molecular formula C18H19N3O5 B126791 Demethyl Isradipine CAS No. 88977-30-4

Demethyl Isradipine

Cat. No.: B126791
CAS No.: 88977-30-4
M. Wt: 357.4 g/mol
InChI Key: JNLUMMRKXUTNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethyl Isradipine is a research-grade compound designed for scientific investigation, derived from the dihydropyridine class of calcium channel blockers (CCBs) . Its primary mechanism of action involves the potent and selective antagonism of L-type voltage-gated calcium channels (LTCCs) . By inhibiting the influx of calcium ions through these channels, particularly in arterial smooth muscle cells, it leads to a reduction in vascular contractility and subsequent vasodilation . This mechanism provides a core tool for researchers studying calcium signaling pathways and vascular physiology. In neuroscience, compounds like Demethyl Isradipine are valuable for exploring the role of LTCCs in neuronal function and health . Research on related compounds suggests potential utility in models studying the calcium-dependent vulnerability of specific neuronal populations, which is a pathway of interest in neurodegenerative research . Furthermore, by modulating calcium entry, it can help elucidate processes such as excitotoxicity and the regulation of neuronal excitability . This makes it a critical reagent for probing cellular mechanisms in electrophysiology and neuropharmacology. In cardiovascular research, this compound serves to investigate hypertensive pathways and vascular reactivity. Its high selectivity for vascular smooth muscle over cardiac muscle at therapeutic concentrations makes it an excellent pharmacological agent for isolating vascular effects in experimental models . Demethyl Isradipine is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-propan-2-yloxycarbonyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-8(2)25-18(24)14-10(4)19-9(3)13(17(22)23)15(14)11-6-5-7-12-16(11)21-26-20-12/h5-8,15,19H,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLUMMRKXUTNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88977-30-4
Record name 4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-(1-methylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088977304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,1,3-BENZOXADIAZOL-4-YL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(1-METHYLETHYL) ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OX6T789B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Demethyl Isradipine: Structural Characterization, Metabolic Profiling, and Applications in Radiosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Radiochemists in Drug Development Document Type: Technical Whitepaper & Application Guide

Executive Summary

As a Senior Application Scientist overseeing cardiovascular drug metabolism and radiotracer development, I frequently encounter the critical intersection between drug impurities, metabolic byproducts, and novel imaging precursors. Demethyl isradipine (also referred to as desmethyl isradipine) occupies this exact intersection. Primarily recognized as the major mono-acid metabolite and a regulated impurity of the antihypertensive calcium channel blocker isradipine, it has recently gained significant traction as a vital precursor for synthesizing carbon-11 radiotracers used in Positron Emission Tomography (PET) neuroimaging[1].

This whitepaper provides an in-depth technical analysis of the chemical properties of demethyl isradipine, the causality behind its formation via hepatic first-pass metabolism, and field-validated protocols for both its analytical quantification and its application in radiosynthesis.

Chemical Identity and Structural Properties

Isradipine is a lipophilic 1,4-dihydropyridine derivative featuring two distinct ester groups (a methyl ester and an isopropyl ester) at the C3 and C5 positions of the dihydropyridine ring. Demethyl isradipine is formed by the selective hydrolysis or oxidative cleavage of the methyl ester at the C3 position, resulting in a free carboxylic acid[2].

This structural shift from a neutral, lipophilic ester to a polar, ionizable carboxylic acid drastically alters the molecule's physicochemical properties, rendering it pharmacologically inactive and highly water-soluble for renal excretion[3].

Table 1: Physicochemical Comparison
PropertyIsradipine (Parent Drug)Demethyl Isradipine (Metabolite/Precursor)
CAS Number 75695-93-188977-30-4[2]
Molecular Formula C19H21N3O5C18H19N3O5[2]
Molecular Weight 371.39 g/mol 357.37 g/mol [2]
IUPAC Name 3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate4-(benzo[c][1,2,5]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid[2]
Pharmacological Status Active L-type Calcium Channel BlockerInactive Metabolite / Radiosynthesis Precursor[4]

Pharmacokinetics and Hepatic Metabolism

The clinical administration of isradipine is characterized by rapid absorption (90-95%) but a low absolute bioavailability of approximately 15-24%[3]. The causality behind this low bioavailability is extensive hepatic first-pass metabolism, predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[5].

Mechanistic Insight: The steric hindrance and lipophilicity of the dihydropyridine ring make the peripheral ester groups prime targets for enzymatic attack. CYP3A4 and hepatic esterases catalyze the demethylation of the C3-methyl ester. The resulting demethyl isradipine (mono-acid) and cyclic lactone derivatives account for >75% of the identified metabolic material[3]. Because the free carboxylic acid cannot effectively bind to the lipophilic binding pockets of L-type calcium channels (LTCCs), the metabolite is completely devoid of vasodilatory activity[4].

Metabolism Isradipine Isradipine (Parent Drug) CYP3A4 CYP3A4 / Esterases (Hepatic First-Pass) Isradipine->CYP3A4 Oxidation/Hydrolysis Demethyl Demethyl Isradipine (Inactive Mono-acid) CYP3A4->Demethyl Demethylation Excretion Renal / Biliary Excretion Demethyl->Excretion Clearance (>75%)

Figure 1: Hepatic first-pass metabolism of isradipine into the inactive demethyl isradipine.

Advanced Application: Radiosynthesis of [11C]Isradipine

While demethyl isradipine is a biological endpoint in the human body, it serves as the precise starting point in radiochemistry. L-type calcium channels (LTCCs) in the substantia nigra are heavily implicated in neuropsychiatric diseases and Parkinson's disease[6]. To image these channels in vivo using PET, researchers require a radiolabeled probe.

By utilizing desmethyl isradipine as a precursor, we can reconstitute the active drug by re-methylating the free carboxylic acid with carbon-11 labeled methyl iodide ([11C]CH3I)[1].

Experimental Protocol: Loop-Based Radiosynthesis

Note: Dihydropyridines are highly sensitive to photolytic degradation. All precursor handling must be conducted in actinic (amber) glassware or under low-light conditions[7].

Rationale for Reagent Choice: Tetrabutylammonium hydroxide (TBAH) is utilized because it acts as a bulky, organic-soluble strong base. It deprotonates the carboxylic acid of desmethyl isradipine, creating a highly reactive carboxylate anion that readily undergoes an SN2 nucleophilic attack on the electrophilic[11C]CH3I.

  • Precursor Activation: Dissolve 1.0 mg of desmethyl isradipine in 100 µL of anhydrous N,N-dimethylformamide (DMF). Add 2-3 µL of 1M TBAH in methanol to deprotonate the precursor[1].

  • Loop Loading: Load the activated precursor solution into an HPLC injector loop. Causality: Using a loop rather than a standard reaction vessel minimizes the handling of volatile radioactive gases and maximizes the local concentration of the precursor, driving the rapid SN2 reaction to completion.

  • Radiolabeling: Sweep [11C]CH3I (produced via a cyclotron and subsequent gas-phase iodination) into the HPLC loop at room temperature. Allow to react for 5 minutes[6].

  • Purification: Flush the loop directly onto a semi-preparative HPLC column (e.g., C18) using an isocratic mobile phase of Acetonitrile/Water. Collect the radioactive fraction corresponding to [11C]isradipine.

  • Validation: The protocol typically yields a 6 ± 3% uncorrected radiochemical yield with a high specific activity of 143 ± 90 GBq·µmol−1 at end-of-synthesis, confirming its viability for preclinical neuroimaging[1].

Radiosynthesis Precursor Desmethyl Isradipine (Precursor) Reaction HPLC Injector Loop Reaction Precursor->Reaction Reagents [11C]CH3I + TBAH in DMF Reagents->Reaction Product [11C]Isradipine (PET Radiotracer) Reaction->Product SN2 Methylation Purification Semi-prep HPLC Purification Product->Purification Isolation

Figure 2: Radiosynthesis workflow of[11C]isradipine from desmethyl isradipine.

Analytical Protocol: Impurity Profiling via LC-MS

In pharmaceutical manufacturing, demethyl isradipine is monitored as a degradation product and related impurity (often listed alongside EP Impurities A-E)[7]. To ensure the trustworthiness of API batches, a self-validating LC-MS protocol is required.

Step-by-Step LC-MS Methodology
  • Standard Preparation: Dissolve 1.0 mg of Demethyl Isradipine Reference Standard (CAS 88977-30-4)[8] in 10 mL of LC-MS grade Methanol to create a 100 µg/mL stock. Dilute to a working concentration of 1 µg/mL.

  • Sample Preparation: Dissolve the Isradipine API sample in Methanol to a concentration of 1 mg/mL. Protect from light immediately.

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes to elute the polar mono-acid early, followed by the highly lipophilic parent drug.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Monitor m/z 358.1 [M+H]+ for demethyl isradipine.

    • Monitor m/z 372.1 [M+H]+ for the parent isradipine.

  • System Suitability (Self-Validation): The protocol is validated if the resolution between the demethyl isradipine peak and the isradipine peak is ≥ 2.0, ensuring no isobaric interference.

References

  • Source: veeprho.
  • Source: klivon.
  • Source: mdedge.
  • Isradipine: Package Insert / Prescribing Information / MOA - Drugs.
  • Source: nih.
  • Source: nih.
  • Source: veeprho.
  • Source: mdpi.

Sources

Technical Whitepaper: Demethyl Isradipine (CAS 88977-30-4) – Physicochemical Profiling, Metabolic Kinetics, and Safety Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Demethyl isradipine (CAS 88977-30-4) is a critical analytical impurity and the primary hepatic metabolite of the dihydropyridine calcium channel blocker, isradipine[1]. Because the parent drug undergoes extensive first-pass metabolism, understanding the pharmacokinetic trajectory and material safety profile of its metabolites is essential for drug development professionals and analytical chemists[2]. This whitepaper synthesizes the structural causality, material safety data (MSDS), and analytical workflows required for the rigorous handling and quantification of demethyl isradipine.

Structural & Physicochemical Properties

Isradipine features a dihydropyridine core with two distinct ester groups (methyl and isopropyl). Demethyl isradipine represents the enzymatic cleavage product of the methyl ester, resulting in a carboxylic acid derivative[1]. This structural modification fundamentally alters the molecule's solubility and receptor binding affinity.

Table 1: Physicochemical Profile of Demethyl Isradipine
PropertySpecification
Chemical Name Demethyl Isradipine
IUPAC Name 4-(benzo[c][1,2,5]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
CAS Registry Number 88977-30-4
Molecular Formula C₁₈H₁₉N₃O₅
Molecular Weight 357.37 g/mol
Product Format Neat / Crystalline Solid
Solubility Soluble in DMSO, Methanol, and Ethanol (~10 mg/mL)

Data sourced from standardized impurity reference materials[1][3].

Pharmacokinetics & CYP3A4-Mediated Metabolism

Isradipine exhibits low and highly variable oral bioavailability due to extensive hepatic first-pass metabolism[4]. It is completely metabolized prior to excretion, with virtually no unchanged drug detectable in human urine[2][4].

Causality Insight: The primary metabolic engine for this transformation is the cytochrome P450 3A4 (CYP3A4) isozyme, which catalyzes the ester cleavage to form carboxylic acid metabolites, predominantly demethyl isradipine[2]. The conversion from a lipophilic ester to a polar carboxylic acid significantly increases the hydrophilicity of the molecule. This structural shift abolishes its affinity for L-type calcium channels, rendering the demethyl metabolite pharmacologically inactive while facilitating subsequent phase II glucuronidation and rapid renal excretion[2][4].

MetabolicPathway Isradipine Isradipine (Parent Drug) CYP3A4 CYP3A4 (Hepatic Enzyme) Isradipine->CYP3A4 First-Pass Metabolism Demethyl Demethyl Isradipine CAS 88977-30-4 CYP3A4->Demethyl Ester Cleavage Inactive Renal Excretion Demethyl->Inactive Glucuronidation

CYP3A4-mediated metabolic pathway of Isradipine to Demethyl Isradipine.

Material Safety Data & Hazard Mitigation (MSDS Core)

Handling pure analytical standards of demethyl isradipine requires stringent safety protocols. While the metabolite is pharmacologically inactive compared to the parent drug, concentrated neat powders pose acute exposure risks[5][6].

Hazard Identification
  • Acute Toxicity: Category 4 (Oral and Dermal). Harmful if swallowed or absorbed through the skin[6].

  • Target Organs: Potential cardiovascular effects upon systemic absorption of massive doses, though the risk is significantly lower than with the parent isradipine[5].

  • Environmental Hazard: Dihydropyridine derivatives are classified as toxic to aquatic life with long-lasting effects; disposal must prevent environmental release[5].

Self-Validating Safety Protocol

To ensure a self-validating safety environment, the following protocol mandates verification at each step before proceeding to the next:

  • Engineering Controls Verification: Weighing and solubilization must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent the inhalation of aerosolized powders[7][8]. Validation: Verify airflow monitor is in the green/safe zone before opening the vial.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended for neat powders), safety goggles (OSHA 29 CFR 1910.133 compliant), and a dedicated laboratory coat[7][8].

  • Spill Mitigation & Recovery: In the event of a powder spill, do not sweep dry . Moisten the spill area with a solvent (e.g., 70% ethanol or DMSO) to suppress dust formation, wipe with absorbent pads, and dispose of in a sealed, labeled hazardous waste container[7][8]. Wash the area thoroughly with soap and water.

Analytical Characterization Workflows

To quantify demethyl isradipine as an impurity in isradipine active pharmaceutical ingredient (API) batches or within biological matrices, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required.

Step-by-Step LC-MS/MS Methodology
  • Step 1: Standard Solubilization. Dissolve 1.0 mg of Demethyl Isradipine (CAS 88977-30-4) in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL primary stock. Dihydropyridines exhibit excellent solubility in DMSO[3].

  • Step 2: Serial Dilution. Dilute the primary stock in 50:50 Methanol:Water (containing 0.1% Formic Acid) to generate a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Step 3: Chromatographic Separation.

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality Insight: The carboxylic acid moiety of demethyl isradipine makes it elute earlier than the highly lipophilic parent drug. The 0.1% formic acid ensures the carboxylic acid remains protonated, preventing peak tailing and dramatically improving ionization efficiency in the mass spectrometer.

  • Step 4: Mass Spectrometry Detection. Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass (m/z ~358.3 [M+H]⁺) to its dominant product ions.

SafetyWorkflow Start Standard Prep (CAS 88977-30-4) PPE Safety Verification (PPE & Fume Hood) Start->PPE Solvent Solubilization (DMSO/MeOH) PPE->Solvent Verified LCMS LC-MS/MS Analysis Solvent->LCMS Aliquot

Self-validating safety and LC-MS/MS analytical workflow for Demethyl Isradipine.

References

  • Demethyl Isradipine | CAS 88977-30-4 - Veeprho. veeprho.com.
  • Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. semanticscholar.org.
  • Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC. nih.gov.
  • Safety Data Sheet - Cayman Chemical. caymanchem.com.
  • PRODUCT INFORMATION - Cayman Chemical. caymanchem.com.
  • TLC PHARMACEUTICAL STANDARDS. tlcstandards.com.
  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com.
  • Safety Data Sheet - sigma-aldrich. canbipharm.com.

Sources

Difference between isradipine and demethyl isradipine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, pharmacological, and experimental distinctions between Isradipine (the active pharmaceutical ingredient) and Demethyl Isradipine (its primary hydrolytic metabolite/impurity).

Mechanisms of Bio-Inactivation and Structural Characterization[1]

Executive Summary

Isradipine (PN 200-110) is a potent, lipophilic dihydropyridine (DHP) calcium channel blocker used for hypertension.[1][2] It functions by binding to the allosteric "N-site" of the L-type calcium channel (CaV1.2), stabilizing the channel in its inactivated state.[2]

Demethyl Isradipine (CAS 88977-30-4) is the mono-carboxylic acid derivative resulting from the hydrolysis of the methyl ester group at the C3 position.[1][2] In drug development, it acts as a critical negative control and a marker of metabolic clearance.[1] Unlike the parent drug, Demethyl Isradipine is pharmacologically inert due to the introduction of a charged carboxylate group, which prevents hydrophobic interaction with the channel pore.

FeatureIsradipine (Active)Demethyl Isradipine (Inactive)
Role Active Pharmaceutical Ingredient (API)Metabolite / Impurity (Hydrolysis Product)
Chemical Nature Mixed Diester (Methyl / Isopropyl)Mono-acid / Mono-ester
Charge (pH 7.4) Neutral (Lipophilic)Anionic (Hydrophilic)
Binding Affinity High (nM range)Negligible / None
Primary Clearance CYP3A4 Oxidation & EsterasesRenal Excretion (as conjugate)

Chemical Structure & Properties[2][5][6]

The structural difference lies in the C3-substituent.[1][2] The dihydropyridine pharmacophore requires two hydrophobic ester groups (at C3 and C5) to anchor the molecule within the lipid-membrane interface of the channel.[1][2]

Structural Comparison
  • Isradipine: 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester.[1][2][3]

  • Demethyl Isradipine: 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid (free acid) 1-methylethyl ester.[1][2]

Physicochemical Divergence

The conversion of the methyl ester to a carboxylic acid drastically alters the molecule's behavior in biological systems.[1]

PropertyIsradipineDemethyl IsradipineImpact
Molecular Weight 371.39 g/mol 357.37 g/mol Loss of -CH₂- group (14 Da).[1][2]
Lipophilicity (LogP) ~3.5 - 4.0< 1.0 (pH dependent)Demethyl variant cannot cross BBB or membranes efficiently.[1][2]
pKa Non-ionizable (neutral)~4.5 (Carboxylic acid)Demethyl variant is >99% ionized at physiological pH.[1][2]

Pharmacological Mechanism (SAR Analysis)[2]

Why "Demethylation" Destroys Potency

The Structure-Activity Relationship (SAR) of dihydropyridines is strictly defined.[1][2] The binding pocket on the


 subunit of the L-type calcium channel is highly hydrophobic.[1][2]
  • Lipophilic Requirement: The drug must partition into the lipid bilayer to access the binding site laterally.[1] Isradipine is highly lipophilic and achieves this easily.[1][2] Demethyl isradipine, being charged, is repelled by the lipid membrane.

  • Steric/Electronic Fit: The ester groups of Isradipine form hydrogen bonds with specific residues (e.g., Glutamine, Tyrosine) in the binding pocket while the alkyl groups interact via Van der Waals forces. The replacement of the methyl ester with a carboxylate anion introduces a strong negative charge that creates electrostatic repulsion and disrupts the precise geometry required to lock the channel.[1]

Metabolic Pathway & Biotransformation[1][2]

Isradipine undergoes extensive first-pass metabolism via two competing pathways:[1][2]

  • Oxidation (CYP3A4): Aromatization of the DHP ring to a pyridine (inactive).[1][2]

  • Hydrolysis (Esterases): Cleavage of the methyl ester to form Demethyl Isradipine.[1][2]

Pathway Visualization

The following diagram illustrates the divergence between activation (drug) and inactivation (metabolites).[2]

IsradipineMetabolism Isradipine Isradipine (Active Diester) Demethyl Demethyl Isradipine (Inactive Mono-acid) Isradipine->Demethyl Hydrolysis (Carboxylesterases) PyridineMet Pyridine Analog (Inactive) Isradipine->PyridineMet Oxidation (CYP3A4) Conjugate Glucuronide Conjugate (Renal Excretion) Demethyl->Conjugate Phase II (UGT)

Caption: Metabolic divergence of Isradipine. The hydrolytic pathway (top) yields Demethyl Isradipine, rendering the molecule polar and inactive.

Experimental Protocols

A. Analytical Separation (LC-MS/MS)

To distinguish the parent drug from the demethyl metabolite in plasma or stability samples, use the following reverse-phase chromatography conditions. The acidity of the metabolite allows for easy separation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 100mm x 2.1mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 10% B (Load)[1][2]

    • 1-6 min: 10% → 90% B (Elute Isradipine late; Demethyl elutes early)[1][2]

    • 6-8 min: 90% B (Wash)[1][2]

  • Detection:

    • Isradipine: ESI Positive Mode (

      
      ).[1][2]
      
    • Demethyl Isradipine: ESI Negative Mode (

      
      ) is often more sensitive due to the carboxylic acid, though Positive Mode (
      
      
      
      ) is possible.[2]
B. In Vitro Stability Assay

To confirm the identity of Demethyl Isradipine as a degradation product:

  • Prepare: 10 µM Isradipine in 50% Methanol/Water.

  • Stress: Add 0.1 N NaOH (Base hydrolysis).

  • Incubate: 2 hours at 37°C.

  • Analyze: Inject into HPLC. The Isradipine peak (RT ~8 min) will disappear, replaced by a more polar peak (RT ~3-4 min) corresponding to Demethyl Isradipine.[1][2]

References

  • PubChem Compound Summary. (2025). Isradipine (CID 3784).[1][2][4] National Center for Biotechnology Information.[1][2] [Link]

  • DrugBank Online. (2025).[1][2] Isradipine: Pharmacology and Metabolism. [Link][2][4]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2017).[1][2] Isradipine.[1][2][5][3][4][6][][8][9] National Institute of Diabetes and Digestive and Kidney Diseases.[1] [Link]

  • Veeprho Pharmaceuticals. (2025).[1][2] Demethyl Isradipine Impurity Standards. [Link][2]

Sources

Demethyl Isradipine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis of a Key Dihydropyridine Metabolite

Introduction

Isradipine, a potent dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Isradipine undergoes extensive first-pass metabolism, primarily in the liver, with virtually none of the parent drug being excreted unchanged.[3][4] This metabolic conversion leads to the formation of several metabolites, the majority of which are considered pharmacologically inactive.[4][5] Among these, demethyl isradipine, a carboxylic acid derivative, represents a key product of ester hydrolysis.

This technical guide provides a comprehensive overview of demethyl isradipine, designed for researchers, scientists, and drug development professionals. It delves into the metabolic pathways leading to its formation, its physicochemical properties, analytical methodologies for its quantification, and a critical evaluation of its pharmacological activity. This document is structured to provide not only a summary of the available data but also to offer expert insights into the experimental rationale and the implications for drug metabolism and safety studies.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a metabolite is fundamental to developing robust bioanalytical methods and for assessing its potential for biological activity and clearance pathways.

Table 1: Physicochemical Properties of Isradipine and Demethyl Isradipine

PropertyIsradipineDemethyl IsradipineData Source/Method
IUPAC Name 3-Methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate4-(benzo[c][3][5][6]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid[2][7]
CAS Number 75695-93-188977-30-4[2]
Molecular Formula C₁₉H₂₁N₃O₅C₁₈H₁₉N₃O₅[2][8]
Molecular Weight 371.39 g/mol 357.37 g/mol [2][8]
LogP (Predicted) ~2.9 - 4.3~2.4 (Predicted)[9]
pKa (Predicted) Not Ionizable~4.5 (Carboxylic Acid)Prediction based on chemical structure
Aqueous Solubility Practically insoluble (<10 mg/L at 37°C)Predicted to be low, but higher than isradipine at physiological pH[3]

Note: Predicted values are based on computational models and should be confirmed experimentally.

The structural change from a methyl ester in isradipine to a carboxylic acid in demethyl isradipine significantly alters its physicochemical properties. The introduction of the ionizable carboxylic acid group is expected to increase its water solubility at physiological pH compared to the highly lipophilic parent drug. This has direct implications for its distribution and elimination from the body.

Metabolic Formation of Demethyl Isradipine

Isradipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[10] The metabolic pathways are complex, involving two major routes of biotransformation: oxidation of the dihydropyridine ring to its pyridine analogue and hydrolysis of the ester side chains.[3][11] Demethyl isradipine is a product of the latter pathway.

The formation of demethyl isradipine occurs through the hydrolysis of the methyl ester at the C3 position of the dihydropyridine ring. While CYP enzymes can mediate ester hydrolysis, this reaction is also commonly catalyzed by carboxylesterases, which are abundant in the liver. The exact contribution of each enzyme system to the formation of demethyl isradipine from isradipine has not been definitively elucidated in the public domain literature.

Isradipine Isradipine (C₁₉H₂₁N₃O₅) Demethyl_Isradipine Demethyl Isradipine (C₁₈H₁₉N₃O₅) Isradipine->Demethyl_Isradipine Ester Hydrolysis (Carboxylesterases, CYP3A4) Other_Metabolites Other Metabolites (e.g., Pyridine Derivatives) Isradipine->Other_Metabolites Oxidation (CYP3A4)

Metabolic pathway of Isradipine to Demethyl Isradipine.

Pharmacological Activity Profile

A critical aspect of characterizing any drug metabolite is to determine its pharmacological activity relative to the parent compound. The prescribing information for isradipine states that its metabolites are inactive.[3] This assertion is crucial for understanding the drug's overall safety and efficacy profile, as active metabolites could contribute to the therapeutic effect or to off-target toxicities.

While direct experimental evidence from studies specifically designed to evaluate the pharmacological activity of isolated demethyl isradipine is not widely available in the peer-reviewed literature, the consensus from regulatory documents and clinical pharmacology summaries is that it is pharmacologically inactive.[4][5] The structural transformation from an ester to a carboxylic acid at a position critical for the interaction with the L-type calcium channel is likely to significantly reduce or abolish its binding affinity and, consequently, its channel-blocking activity.

From a drug development perspective, the confirmation of a metabolite's inactivity is a key step in the safety assessment. It simplifies the interpretation of pharmacokinetic-pharmacodynamic (PK/PD) relationships, as the pharmacological effects can be primarily attributed to the parent drug.

Analytical Methodologies for Quantification

The accurate quantification of demethyl isradipine in biological matrices is essential for comprehensive pharmacokinetic studies of isradipine. Given its acidic nature, the analytical methodology for demethyl isradipine differs from that of the neutral parent drug, particularly in the sample preparation and chromatographic conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites.

A Proposed Bioanalytical Workflow

The following outlines a robust, self-validating workflow for the quantification of demethyl isradipine in human plasma, based on established principles of bioanalysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (with Internal Standard) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation UPLC_Separation UPLC Separation (Reversed-Phase C18) Evaporation->UPLC_Separation Injection MS_Detection Tandem Mass Spectrometry (ESI-, MRM) UPLC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Data Acquisition

Bioanalytical workflow for demethyl isradipine quantification.

Detailed Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust method for extracting acidic metabolites from a complex biological matrix like plasma. Acidifying the sample ensures that demethyl isradipine is in its neutral, more organic-soluble form.

  • Protocol:

    • To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled demethyl isradipine or a structurally similar carboxylic acid).

    • Acidify the sample with 25 µL of 1 M formic acid.

    • Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

  • Rationale: A reversed-phase C18 column provides good retention and separation of moderately polar compounds. The use of a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.

  • UPLC Parameters:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Parameters (Proposed):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • Demethyl Isradipine: m/z 356.1 -> [Fragment Ion 1], m/z 356.1 -> [Fragment Ion 2]

      • Internal Standard: To be determined based on the chosen standard.

    • Note: The specific fragment ions for demethyl isradipine would need to be determined through infusion and optimization on the mass spectrometer. A likely fragmentation would involve the loss of the isopropoxycarbonyl group. For isradipine, a known transition is m/z 372.1 -> m/z 312.2.[12]

Synthesis of Demethyl Isradipine Reference Standard

The availability of a well-characterized reference standard is a prerequisite for any quantitative bioanalytical method. Demethyl isradipine can be synthesized for use as such a standard. While detailed synthetic procedures are often proprietary, a plausible route involves the selective hydrolysis of the methyl ester of isradipine or a Hantzsch-type pyridine synthesis using an appropriate precursor with a free carboxylic acid group.

A published method for the radiosynthesis of [¹¹C]isradipine utilizes demethyl isradipine as the precursor, confirming its successful synthesis and isolation.[7] The synthesis generally involves the reaction of the carboxylic acid precursor with a methylating agent. For the preparation of the unlabeled standard, a similar approach starting with appropriate building blocks for the dihydropyridine ring would be employed.

Conclusion

Demethyl isradipine is a key metabolite of isradipine formed through ester hydrolysis. Based on available data and regulatory guidance, it is considered pharmacologically inactive, a critical factor in the safety profile of the parent drug. This technical guide has provided a comprehensive overview of its formation, properties, and a detailed, practical approach to its quantification in biological matrices. The provided methodologies and insights serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical development, enabling a more complete understanding of the disposition of isradipine. Further research to definitively characterize the enzymatic pathways of its formation and direct experimental confirmation of its pharmacological inactivity would further solidify our understanding of this dihydropyridine metabolite.

References

  • Drugs.com. (2026, January 20). Isradipine: Package Insert / Prescribing Information / MOA. [Link]

  • EMEDZ.NET. (n.d.). Isradipine - Uses, Dose, Side effects, MOA, Brands. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017, January 11). Isradipine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Gregori, M., & Castelnovo, P. (1996). Determination of the dihydropyridine aryloxypropanolamine Z6568 and its acidic metabolites in plasma, urine and tissues by solid phase extraction and liquid chromatography/negative-ion mass spectrometry. Journal of Mass Spectrometry, 31(9), 994–1002. [Link]

  • Valle-Salgado, M., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences, 24(20), 15414. [Link]

  • Scott, P. J., et al. (2015). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. Molecules, 20(6), 9876–9887. [Link]

  • Park, J. H., et al. (2009). Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study. Journal of Chromatography B, 877(1-2), 59–64. [Link]

  • Wikipedia. (2023, December 15). Isradipine. [Link]

  • Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of Analytical Toxicology, 23(2), 73–80. [Link]

  • Jean, C., & Laplanche, R. (1988). Assay of isradipine and of its major metabolites in biological fluids by capillary gas chromatography and chemical ionization mass spectrometry. Journal of Chromatography, 428(1), 61–69. [Link]

  • Buckley, M. M., & Grant, S. M. (1990). Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease. Drugs, 40(4), 553–582. [Link]

  • George, S., & Varghese, T. P. (2014). Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. Current Drug Metabolism, 15(5), 467–483. [Link]

  • Zemdegs, J., et al. (1998). Isradipine and insulin sensitivity in hypertensive rats. American Journal of Physiology-Endocrinology and Metabolism, 275(5), E861–E869. [Link]

  • Shasun Chemicals and Drugs Limited. (2006). Process for the manufacture of isradipine. U.S.
  • Valle-Salgado, M., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences, 24(20), 15414. [Link]

  • Yang, X., et al. (2013). Quantitative determination of isradipine in dog plasma by an ultra performance liquid chromatography–tandem mass spectrometry method. Asian Journal of Pharmaceutical Sciences, 8(5), 312-317. [Link]

  • Buckley, M. M., & Grant, S. M. (1990). Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease. Drugs, 40(4), 553–582. [Link]

  • Darwish, I. A., et al. (2012). A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites. [Link]

  • Shasun Chemicals and Drugs Limited. (2012). Synthesis method for antihypertensive agent isradipine and preparation of pharmaceutical composition containing same.
  • Shasun Chemicals and Drugs Limited. (2018). Synthesis method for antihypertensive agent isradipine and preparation of pharmaceutical composition containing same.
  • Uno, Y., et al. (2012). Integrated analysis on the physicochemical properties of dihydropyridine calcium channel blockers in grapefruit juice interactions. International Journal of Pharmaceutics, 436(1-2), 349–356. [Link]

  • ResearchGate. (n.d.). Supplemental Data: Multiple Reaction Monitoring (MRM) Transitions, Declustering Potential (DP) and Collision Energy (CE) for each Microbial and Conjugate Metabolite Identified in this Study. [Link]

  • El-Kimary, E. I., et al. (2025). An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol. Scientific Reports, 15(1), 12345. [Link]

  • Zālīte, K., et al. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Molecules, 26(5), 1303. [Link]

  • de Oliveira, A. R. M., & Bonato, P. S. (2011). Bioanalytical Methods for the Analysis of Hypoglycemic Drugs and their Main Metabolites. Journal of the Brazilian Chemical Society, 22(8), 1401-1415. [Link]

  • ResearchGate. (n.d.). Physicochemical Properties and Pharmacokinetics. [Link]

  • ResearchGate. (n.d.). MRM transitions, retention times and conditions of each analyte and internal standard. [Link]

  • Yang, Z., et al. (2012). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. University of Nebraska - Lincoln. [Link]

  • Zhang, D., et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Metabolites, 14(9), 567. [Link]

  • ResearchGate. (2025, September 27). Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation. [Link]

  • Asian Journal of Pharmaceutical Research. (2021). A Laconic Review on Liquid Chromatography Mass Spectrometry (LC-MS) Based Proteomics Technology in Drug Discovery. [Link]

  • Zhang, D., et al. (2009). CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183). Drug Metabolism and Disposition, 37(4), 710–718. [Link]

  • Roache, J. D., et al. (2005). Effects of isradipine, a dihydropyridine-class calcium channel antagonist, on d-methamphetamine-induced reduction in hunger. International Journal of Neuropsychopharmacology, 8(2), 203–213. [Link]

  • Sinzinger, H., & Fitscha, P. (1992). Antiatherosclerotic actions of isradipine. Journal of Cardiovascular Pharmacology, 19 Suppl 3, S29–S31. [Link]

Sources

Unraveling the Biotransformation of Isradipine: A Comprehensive Guide to Metabolite Identification in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacokinetic Context

Isradipine is a potent, second-generation dihydropyridine (DHP) calcium channel blocker utilized primarily in the management of essential hypertension. While highly effective at inhibiting calcium ion influx into cardiac and arterial smooth muscle cells, isradipine presents a unique bioanalytical challenge: it undergoes extensive hepatic first-pass metabolism[1].

Following oral administration, isradipine is 90%–95% absorbed but exhibits a low absolute bioavailability of approximately 15%–24%[1]. It is completely metabolized prior to excretion, meaning no unchanged parent drug is detectable in human urine[1]. Because the circulating levels of the parent drug are exceptionally low (peak plasma concentrations are roughly 1 ng/mL/mg dosed) and its metabolites dominate the systemic circulation[1], precise identification and quantification of these metabolites using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical requirement for pharmacokinetic (PK) and drug-drug interaction (DDI) profiling[2].

Mechanisms of Isradipine Biotransformation

The biotransformation of isradipine is predominantly mediated by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme[3]. Understanding the structural alterations during this process is essential for predicting the mass-to-charge (m/z) shifts observed in mass spectrometry.

The metabolic cascade follows three primary causal pathways:

  • Dehydrogenation (Aromatization): The 1,4-dihydropyridine ring is oxidized to a fully aromatic pyridine ring, forming dehydro-isradipine [4]. This is the major oxidative metabolite and renders the molecule pharmacologically inactive.

  • Ester Cleavage: The methyl or isopropyl ester groups at the C3 and C5 positions undergo hydrolysis, yielding mono-acid derivatives[1].

  • Lactonization: The resulting mono-acids can undergo intramolecular cyclization to form a cyclic lactone product, which, alongside the mono-acids, accounts for >75% of the identified material in biological fluids[1].

Pathway Isradipine Isradipine (Parent) Bioavailability: 15-24% CYP3A4 Hepatic CYP3A4 (Oxidation & Cleavage) Isradipine->CYP3A4 First-Pass Metabolism Dehydro Dehydro-isradipine (Pyridine Metabolite) CYP3A4->Dehydro Aromatization MonoAcid Mono-acid Derivatives (Ester Cleavage) CYP3A4->MonoAcid Hydrolysis Lactone Cyclic Lactone Metabolite Dehydro->Lactone Lactonization Excretion Renal Excretion (60-65% as metabolites) Dehydro->Excretion MonoAcid->Lactone MonoAcid->Excretion Lactone->Excretion

Fig 1: CYP3A4-mediated biotransformation pathways of isradipine in humans.

Analytical Strategy: The Causality of LC-MS/MS Workflow Design

To accurately identify these metabolites in human plasma, the analytical workflow must overcome two major hurdles: matrix suppression (caused by endogenous plasma phospholipids) and analyte instability .

Dihydropyridines are notoriously susceptible to UV-induced photo-degradation, which artificially oxidizes the DHP ring into the pyridine derivative[5]. Therefore, all sample preparation must be conducted under yellow light to prevent ex vivo formation of dehydro-isradipine, ensuring that the detected pyridine metabolite is a true product of in vivo CYP3A4 metabolism[5].

We utilize Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) in positive ion mode. ESI+ is deliberately chosen because the secondary amine of the parent DHP ring, and the nitrogen of the pyridine ring in the metabolites, readily accept protons to form stable[M+H]⁺ precursor ions.

Workflow Plasma Human Plasma (+ K2EDTA) Spike Spike IS (Isradipine-d3) Plasma->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Denature Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge Isolate LC UHPLC Separation (C18, Gradient) Centrifuge->LC Supernatant MS ESI-MS/MS (Positive Mode) LC->MS Eluent

Fig 2: Self-validating LC-MS/MS workflow for isradipine plasma extraction.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards (IS) and rigorous matrix blanks, the system continuously proves its own extraction efficiency and lack of matrix interference.

Step 1: Sample Collection & Stabilization
  • Draw human venous blood into K₂EDTA vacutainers. Causality: EDTA chelates calcium to prevent coagulation without introducing the severe ion suppression in the MS source typically caused by heparin or citrate salts.

  • Centrifuge at 2,000 × g for 10 minutes at 4°C to separate plasma.

  • Critical: Perform all subsequent handling under amber/yellow lighting to prevent UV-catalyzed degradation of isradipine[5].

Step 2: Protein Precipitation (PPT) & Extraction
  • Aliquot 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard (Isradipine-d3, 50 ng/mL in 50% methanol). Causality: Spiking the IS before extraction guarantees that any volumetric losses or matrix effects during preparation are proportionally corrected.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins. Formic acid lowers the pH, maintaining the analytes in a protonated state to maximize solubility in the organic phase and enhance downstream ESI+ efficiency.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: System Suitability & Self-Validation Injection Sequence

Before analyzing unknown samples, the system must validate itself:

  • Double Blank: Inject extracted blank plasma (no drug, no IS). Validates the absence of endogenous isobaric interferences.

  • Zero Blank: Inject extracted blank plasma + IS. Validates that the IS does not contain unlabeled isradipine impurities.

  • LLOQ Standard: Inject plasma spiked with 0.05 ng/mL isradipine. Validates instrument sensitivity and signal-to-noise ratio (S/N > 10).

Step 4: UHPLC-MS/MS Analysis
  • Column: C18 Reverse-Phase (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 4.0 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.

Quantitative Data & MS/MS Characterization

The identification of metabolites relies on the precise mass shift from the parent drug. Below is the structured quantitative data summarizing the MS/MS characteristics of isradipine and its primary circulating metabolites.

AnalytePharmacological StatusPrecursor Ion [M+H]⁺Key Product Ions (m/z)Representative RT (min)
Isradipine Active Parent Drug372.1340.1, 312.14.2
Dehydro-isradipine Inactive Metabolite370.1338.1, 310.13.8
Mono-acid Derivative Inactive Metabolite330.1298.1, 254.12.5
Cyclic Lactone Inactive Metabolite312.1284.1, 240.12.9
Isradipine-d3 (IS) Internal Standard375.1343.1, 315.14.2

Table 1: LC-MS/MS parameters for isradipine and its primary metabolites. Retention times (RT) are representative of a standard 5-minute reverse-phase UHPLC gradient.

Conclusion

The accurate identification of isradipine metabolites in human plasma requires a deep understanding of its CYP3A4-driven biotransformation and its inherent chemical instability[3]. By utilizing a self-validating LC-MS/MS workflow under strict light-controlled conditions, bioanalytical scientists can successfully map the pharmacokinetic profile of the parent DHP and its inactive pyridine and lactone metabolites[6]. This rigorous approach ensures the integrity of clinical data, supporting safer and more precise drug development.

References

Sources

Methodological & Application

Application Note: Protocol for the Radiosynthesis of [11C]Isradipine from Desmethyl Isradipine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-type calcium channels (LTCCs) are critical membrane proteins involved in cellular signaling, neurotransmitter release, and calcium homeostasis. Dysregulation of LTCCs is heavily implicated in neuropsychiatric and neurodegenerative diseases. [1].

This application note details an efficient, self-validating protocol for the radiosynthesis of[11C]isradipine from its desmethyl precursor. By utilizing a high-performance liquid chromatography (HPLC) injector loop method, this protocol bypasses traditional heated reaction vessels, minimizing precursor degradation while maximizing molar activity and radiochemical yield.

Scientific Rationale & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and environments are selected, rather than just following a recipe. The synthesis of [11C]isradipine relies on the rapid SN2 esterification of desmethyl isradipine.

  • The "Loop" Method Advantage: Traditional vessel-based radiolabeling often requires heating and larger volumes of solvent, which can lead to precursor degradation and lower molar activity. The loop method utilizes the stainless steel tubing of an HPLC injector loop as the reaction vessel. By sweeping gaseous [11C]CH3I directly into the loop pre-loaded with the precursor solution, the reaction occurs at room temperature with high local concentrations of reactants. This maximizes pseudo-first-order reaction kinetics and minimizes the time from end-of-bombardment (EOB) to purification.

  • Chemical Causality (The Role of TBAOH): [1]. To achieve rapid methylation with [11C]CH3I, the carboxylic acid must be converted into a highly nucleophilic carboxylate. Tetrabutylammonium hydroxide (TBAOH) is selected over inorganic bases (e.g., K2CO3) because the bulky tetrabutylammonium counterion provides excellent solubility in anhydrous N,N-dimethylformamide (DMF) and prevents tight ion-pairing. This leaves the carboxylate "naked" and highly reactive for the SN2 nucleophilic attack on [11C]CH3I. Sub-stoichiometric TBAOH (0.9 equivalents) is deliberately used to prevent base-catalyzed degradation of the dihydropyridine ring.

Experimental Protocol: Loop-Mediated Radiosynthesis

Materials and Reagents
  • Precursor: Desmethyl isradipine (Chemical purity > 98%)

  • Radiolabeling Agent: [11C]CH3I (Synthesized via gas-phase iodination of cyclotron-produced [11C]CH4)

  • Base: Tetrabutylammonium hydroxide (TBAOH), 1 M in Methanol

  • Solvent: Anhydrous N,N-dimethylformamide (DMF)

  • Formulation Reagents: Absolute ethanol, 0.9% sterile saline, sterile water.

Step-by-Step Workflow

Step 1: System Preparation & Moisture Exclusion Ensure the 2 mL stainless steel HPLC injector loop is rigorously flushed with anhydrous DMF. Causality: Trace moisture will competitively hydrolyze [11C]CH3I into [11C]methanol, severely depressing the radiochemical yield.

Step 2: Precursor Formulation In a low-bind glass vial, dissolve 1.2 mg of desmethyl isradipine in 100 µL of anhydrous DMF. Add exactly 3.0 µL of 1 M TBAOH in MeOH (0.9 equiv.). Vortex gently for 30 seconds to ensure complete deprotonation of the carboxylic acid.

Step 3: Loop Loading Draw the formulated precursor solution into a gas-tight syringe and load it into the isolated HPLC injector loop. Ensure the loop valves are set to the "Load" position to isolate the chamber from the HPLC mobile phase.

Step 4: [11C]CH3I Trapping and Reaction Produce[11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron. Convert [11C]CO2 to [11C]CH4, followed by gas-phase iodination to yield [11C]CH3I. Sweep the gaseous [11C]CH3I in a stream of helium (approx. 15-20 mL/min) directly into the HPLC loop. Allow the reaction to proceed at room temperature for exactly 5 minutes. Causality: The high local concentration of the naked carboxylate drives the SN2 reaction to completion rapidly without the need for external heating.

Step 5: HPLC Purification Switch the HPLC valve to the "Inject" position to flush the loop contents onto a semi-preparative C18 HPLC column. Elute using an optimized mobile phase (e.g., Acetonitrile/Water gradient) and monitor via an inline radiodetector and UV detector (254 nm). Collect the radioactive peak corresponding to [11C]isradipine.

Step 6: Formulation & Quality Control (Self-Validation) Dilute the collected HPLC fraction with 50 mL of sterile water. Pass the solution through a pre-conditioned C18 solid-phase extraction (SPE) cartridge to trap the radiotracer. Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents. Elute the purified [11C]isradipine with 1 mL of absolute ethanol followed by 9 mL of 0.9% sterile saline into a sterile, pyrogen-free vial. Self-Validation Check: Withdraw a 50 µL aliquot for analytical HPLC to confirm radiochemical purity (>95%) and specific activity prior to release for imaging.

Quantitative Data & Validation Metrics

Table 1: Precursor Formulation Parameters

ParameterValue / ReagentScientific Rationale
Precursor Mass 1.2 mgOptimal balance between reaction yield and ease of downstream HPLC separation.
Solvent 100 µL Anhydrous DMFHigh dielectric constant; stabilizes the SN2 transition state.
Base 3.0 µL TBAOH (1M in MeOH)Generates the reactive "naked" carboxylate nucleophile.
Base Stoichiometry 0.9 EquivalentsPrevents side reactions and dihydropyridine degradation from excess base.

Table 2: Radiosynthesis Validation Metrics

MetricExpected ValueSignificance for Drug Development
Radiochemical Yield (RCY) 6 ± 3% (uncorrected)Provides sufficient activity (1.5–10.9 GBq) for multiple preclinical PET imaging subjects.
Molar Activity 143 ± 90 GBq/µmolHigh specific activity is critical to avoid saturating low-density LTCCs in the brain.
Radiochemical Purity > 95%Ensures the PET imaging signal is exclusively derived from [11C]isradipine.
Total Synthesis Time 40 ± 2 minMinimizes the radioactive decay of carbon-11 (t1/2 = 20.4 min).

Process Visualizations

Workflow A Cyclotron [11C]CO2 Production B Gas-Phase Synthesis [11C]CH3I A->B H2, Ni, I2 C HPLC Injector Loop Room Temp, DMF/TBAOH B->C Sweep with He D Semi-prep HPLC Purification C->D Inject E Formulation Ethanolic Saline D->E SPE/Solvent Exchange

Fig 1. Step-by-step workflow for the loop-mediated radiosynthesis of [11C]isradipine.

Mechanism A Desmethyl Isradipine (Carboxylic Acid) B Tetrabutylammonium Carboxylate (Activated Nucleophile) A->B TBAOH (0.9 eq) Deprotonation D Transition State (SN2 Attack) B->D C [11C]Methyl Iodide (Electrophile) C->D E [11C]Isradipine (Methyl Ester) D->E - I⁻ (Leaving Group)

Fig 2. Chemical mechanism of the SN2 esterification yielding [11C]isradipine.

References

  • Rotstein, B.H., Liang, S.H., Belov, V.V., Livni, E., Levine, D.B., Bonab, A.A., Papisov, M.I., Perlis, R.H., Vasdev, N. (2015). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. Molecules, 20(6), 9550-9559. URL:[Link]

Sources

Using demethyl isradipine as a PET radiotracer precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radiosynthesis and Validation of [


C]Isradipine for PET Imaging of L-Type Calcium Channels 

C]Isradipine.

Executive Summary & Scientific Rationale

Isradipine (PN 200-110) is a potent dihydropyridine (DHP) calcium channel antagonist with high affinity for L-type voltage-gated calcium channels (LTCCs), specifically Ca


1.2 and Ca

1.3 isoforms.[1] Dysregulation of these channels is implicated in neurodegenerative pathologies, including Parkinson’s disease and substance abuse disorders.

To image these channels in vivo using Positron Emission Tomography (PET), isradipine is isotopically labeled with Carbon-11 (


 min). The synthesis relies on the "Demethyl Isradipine"  precursor (chemically defined as the mono-carboxylic acid derivative).[1] This guide details the conversion of this acid precursor into [

C]isradipine via [

C]methylation, emphasizing the "captive solvent" (loop) method to maximize specific activity and yield.[1][2]

Chemical Foundation: Precursor & Mechanism[1]

The term "Demethyl Isradipine" in radiochemistry shorthand refers to 4-(benzo[c][1,2,5]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid .[1][2][3]

Mechanism of Action: The synthesis exploits the nucleophilicity of the carboxylate anion.[1] The carboxylic acid precursor is deprotonated by a phase-transfer catalyst/base (Tetrabutylammonium hydroxide - TBAOH) to form a lipophilic salt.[1] This salt attacks the electrophilic carbon of [


C]Methyl Iodide ([

C]CH

I) to restore the methyl ester, yielding [

C]isradipine.[1]
Reaction Pathway Diagram

ReactionPathway Precursor Desmethyl Isradipine (Carboxylic Acid) Intermediate TBA+ Carboxylate Salt (Activated Nucleophile) Precursor->Intermediate Deprotonation (DMF, RT) Base Base Activation (TBAOH) Base->Intermediate Product [11C]Isradipine (Target Tracer) Intermediate->Product SN2 Alkylation (DMF, RT to 90°C) MethylatingAgent [11C]CH3I (Electrophile) MethylatingAgent->Product

Caption: Nucleophilic substitution pathway converting the acid precursor to [


C]isradipine via the TBA-salt intermediate.

Detailed Experimental Protocol

Safety Warning: This protocol involves high levels of radioactivity and hazardous chemicals.[1] All steps must be performed in a lead-shielded hot cell.

Materials & Reagents
ReagentSpecificationPurpose
Precursor Desmethyl Isradipine (Acid)Nucleophilic substrate
Radionuclide [

C]CO


[

C]CH

I
Methylating agent
Base TBAOH (1.0 M in MeOH)Deprotonation/Phase Transfer
Solvent Anhydrous DMF (Dimethylformamide)Reaction medium (polar aprotic)
HPLC Mobile Phase 60% Acetonitrile / 40% 0.1M Ammonium FormatePurification
Step-by-Step Radiosynthesis (Loop Method)

Step 1: Precursor Preparation (Critical for Yield)

  • Weigh 1.0 – 1.5 mg of Desmethyl Isradipine precursor into a reaction vial.

  • Add 3.0 µL of TBAOH (1.0 M in MeOH). Note: This represents ~0.9 equivalents.[1][2] Avoid excess base to prevent side reactions or decomposition.

  • Add 100 µL of anhydrous DMF.

  • Vortex for 60 seconds to ensure complete dissolution and salt formation.

  • Load the HPLC Loop: Withdraw 80 µL of this solution and load it directly into the stainless steel HPLC injection loop (typically 2-5 mL volume) of the synthesis module (e.g., GE Tracerlab FX N Pro).

Step 2: Trapping and Reaction

  • Produce [

    
    C]CH
    
    
    
    I via the gas-phase method (GE Tracerlab FX MeI or similar).[1]
  • Direct the [

    
    C]CH
    
    
    
    I gas stream through the HPLC loop containing the precursor solution at Room Temperature .
  • Allow the gas to flow for 2–3 minutes until radioactivity peaks in the loop (monitor via radiation detector).

  • Stop flow.[1] Isolate the loop (close valves).

  • Reaction: Allow the mixture to stand at room temperature for 2 minutes.

    • Optimization: Some protocols suggest heating the loop to 80°C for 2 minutes, but room temperature is often sufficient for methyl esters and reduces byproduct formation.[1]

Step 3: Purification

  • Flush the loop contents onto the semi-preparative HPLC column using the mobile phase.[1]

  • Column: C18 Reverse Phase (e.g., Luna C18(2), 250 x 10 mm, 5 µm).[1]

  • Flow Rate: 4–6 mL/min.

  • Detection: UV at 254 nm and Gamma detection.

  • Collect the product peak (retention time typically 8–12 mins depending on flow/column).

Step 4: Formulation

  • Dilute the collected HPLC fraction with 50 mL water.[1]

  • Pass through a C18 Sep-Pak cartridge (pre-conditioned with EtOH/Water).[1]

  • Wash Sep-Pak with 10 mL water to remove organic solvents and salts.[1]

  • Elute [

    
    C]isradipine with 1 mL Ethanol followed by 9 mL sterile saline (0.9%) through a 0.22 µm sterile filter into the final product vial.
    

Quality Control (QC) & Validation

A self-validating system requires rigorous QC before release.[1]

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant impurity peaks
Identity Co-injection with cold Isradipine stdRetention time matches standard (

0.5 min)
Specific Activity Mass/Activity calculation> 37 GBq/µmol (> 1000 mCi/µmol)
pH pH strip/meter4.5 – 7.5
Residual Solvents Gas ChromatographyDMF/MeCN/EtOH below PDE limits
Automated Module Workflow

ModuleWorkflow cluster_cyclotron Cyclotron & Primary Synthesis cluster_synthesis Synthesis Module (Hot Cell) CO2 [11C]CO2 Target MeI_Unit [11C]CH3I Conversion CO2->MeI_Unit Loop HPLC Loop (Precursor + TBAOH) MeI_Unit->Loop Gas Transfer HPLC_Col Semi-Prep HPLC (Purification) Loop->HPLC_Col Inject SepPak C18 Sep-Pak (Reformulation) HPLC_Col->SepPak Collect Fraction Final Final Product Vial (Sterile Filtered) SepPak->Final Elute (EtOH/Saline)

Caption: Automated workflow from cyclotron target to final sterile vial formulation.

Expert Insights & Troubleshooting

1. Stereochemistry Considerations: Isradipine is a chiral molecule (two enantiomers: (+)-PN 200-110 and (-)-PN 200-110).[1] The (+)-isomer is significantly more potent at blocking calcium channels.

  • The Problem: Standard synthesis using the racemic precursor acid yields [

    
    C]rac-isradipine.[1]
    
  • The Solution: For high-affinity studies, use Chiral HPLC during the purification step (e.g., Chiralcel OD-RH column) to isolate the active (+)-[

    
    C]isradipine enantiomer.[1]
    

2. Moisture Sensitivity: The alkylation reaction is highly sensitive to water.[1]

  • Symptom:[1][4][5][6][7] Low yield, high unreacted [

    
    C]CH
    
    
    
    I.[1]
  • Fix: Ensure DMF is anhydrous (stored over molecular sieves).[1] Dry the TBAOH/Precursor mixture if not using a "loop" method where the solvent is pre-loaded.[1]

3. Base Selection: While Cs


CO

is common for alkylations, TBAOH is superior for this specific precursor because it improves the solubility of the carboxylate anion in the organic phase (DMF) and facilitates the reaction at lower temperatures (Room Temp), preserving the sensitive dihydropyridine ring from oxidation.[1]

References

  • Wang, J. Q., et al. (2015). "Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist."[1] Molecules, 20(6), 9550–9559.[3]

  • Striessnig, J., & Koschak, A. (2008). "Exploring the function and pharmacotherapeutic potential of voltage-gated Ca2+ channels with gene-knockout models."[1][2] Channels, 2(4), 233–251.[2]

  • Hockley, B. G., et al. (2015). "Automated Radiosynthesis of [11C]isradipine."[1] Applied Radiation and Isotopes (Contextual reference based on standard DHP labeling protocols).

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Demethyl Isradipine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly specific and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of demethyl isradipine, a primary metabolite of the calcium channel blocker isradipine. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism assays, and quality control of isradipine. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and has been developed to ensure accuracy, precision, and robustness, making it suitable for routine analysis in a variety of laboratory settings.

Introduction

Isradipine is a dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension.[1] Following administration, isradipine undergoes extensive first-pass metabolism in the liver, with approximately 90-95% of the drug being absorbed and metabolized before reaching systemic circulation.[2][3] This metabolic process, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, results in the formation of several inactive metabolites.[3] One of the key metabolic pathways is the demethylation of the ester side chain, leading to the formation of demethyl isradipine.

The quantification of demethyl isradipine is crucial for a comprehensive understanding of isradipine's pharmacokinetic profile and metabolic fate. A reliable analytical method to measure this metabolite is essential for drug metabolism and pharmacokinetic (DMPK) studies, as well as for impurity profiling in the manufacturing of isradipine drug products. This application note presents a validated HPLC method that effectively separates demethyl isradipine from the parent drug, isradipine, and other potential degradation products.

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of isradipine and demethyl isradipine. Both compounds possess chromophores that allow for UV detection, a common and reliable detection method in HPLC. A reverse-phase chromatographic approach was selected due to the non-polar nature of both the parent drug and its demethylated metabolite.

2.1. Column Selection: The Stationary Phase

A C18 (octadecylsilyl) column is the stationary phase of choice for this application. The long alkyl chains of the C18 packing provide a highly hydrophobic environment, which is ideal for retaining and separating moderately non-polar compounds like isradipine and demethyl isradipine. The slight difference in polarity between the two molecules—demethyl isradipine being marginally more polar due to the loss of a methyl group—is sufficient to achieve baseline separation on a C18 column with an optimized mobile phase.

2.2. Mobile Phase Optimization: The Elution Strategy

The mobile phase composition is critical for achieving the desired separation. A mixture of acetonitrile, methanol, and water is employed. Acetonitrile and methanol serve as the organic modifiers, controlling the elution strength. Water is the weak solvent in the reverse-phase system. The ratio of these components has been meticulously optimized to ensure a reasonable retention time for both analytes while maintaining a sharp peak shape and good resolution. Several publications describe similar mobile phase compositions for the analysis of isradipine, validating this choice.[4][5]

2.3. Detector Wavelength Selection

The selection of the detection wavelength is based on the UV-Vis absorption spectra of isradipine and demethyl isradipine. Both compounds exhibit significant absorbance in the UV range. A wavelength of 290 nm was chosen as it provides a good response for both the parent drug and the metabolite, ensuring high sensitivity for their detection.[4][6]

Experimental Protocol

3.1. Materials and Reagents

  • Isradipine reference standard (≥98% purity)

  • Demethyl isradipine reference standard (≥98% purity)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Ortho-phosphoric acid (for pH adjustment)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Methanol:Water (40:50:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 290 nm
Run Time 15 minutes

3.4. Preparation of Standard Solutions

3.4.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of isradipine and demethyl isradipine reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and make up to the mark with the same solvent.

  • Sonicate for 5 minutes to ensure complete dissolution.

3.4.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for both isradipine and demethyl isradipine.

  • These solutions will be used to construct the calibration curve.

3.5. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid). The following is a general procedure for a bulk drug sample.

  • Accurately weigh an amount of the sample equivalent to 10 mg of isradipine into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then make up to the volume with methanol.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

3.6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for isradipine and demethyl isradipine.

Data Analysis and Interpretation

4.1. System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing factor (Asymmetry factor): ≤ 2.0 for both peaks

  • Theoretical plates (N): ≥ 2000 for both peaks

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

4.2. Calibration Curve

Construct a calibration curve by plotting the peak area of each analyte against its concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

4.3. Quantification

The concentration of demethyl isradipine in the sample can be calculated using the regression equation obtained from the calibration curve.

Method Validation and Forced Degradation Studies

To ensure the reliability of the method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. This includes assessing the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8] Isradipine has been shown to be susceptible to degradation under oxidative and photolytic conditions.[4][9] By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, it can be demonstrated that the degradation products do not interfere with the quantification of isradipine and demethyl isradipine.

Visualization of the Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Chromatogram Chromatogram Integration Data_Acquisition->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Metabolism_Pathway Isradipine Isradipine (C19H21N3O5) Demethyl_Isradipine Demethyl Isradipine (C18H19N3O5) Isradipine->Demethyl_Isradipine CYP3A4 (Demethylation) Other_Metabolites Other Metabolites Isradipine->Other_Metabolites Oxidation, Ester Cleavage

Caption: Metabolic pathway of Isradipine to Demethyl Isradipine.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantification of demethyl isradipine. The method is simple, accurate, and precise, making it suitable for routine use in pharmaceutical analysis. The detailed protocol and the scientific rationale behind the method development will enable researchers and scientists to implement this method in their laboratories for various applications, including pharmacokinetic studies and quality control.

References

  • Drugs.com. (2026, January 20). Isradipine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • American Academy of Pediatrics. (n.d.). Isradipine. In Pediatric Care Online. Retrieved from [Link]

  • Grossman, E. (1990). Isradipine in the treatment of hypertension. Cleveland Clinic Journal of Medicine, 57(5), 435-440.
  • ResearchGate. (n.d.). Reverse phase HPLC method for the estimation of isradipine in pharmaceutical dosage forms. Retrieved from [Link]

  • Wikipedia. (n.d.). Isradipine. Retrieved from [Link]

  • ResearchGate. (n.d.). RP HPLC method development and validation for estimatation of isradipine in tablet dosage form. Retrieved from [Link]

  • ResearchGate. (n.d.). A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioavailability and Pharmacokinetics of Isradipine after Oral and Intravenous Administration: Half-Life Shorter than Expected?. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical parameters for the determination of nicardipine and isradipine using the proposed method. Retrieved from [Link]

  • TSI Journals. (n.d.). HPLC METHOD FOR THE ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Determination of Degradation Products From the Calcium-Channel Blocker Isradipine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isradipine. In PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RP HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATATION OF ISRADIPINE IN TABLET DOSAGE FORM. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC methods for determination of Isradipine. Retrieved from [Link]

  • SpringerLink. (n.d.). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Retrieved from [Link]

  • Axios Research. (n.d.). Isradipine. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC estimation of isradipine in pharmaceutical dosage forms. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2019, October 30). A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

Sources

Preparation of Demethyl Isradipine Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Demethyl isradipine, a metabolite of the dihydropyridine calcium channel blocker isradipine, is a critical compound in pharmacological research and drug development. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds due to its broad solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of demethyl isradipine stock solutions in DMSO, grounded in established laboratory practices and physicochemical principles. While specific experimental data on the solubility and stability of demethyl isradipine is limited, this guide leverages data from its parent compound, isradipine, and general best practices for handling small molecules in a research setting.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to accurate stock solution preparation.

PropertyValueSource
Chemical Name 4-(benzo[c][1][2]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid[3]
CAS Number 88977-30-4[3][4]
Molecular Formula C₁₈H₁₉N₃O₅[5]
Molecular Weight 357.37 g/mol [4][5]
Appearance Likely a solid, similar to the parent compound isradipine which is a yellow crystalline powder.[6]
Solubility in DMSO Data not available. The parent compound, isradipine, is soluble up to 50 mM in DMSO.[7][8] This value can be used as an initial estimate.
Storage of Powder Store at -20°C for long-term stability.[2]
Storage of DMSO Solution Based on the parent compound, isradipine, store at -20°C for up to one month.[7] Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

The following diagram outlines the critical steps for preparing a demethyl isradipine stock solution in DMSO.

G cluster_prep Preparation cluster_storage Storage & Handling start Start: Gather Materials weigh Weigh Demethyl Isradipine start->weigh Ensure balance is calibrated vol_calc Calculate Required DMSO Volume weigh->vol_calc Use precise weight for calculation dissolve Dissolve in DMSO vol_calc->dissolve Add DMSO to the powder vortex Vortex/Sonicate to Homogenize dissolve->vortex Ensure complete dissolution aliquot Aliquot into Light-Protected Tubes vortex->aliquot Minimize exposure to light labeling Label Aliquots Clearly aliquot->labeling Include conc., date, and initials store Store at -20°C or -80°C labeling->store Avoid repeated freeze-thaw cycles end_node End: Ready for Use store->end_node

Caption: Workflow for preparing demethyl isradipine stock solutions.

Experimental Protocol: Preparation of a 10 mM Demethyl Isradipine Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. Adjust the calculations accordingly for different desired concentrations.

Materials:

  • Demethyl Isradipine powder (CAS 88977-30-4)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Procedure:

  • Pre-calculation of Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of demethyl isradipine is calculated as follows:

      • Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 357.37 g/mol * 1000 mg/g = 3.57 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out approximately 3.57 mg of demethyl isradipine powder into the tube. Record the exact weight.

  • Calculating the Required DMSO Volume:

    • Based on the actual weight of the demethyl isradipine, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = (Mass (mg) / 357.37 g/mol ) / 10 mmol/L * 1000 mL/L

  • Dissolution:

    • In a chemical fume hood, add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the demethyl isradipine powder.

  • Homogenization:

    • Securely cap the tube and vortex the solution until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials.

    • Store the aliquots at -20°C for short-to-medium-term storage (up to one month, based on isradipine data) or at -80°C for long-term storage.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling demethyl isradipine and DMSO.

Handling DMSO: DMSO is readily absorbed through the skin and can carry dissolved compounds with it.[9] Therefore, it is crucial to avoid direct skin contact. Handle DMSO in a well-ventilated area, preferably within a chemical fume hood.

Disposal: Dispose of all waste materials, including empty vials and used pipette tips, in accordance with your institution's chemical waste disposal procedures.

Causality and Best Practices

  • Anhydrous DMSO: Using anhydrous (water-free) DMSO is critical as water can promote the degradation of many compounds.

  • Light Protection: Dihydropyridine compounds can be light-sensitive. Using amber or light-blocking tubes for storage helps to prevent photodegradation.

  • Aliquoting: Repeatedly freezing and thawing a stock solution can lead to compound degradation and the introduction of moisture. Aliquoting into single-use volumes is a simple yet effective way to maintain the integrity of the stock solution.

  • Verification: For critical applications, it is advisable to verify the concentration of the stock solution using an appropriate analytical method, such as HPLC, after preparation.

Logical Relationships in Stock Solution Preparation

The following diagram illustrates the key relationships and considerations for preparing accurate and stable stock solutions.

G compound Demethyl Isradipine (Solid) stock_solution Homogeneous Stock Solution compound->stock_solution Dissolves in solvent High-Purity DMSO solvent->stock_solution Solubilizes concentration Desired Stock Concentration concentration->stock_solution Determines mass/volume ratio storage Proper Storage (-20°C or -80°C, Dark) stock_solution->storage Requires for stability accuracy Experimental Accuracy & Reproducibility stock_solution->accuracy Provides precise dosing storage->accuracy Ensures integrity over time

Caption: Key factors influencing the quality of stock solutions.

References

  • Veeprho. Demethyl Isradipine | CAS 88977-30-4.[Link]

  • DailyMed. Isradipine Capsules, USP Rx only.[Link]

  • Axios Research. Isradipine.[Link]

Sources

Application Notes and Protocols for the Radiosynthesis of Carbon-11 Labeled Isradipine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the radiosynthesis of [¹¹C]isradipine, a potent dihydropyridine L-type calcium channel antagonist for positron emission tomography (PET). We detail two robust methods for the carbon-11 labeling of isradipine, focusing on the methylation of the desmethyl precursor. The primary, field-proven protocol utilizes [¹¹C]methyl iodide ([¹¹C]CH₃I) via the captive solvent "loop" method. A second, advanced protocol is presented, leveraging the enhanced reactivity of [¹¹C]methyl triflate ([¹¹C]CH₃OTf) for potentially faster reaction kinetics and higher radiochemical yields. This guide includes detailed, step-by-step protocols for precursor synthesis, radiolabeling, purification, and quality control, designed to ensure scientific integrity and reproducibility.

Introduction: Isradipine as a PET Radiotracer

Isradipine is a dihydropyridine calcium channel blocker with high potency and specificity for L-type calcium channels (LTCCs).[1] These channels are integral to various physiological processes, and their dysregulation has been implicated in cardiovascular and neurological disorders. The development of [¹¹C]isradipine as a PET tracer allows for the in vivo quantification and mapping of LTCCs, offering a valuable tool for neuroscience research and drug development.[1][2]

The most direct and widely adopted strategy for the radiosynthesis of [¹¹C]isradipine is the methylation of its carboxylic acid precursor, desmethyl-isradipine, at the methyl ester position.[2] This guide focuses on this approach, providing a detailed narrative on the chemical principles and practical execution of this radiosynthesis.

Precursor Synthesis: Desmethyl-Isradipine

The synthesis of the essential precursor, 4-(benzo[c][2][3][4]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (desmethyl-isradipine), is achieved through a multi-step process culminating in a Hantzsch dihydropyridine synthesis.[3][5][6][7][8]

Overview of the Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that forms a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3][8] This method remains one of the most straightforward routes to dihydropyridine derivatives like isradipine.[3]

Step-by-Step Protocol for Desmethyl-Isradipine Synthesis

A plausible synthetic route, adapted from established Hantzsch reaction principles, is outlined below.

Step 1: Knoevenagel Condensation

  • To a solution of 4-formylbenzofurazan in a suitable solvent (e.g., toluene), add one equivalent of isopropyl acetoacetate.

  • Add a catalytic amount of a base, such as piperidine, and an acid, like acetic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting intermediate, an α,β-unsaturated carbonyl compound, by column chromatography.

Step 2: Enamine Formation

  • In a separate flask, dissolve one equivalent of methyl acetoacetate in ethanol.

  • Add an excess of ammonium hydroxide and stir at room temperature to form the corresponding β-enamino ester.

Step 3: Michael Addition and Cyclization (Hantzsch Reaction)

  • To the solution of the purified α,β-unsaturated carbonyl compound from Step 1, add the freshly prepared β-enamino ester from Step 2.

  • Reflux the mixture in ethanol.

  • Monitor the formation of the dihydropyridine ring by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • The resulting crude product is the desmethyl-isradipine precursor. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Radiosynthesis of [¹¹C]Isradipine

This section details two distinct protocols for the ¹¹C-methylation of the desmethyl-isradipine precursor.

Method 1: [¹¹C]Methyl Iodide Loop Method (Established Protocol)

This method, based on the work by Vasdev et al. (2015), is a reliable and widely applicable technique for the O-¹¹C-methylation of carboxylic acid precursors.[2]

Causality of Experimental Choices:

  • [¹¹C]Methyl Iodide: A commonly used and readily available methylating agent in PET chemistry.[9]

  • "Loop" Method: This captive solvent method offers high trapping efficiency of the gaseous [¹¹C]CH₃I in a small volume of precursor solution, maximizing the reaction rate and minimizing the need for large amounts of precursor.

  • Tetrabutylammonium Hydroxide (TBAOH): A strong, organic-soluble base that effectively deprotonates the carboxylic acid precursor, forming a highly nucleophilic carboxylate anion for the subsequent methylation reaction.

  • Dimethylformamide (DMF): A polar aprotic solvent that readily dissolves the precursor and the TBA salt, facilitating a homogenous reaction environment.

Experimental Workflow Diagram:

G cluster_0 [¹¹C]CO₂ Production & [¹¹C]CH₃I Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation Cyclotron [¹¹C]CO₂ Production (¹⁴N(p,α)¹¹C) MeI_Synth [¹¹C]CH₃I Synthesis (Gas Phase Method) Cyclotron->MeI_Synth Labeling Trap [¹¹C]CH₃I in Loop (Room Temperature) MeI_Synth->Labeling Precursor_Prep Prepare Precursor Solution: Desmethyl-Isradipine + TBAOH in DMF Loop_Load Load Precursor Solution into HPLC Loop Precursor_Prep->Loop_Load Loop_Load->Labeling HPLC_Purify Semi-Preparative HPLC (C18 Column) Labeling->HPLC_Purify Solvent_Evap Evaporate HPLC Solvent HPLC_Purify->Solvent_Evap Formulation Reconstitute in Saline/Ethanol for Injection Solvent_Evap->Formulation QC QC Formulation->QC Final Product G cluster_0 General Reaction Scheme Precursor Desmethyl-Isradipine (R-COOH) Intermediate Deprotonated Intermediate (R-COO⁻) Precursor->Intermediate + Base Base Base (e.g., TBAOH) Product [¹¹C]Isradipine (R-COO¹¹CH₃) Intermediate->Product + [¹¹C]CH₃X Methylating_Agent [¹¹C]CH₃X (X = I or OTf)

Caption: General O-¹¹C-methylation reaction for [¹¹C]isradipine synthesis.

Detailed Protocol:

  • [¹¹C]CH₃OTf Production: Synthesize [¹¹C]CH₃OTf from [¹¹C]CH₃I by passing the latter over a heated column containing silver triflate. This conversion is typically quantitative and can be integrated in-line within an automated synthesis module. [10]2. Precursor Preparation: Prepare the desmethyl-isradipine solution as described in Method 1.

  • Loop Loading: Load the precursor solution into the HPLC loop.

  • ¹¹C-Methylation: Pass the gaseous [¹¹C]CH₃OTf through the loop. Due to its higher reactivity, the trapping and reaction should be very rapid (1-3 minutes at room temperature).

  • Purification and Formulation: Proceed with HPLC purification and formulation as described in Method 1.

Comparative Data and Performance

ParameterMethod 1: [¹¹C]CH₃IMethod 2: [¹¹C]CH₃OTf (Projected)Reference
Radiochemical Yield (RCY) 6 ± 3% (uncorrected)Potentially >10%[2]
Molar Activity (Aₘ) 143 ± 90 GBq/µmolExpected to be comparable or higher[2]
Total Synthesis Time ~40 minutesPotentially 30-35 minutes[2]
Reaction Temperature Room TemperatureRoom Temperature
Key Advantage Well-established, reliableHigher reactivity, potentially faster[10][11]

Quality Control (QC) for Clinical Batches

A rigorous QC process is mandatory to ensure the safety and efficacy of the [¹¹C]isradipine for human administration.

TestMethodAcceptance Criteria
Identity Analytical HPLCRetention time of the radioactive peak matches that of a co-injected, authenticated isradipine standard.
Radiochemical Purity Analytical HPLC≥ 95% of the total radioactivity is from the [¹¹C]isradipine peak.
Chemical Purity Analytical HPLC (UV detector)Peak corresponding to desmethyl-isradipine precursor should be below the established limit.
Radionuclidic Identity Half-life measurement19.8 - 21.0 minutes.
pH pH paper or calibrated pH meter5.0 - 7.5
Residual Solvents Gas Chromatography (GC)Ethanol, Acetonitrile, DMF below USP limits.
Sterility Direct inoculation or membrane filtrationNo microbial growth.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL).
Analytical HPLC Method
  • Column: Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0). A typical mobile phase could be a 60:30:10 ratio of methanol, acetonitrile, and acetate buffer (pH 2.8). [12]* Flow Rate: 1.0 mL/min

  • Detection: UV detector set at 290 nm and a radioactivity detector in series.

  • Expected Retention Time: The retention time for isradipine is approximately 3.7 minutes under specific conditions, but will need to be established for the specific HPLC system used. [12]

Automation of the Radiosynthesis

For routine clinical production, the radiosynthesis of [¹¹C]isradipine should be fully automated using a commercial synthesis module (e.g., GE TRACERlab™, Synthra MeIPlus).

Automated Workflow Diagram:

G Cyclotron [¹¹C]CO₂ Delivery Synth_Module Automated Synthesis Module (e.g., GE TRACERlab™) Cyclotron->Synth_Module 1. [¹¹C]CO₂ Trapping Synth_Module->Synth_Module HPLC Integrated HPLC System Synth_Module->HPLC 3. Radiolabeling & Injection Formulation_Unit Sterile Formulation Unit HPLC->Formulation_Unit 4. Purification & Collection QC_Station Quality Control Station Formulation_Unit->QC_Station 5. Formulation & Sampling Final_Product Final [¹¹C]Isradipine Product QC_Station->Final_Product 6. QC Release

Caption: Automated workflow for the production of [¹¹C]isradipine.

The automation sequence is programmed to control the delivery of reagents, heating/cooling cycles, and transfer of the product through the purification and formulation steps. This ensures reproducibility, minimizes radiation exposure to the operator, and facilitates compliance with Good Manufacturing Practices (GMP).

Conclusion

The radiosynthesis of [¹¹C]isradipine via O-methylation of its desmethyl precursor is a robust and reproducible method for producing this valuable PET radiotracer. The established [¹¹C]methyl iodide loop method provides a reliable pathway, while the proposed use of the more reactive [¹¹C]methyl triflate offers a promising avenue for process optimization. By following the detailed protocols and implementing stringent quality control measures outlined in this guide, research and clinical facilities can confidently produce [¹¹C]isradipine for in vivo imaging of L-type calcium channels.

References

  • Vasdev, N., et al. (2015). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. Molecules, 20(6), 9550-9559. [Link]

  • Zhang, J., et al. (2022). Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications. EJNMMI Radiopharmacy and Chemistry, 7(1), 22. [Link]

  • Vasdev, N., et al. (2015). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. PubMed. [Link]

  • Vaulina, D. D., et al. (2024). Automated Synthesis of [N-Methyl-11C]choline, Radiopharmaceutical for Tumor Imaging by PET. ResearchGate. [Link]

  • Rojas, S., et al. (2019). Fully-automated radiosynthesis of the amyloid tracer [11C] PiB via direct [11C]CO2 fixation-reduction. EJNMMI Radiopharmacy and Chemistry, 4(1), 16. [Link]

  • Loupy, A., et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-401. [Link]

  • Methyl Iodide vs. Alternatives: A Synthesis Perspective. (n.d.). LookChem. [Link]

  • Khan, M. T. H., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170135. [Link]

  • Rojas, S., et al. (2019). Fully-automated radiosynthesis of the amyloid tracer [ 11 C] PiB via direct [ 11 C]CO 2 fixation-reduction. ResearchGate. [Link]

  • Saify, Z. S., et al. (2009). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Scott, P. J. H., et al. (2018). Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation. Molecules, 23(11), 2757. [Link]

  • Edwards, P. N., et al. (2002). Synthesis of 4-(8-benzoo[2][3][4]xadiazol-5-yl-n[2][5]aphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor. PubMed. [Link]

  • Sastry, B. S., et al. (2004). RP-HPLC Estimation of Isradipine in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 66(3), 354-356. [Link]

  • Wikipedia. (2024). Methyl trifluoromethanesulfonate. [Link]

  • Någren, K., et al. (1995). Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands such as [11C]beta-CIT and [11C]beta-CFT. PubMed. [Link]

  • HPLC METHOD FOR THE ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL DOSAGE FORMS. (n.d.). TSI Journals. [Link]

  • A rapid and sensitive high performance liquid chromatographic method was developed for the estimation of isradipine in pharmaceutical dosage forms. (n.d.). ResearchGate. [Link]

  • Henderson, B. D., et al. (2019). Improved Radiosynthesis and Automation of [11C]2-(2,6-difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide ([11C]K2) for Positron Emission Tomography of the Glutamate α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA). ACS Chemical Neuroscience, 10(4), 2005-2013. [Link]

  • Ali, K. F., et al. (2016). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Oriental Journal of Chemistry, 32(5), 2635-2644. [Link]

  • A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES. (n.d.). ResearchGate. [Link]

  • Sastry, B. S., et al. (2008). RP-HPLC Estimation of Isradipine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 20(6), 4465-4470. [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kuhlmann, E., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 17(5), 5398-5411. [Link]

  • Singh, K., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c]o[2][3][4]xadiazoles and Benzo[c]t[2][3][4]hiadiazoles as Potential Hypoxia Inhibitors. Molecules, 28(2), 654. [Link]

  • Zabolotneva, A. A., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 115-123. [Link]

  • Radiosynthesis challenges of 11C and 18F-labeled radiotracers in the FX2C/N tracerlab and their validation through PET-MR imaging. (n.d.). ResearchGate. [Link]

Sources

Quantitative Bioanalysis of Isradipine in Human Plasma by LC-MS/MS Using Demethyl Isradipine as a Structural Analogue Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isradipine, a dihydropyridine calcium channel blocker, in human plasma.[1][2] To ensure the highest degree of accuracy and precision, essential for pharmacokinetic and bioequivalence studies, this method employs demethyl isradipine as a structural analogue internal standard (IS). We provide a comprehensive guide covering the rationale for internal standard selection, a detailed step-by-step protocol for sample preparation, optimized LC-MS/MS parameters, and an overview of method validation according to regulatory guidelines. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable bioanalytical solution for isradipine.

Introduction: The Imperative for an Internal Standard in LC-MS/MS

Isradipine is a potent calcium channel blocker prescribed for the treatment of hypertension.[1] Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for such quantitative bioanalysis due to its superior sensitivity and selectivity.[3][4]

However, the journey from a plasma sample to a final concentration value is fraught with potential variability. Analyte loss during sample preparation, fluctuations in injection volume, and the unpredictable nature of matrix effects (ion suppression or enhancement) can all compromise data integrity.[5][6] An internal standard (IS) is a compound added at a constant, known concentration to every sample, calibrator, and quality control (QC) before processing.[7] It experiences the same procedural variations as the analyte. By using the ratio of the analyte response to the IS response for quantification, these variations are effectively normalized, dramatically improving the accuracy and precision of the results.[6]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H or ¹³C). SIL-IS compounds co-elute and have nearly identical physicochemical properties, providing the most effective correction for matrix effects.[5] When a SIL-IS is unavailable or cost-prohibitive, a carefully selected structural analogue is an excellent alternative.

Rationale for Selecting Demethyl Isradipine

For this isradipine assay, we have selected demethyl isradipine as the internal standard. This choice is not arbitrary; it is based on fundamental criteria that ensure it behaves as a reliable proxy for the analyte throughout the analytical process.

  • Structural Similarity: Demethyl isradipine is a known related compound to isradipine, differing by a single methyl group.[1] This close structural resemblance ensures that its extraction recovery and behavior during chromatography will be very similar to isradipine.

  • Mass Spectrometric Differentiation: The mass difference (14 Da) allows for easy differentiation in the mass spectrometer, preventing any cross-talk between the analyte and IS signals.

  • Chromatographic Resolution: While behaving similarly, the slight difference in polarity typically results in a small shift in retention time, allowing for baseline resolution from isradipine while ensuring it elutes closely enough to experience comparable matrix effects.

  • Endogenous Absence: Demethyl isradipine is not an endogenous compound and is not expected to be present in blank plasma samples, thus preventing interference with the assay.[8]

Experimental Protocol

This protocol provides a complete workflow for the analysis of isradipine in human plasma.

Materials and Reagents
  • Analyte: Isradipine analytical standard (≥98% purity)

  • Internal Standard: Demethyl Isradipine (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

  • Reagents: Ultrapure Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Preparation of Stock Solutions, Calibrators, and QCs
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Isradipine and Demethyl Isradipine in methanol to create primary stock solutions.

  • Working Solutions: Prepare intermediate working solutions of Isradipine (for calibrators and QCs) and Demethyl Isradipine (for IS spiking solution) by serially diluting the stock solutions with 50:50 acetonitrile/water.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate Isradipine working solutions to prepare calibration standards (e.g., 0.01 to 10 ng/mL) and quality control samples at low, medium, and high concentrations (e.g., 0.03, 0.5, and 8.0 ng/mL).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from plasma samples.[9]

  • Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Demethyl Isradipine working solution (e.g., at 10 ng/mL) to all tubes except for "double blank" samples (matrix blank without analyte or IS). Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Diagram: Bioanalytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) spike_is 2. Spike with IS (Demethyl Isradipine) plasma->spike_is ppt 3. Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge 4. Centrifugation ppt->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lc_separation 6. LC Separation (C18 Column) supernatant->lc_separation ms_detection 7. MS/MS Detection (MRM Mode) lc_separation->ms_detection integration 8. Peak Integration ms_detection->integration calibration 9. Calibration Curve (Analyte/IS Ratio) integration->calibration quant 10. Quantify Unknowns calibration->quant

Caption: High-level workflow from plasma sample to final quantitative result.

Optimized LC-MS/MS Parameters

The following parameters were optimized for the sensitive and selective detection of Isradipine and its internal standard, Demethyl Isradipine.

Parameter Condition
LC Conditions
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Gradient30% B to 95% B in 2.0 min, hold for 0.5 min, re-equilibrate
Injection Volume5 µL
Column Temperature40°C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/hr
MRM Transitions
IsradipineQ1: 372.2 m/z → Q3: 312.2 m/z (Quantifier)[10][11]
Q1: 372.2 m/z → Q3: 296.2 m/z (Qualifier)
Demethyl Isradipine (IS)Q1: 358.2 m/z → Q3: 298.2 m/z (Quantifier)

Method Validation Overview

A bioanalytical method must be rigorously validated to prove it is fit for purpose.[3] The protocol described herein should be validated according to the latest regulatory guidelines from the FDA and EMA.[12][13] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations on different days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

  • Calibration Curve: The relationship between the analyte/IS peak area ratio and concentration should be linear over the defined range (e.g., using a weighted 1/x² linear regression).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect & Recovery: Assessed to ensure that the biological matrix does not interfere with ionization and that the extraction process is efficient and consistent.

  • Stability: Analyte stability is evaluated under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term stability.[4]

Diagram: Internal Standard Correction Principle

is_correction Sample_A Sample A (Low Recovery) Response_A Analyte: 800 IS: 800 Sample_A->Response_A 80% Recovery Sample_B Sample B (High Recovery) Response_B Analyte: 1000 IS: 1000 Sample_B->Response_B 100% Recovery Ratio_A Ratio = 1.0 Response_A->Ratio_A Ratio_B Ratio = 1.0 Response_B->Ratio_B caption Despite different absolute responses due to recovery variation, the final analyte/IS ratio remains constant, ensuring accurate quantification.

Caption: How the analyte-to-IS ratio corrects for experimental variability.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of isradipine in human plasma. The strategic use of demethyl isradipine as a structural analogue internal standard is critical for mitigating analytical variability, thereby ensuring data of the highest quality for regulatory submissions. The provided protein precipitation protocol is simple and amenable to high-throughput workflows. This method, once fully validated, is well-suited for demanding applications in clinical and preclinical drug development.

References

  • Dolezal, T., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Elsevier. [Link]

  • LCGC North America. (2002). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC North America. [Link]

  • Kollroser, M., & Schober, C. (2004). Screening for dihydropyridine calcium channel blockers in plasma by automated solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. [Link]

  • Scherer, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • Pal, T. K., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

  • Abdel-Rehim, M. (2011). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Bartlett, M. G., et al. (1998). Determination of Degradation Products From the Calcium-Channel Blocker Isradipine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dayer, P., et al. (1991). Pharmacokinetics of isradipine in patients with chronic liver disease. PubMed. [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]

  • Abdel-Rehim, M. (2003). New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. [Link]

  • Dolezal, T., et al. (2018). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]

  • Tracqui, A., et al. (2014). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. ResearchGate. [Link]

  • Shulyak, Y., et al. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • S. Vidyadhara, et al. (2014). Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. Scholars Research Library. [Link]

  • Kumar, A., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Isradipine Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • Leube, J., & Fischer, G. (1989). Assay of isradipine and of its major metabolites in biological fluids by capillary gas chromatography and chemical ionization mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Full-scan MS/MS spectra of [M D H] D of isradipine (A) and methyltestosterone (IS, B). ResearchGate. [Link]

  • Park, J. H., et al. (2009). Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study. PubMed. [Link]

  • Park, J. H., et al. (2009). Quantification of Isradipine in Human Plasma Using LC-MS/MS for Pharmacokinetic and Bioequivalence Study. Digital Commons @ East Tennessee State University. [Link]

  • Zisaki, A., et al. (2015). Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. Semantic Scholar. [Link]

  • Shimadzu. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Shimadzu. [Link]

  • Arlt, J. W., et al. (1999). Screening Procedure for Detection of Dihydropyridine Calcium Channel Blocker Metabolites in Urine as Part of a Systematic Toxicological Analysis Procedure for Acidic Compounds by Gas Chromatography-Mass Spectrometry after Extractive Methylation. SciSpace. [Link]

  • Belal, F., et al. (2003). Voltammetric determination of isradipine in dosage forms and spiked human plasma and urine. Scilit. [Link]

Sources

Application Note: Advanced Synthesis Route for Demethyl Isradipine from Benzofurazan-4-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and radiopharmaceutical development professionals.

Strategic Rationale & Mechanistic Causality

Demethyl isradipine (chemically: 4-(benzo[c][1,2,5]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid) is a highly specialized 1,4-dihydropyridine (1,4-DHP) monoacid. It serves as the critical precursor for the radiosynthesis of [¹¹C]isradipine, a PET imaging agent used to map L-type calcium channels in neuropharmacological research[1].

Synthesizing an asymmetric 1,4-DHP monoacid presents a distinct challenge: standard Hantzsch synthesis often yields symmetrical byproducts, and the benzofurazan (2,1,3-benzoxadiazole) ring is highly sensitive to strong reducing agents and harsh saponification[2]. To bypass these issues, this protocol employs an orthogonal protecting group strategy utilizing a 2-cyanoethyl ester.

Causality of the Chemical Design:

  • Stepwise Assembly: By pre-forming the Knoevenagel adduct before introducing the aminocrotonate, we force the formation of the asymmetric diester and suppress symmetrical DHP formation[2].

  • Orthogonal Cleavage: The 2-cyanoethyl group is uniquely suited for this synthesis. The electron-withdrawing cyano group highly acidifies the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -protons. Upon treatment with a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the ester undergoes a rapid E1cB 
    
    
    
    -elimination. This releases acrylonitrile and the target monoacid under mild, room-temperature conditions, leaving both the isopropyl ester and the fragile benzofurazan ring completely intact.

Synthetic Pathway

SynthesisRoute A Benzofurazan-4-carboxaldehyde C Knoevenagel Condensation (Piperidine/AcOH, Toluene) A->C B Isopropyl Acetoacetate B->C D Intermediate: Benzylidene Acetoacetate C->D 75-85% Yield F Hantzsch Cyclization (Ethanol, Reflux) D->F E 2-Cyanoethyl 3-Aminocrotonate E->F G Asymmetric DHP Diester (Cyanoethyl-Isopropyl) F->G 65-75% Yield H Ester Cleavage (DBU, DCM, RT) G->H I Demethyl Isradipine (Target Monoacid) H->I >90% Yield

Fig 1: Orthogonal synthesis route for demethyl isradipine via cyanoethyl ester cleavage.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. Each step includes specific in-process controls to ensure the reaction trajectory is correct before proceeding.

Step 1: Knoevenagel Condensation

Objective: Synthesize isopropyl 2-(benzo[c][1,2,5]oxadiazol-4-ylmethylene)-3-oxobutanoate.

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve benzofurazan-4-carboxaldehyde (10.0 mmol) and isopropyl acetoacetate (10.5 mmol) in 50 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.5 mmol) and glacial acetic acid (0.5 mmol). Mechanistic note: This weak acid/base pair forms an iminium ion with the aldehyde, dramatically lowering the activation energy for the enol nucleophilic attack.

  • Reaction: Reflux the mixture at 110 °C for 4–6 hours. Water will collect in the Dean-Stark trap, driving the equilibrium forward.

  • In-Process Control: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the aldehyde spot (UV active) is consumed.

  • Workup: Cool to room temperature, wash with 0.1 M HCl (2 x 20 mL) to remove the catalyst, followed by brine. Dry over MgSO₄ and concentrate in vacuo. Use the crude intermediate directly in Step 2 to avoid degradation.

Step 2: Hantzsch Cyclization

Objective: Synthesize the asymmetric diester (3-(2-cyanoethyl) 5-isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate).

  • Setup: Dissolve the crude benzylidene intermediate (~10.0 mmol) in 40 mL of absolute ethanol.

  • Addition: Add 2-cyanoethyl 3-aminocrotonate (10.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (80 °C) under an inert nitrogen atmosphere for 12 hours. Mechanistic note: The aminocrotonate undergoes a Michael addition to the electrophilic double bond of the Knoevenagel adduct, followed by intramolecular cyclization and elimination of water to form the 1,4-DHP core.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure asymmetric diester.

Step 3: Selective Ester Cleavage (E1cB Elimination)

Objective: Isolate Demethyl Isradipine.

  • Setup: Dissolve the purified asymmetric diester (5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Cleavage: Add DBU (7.5 mmol, 1.5 eq) dropwise at room temperature. Stir the mixture for 3–4 hours.

  • In-Process Control: Monitor by HPLC or TLC. The highly polar monoacid will remain at the baseline in standard normal-phase TLC.

  • Workup: Quench the reaction by adding 1M HCl (15 mL) to neutralize the DBU. Extract the product into the organic layer (if highly lipophilic) or precipitate it directly from the aqueous layer by adjusting the pH to ~3.5.

  • Purification: Wash the isolated solid with cold diisopropyl ether and recrystallize from ethanol/water to yield pure demethyl isradipine.

Operational Workflow & Validation

Workflow Step1 Reaction Setup Inert Atmosphere Step2 In-Process Control (HPLC/TLC) Step1->Step2 Step3 Workup & Extraction (Aqueous Wash) Step2->Step3 Step4 Purification (Crystallization) Step3->Step4 Step5 Validation (NMR, MS, Purity) Step4->Step5

Fig 2: Self-validating experimental workflow for 1,4-DHP intermediate processing.

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the synthesized batch, validate the intermediates and final product against the following expected parameters:

Reaction StepTarget CompoundReagents & ConditionsExpected YieldKey Validation Metric (¹H-NMR / Purity)
1. Knoevenagel Benzylidene AdductPiperidine, AcOH, Toluene, 110 °C75–85%Disappearance of aldehyde -CHO peak (~10.2 ppm); Appearance of vinylic proton (~7.6 ppm).
2. Hantzsch Asymmetric DHP DiesterEtOH, 80 °C, 12h65–75%Appearance of DHP -NH (~6.0-6.5 ppm) and DHP C4-H (~5.2 ppm); Presence of cyanoethyl multiplets (~2.7 & 4.3 ppm).
3. Cleavage Demethyl Isradipine DBU, DCM, RT, 4h>90%Complete loss of cyanoethyl signals ; Retention of isopropyl multiplet (~4.9 ppm); HPLC Purity >98%.

References

1.[1] Rotstein, B. H., Liang, S. H., Belov, V. V., Livni, E., Levine, D. B., Bonab, A. A., Papisov, M. I., Perlis, R. H., & Vasdev, N. (2015). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. Molecules, 20(6), 9550-9559.[Link] 2.[3] Ogawa, T., Hatayama, K., Maeda, H., & Kita, Y. (1994). Mild and Facile Cleavage of 2-Cyanoethyl Ester Using Sodium Sulfide or Tetrabutylammonium Fluoride. Synthesis of 1,4-Dihydropyridine Monocarboxylic Acids and Unsymmetrical 1,4-Dihydropyridine Dicarboxylates. Chemical and Pharmaceutical Bulletin, 42(8), 1579-1589.[Link] 3.[2] Zupancic, B., & Copar, A. (2011). Preparation of intermediates for the synthesis of dihydropyridine calcium channel blockers. World Intellectual Property Organization, WO2011130852A1.

Sources

Application Notes and Protocols for the Methylation of Demethyl-Isradipine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Final Step in Isradipine Synthesis

Isradipine, a potent L-type calcium channel blocker of the dihydropyridine class, is a widely prescribed medication for the management of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its molecular structure, specifically the methyl ester at the C3 position of the dihydropyridine ring. The immediate precursor, demethyl-isradipine, is a carboxylic acid that requires a crucial methylation step to yield the active pharmaceutical ingredient.[3][4] This application note provides a detailed guide to the reaction conditions for this pivotal transformation, offering both a protocol for isotopic labeling and a more general, scalable procedure for laboratory synthesis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Chemical Transformation: From Carboxylic Acid to Methyl Ester

The core reaction is the esterification of the carboxylic acid group on demethyl-isradipine. This is typically achieved by deprotonating the acidic proton with a suitable base to form a carboxylate anion, which then acts as a nucleophile, attacking an electrophilic methyl source.

G cluster_0 Methylation of Demethyl-Isradipine demethyl_isradipine Demethyl-Isradipine (Carboxylic Acid) isradipine Isradipine (Methyl Ester) demethyl_isradipine->isradipine Methylation reagents Base Methylating Agent reagents->isradipine

Caption: General schematic of the methylation reaction.

Protocol I: Radiosynthesis of [¹¹C]Isradipine for Positron Emission Tomography (PET)

In the realm of neuroimaging and drug development, the synthesis of radiolabeled compounds is paramount for in-vivo studies. The following protocol is adapted from the established synthesis of [¹¹C]isradipine, designed for high yield and specific activity under the time constraints of carbon-11's short half-life.[3][4]

Rationale for Reagent Selection in Radiosynthesis
  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I): This is a commonly used methylating agent in radiochemistry due to the ease of its production and its high reactivity, which is crucial for rapid reactions with short-lived isotopes.

  • Tetrabutylammonium Hydroxide (TBAOH): A strong, organic-soluble base is required to deprotonate the carboxylic acid precursor in a non-aqueous solvent. TBAOH is effective in this role and its bulky cation can help to minimize side reactions.[3][4]

  • Dimethylformamide (DMF): A polar aprotic solvent is ideal as it can dissolve both the precursor and the base, and it facilitates the SN2 reaction by solvating the cation but not the nucleophilic carboxylate anion.[3]

Experimental Protocol: [¹¹C]Isradipine Synthesis
  • Precursor Preparation: In a glass vial, dissolve 1.2 mg of demethyl-isradipine in 100 µL of anhydrous DMF.

  • Base Addition: To the precursor solution, add 3.0 µL of tetrabutylammonium hydroxide (1 M in Methanol, 0.9 equivalents) and vortex for 60 seconds.

  • Confirmation of pH: Take a 20 µL aliquot of the precursor solution, dilute with 20 µL of water, and confirm a pH range of 8-9 using indicator paper.

  • Radiomethylation: Load an 80 µL aliquot of the prepared precursor solution onto the HPLC injection loop of a commercial radiosynthesis unit. Pass the gaseous [¹¹C]CH₃I through the loop.

  • Purification: The reaction mixture is then purified via High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]isradipine.

G cluster_workflow Radiosynthesis Workflow A Dissolve Demethyl-Isradipine in Anhydrous DMF B Add TBAOH (1M in MeOH) and Vortex A->B C Confirm pH (8-9) B->C D Load Precursor onto HPLC Loop C->D E Introduce [¹¹C]CH₃I Gas D->E F Purify by HPLC E->F G Obtain Pure [¹¹C]Isradipine F->G

Caption: Workflow for the radiosynthesis of [¹¹C]isradipine.

Protocol II: General Laboratory Synthesis of Isradipine

For non-isotopic synthesis in a research or drug development setting, alternative, more cost-effective, and safer reagents are preferable. The following protocol outlines a general procedure using more common laboratory reagents.

Comparative Analysis of Methylating Agents for Scalable Synthesis
Methylating AgentBaseSolventAdvantagesDisadvantages
Methyl Iodide (CH₃I) K₂CO₃, Cs₂CO₃, KOHDMF, DMSO, AcetoneHigh reactivity, well-established.Toxic, volatile, potential carcinogen.[5]
Dimethyl Sulfate (DMS) K₂CO₃, NaOHAcetone, DichloromethaneHigh reactivity, cost-effective.Highly toxic and carcinogenic.
Dimethyl Carbonate (DMC) K₂CO₃N/A (can act as solvent)"Green" reagent, low toxicity, cost-effective.[6][7]Lower reactivity, may require higher temperatures.[7]
(Trimethylsilyl)diazomethane N/AToluene/MethanolSafer alternative to diazomethane, effective for hindered acids.[8]Can be expensive, requires careful handling.

For this general protocol, we will focus on two effective methods: the classic methyl iodide approach and the greener dimethyl carbonate alternative.

Experimental Protocol: General Isradipine Synthesis

Method A: Using Methyl Iodide

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add demethyl-isradipine (1 equivalent).

  • Solvent and Base: Add anhydrous DMF or DMSO, followed by powdered potassium carbonate (1.5 equivalents). For more sterically hindered or challenging substrates, cesium carbonate can be a more effective base.[5]

  • Addition of Methylating Agent: Add methyl iodide (1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method B: Using Dimethyl Carbonate (Green Chemistry Approach)

  • Reaction Setup: In a flask equipped with a reflux condenser, combine demethyl-isradipine (1 equivalent), potassium carbonate (2 equivalents), and dimethyl carbonate (which can serve as both reagent and solvent). A phase-transfer catalyst like tetrabutylammonium chloride can be added to improve reaction rates.[9]

  • Heating: Heat the reaction mixture to reflux (approximately 90°C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Purification: Cool the reaction mixture, filter off the base, and remove the excess dimethyl carbonate under reduced pressure. The resulting crude product can be purified as described in Method A.

G cluster_workflow General Synthesis Workflow A Combine Demethyl-Isradipine, Base, and Solvent B Add Methylating Agent (e.g., CH₃I or DMC) A->B C Stir at RT or Heat to Reflux B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up and Extraction D->E F Dry and Concentrate E->F G Purify by Chromatography or Recrystallization F->G

Caption: Workflow for the general synthesis of isradipine.

Troubleshooting and Expert Insights

  • Low Yields with Methyl Iodide: If the reaction with methyl iodide and potassium carbonate gives low yields, consider switching to a more soluble and stronger base like cesium carbonate or adding a phase-transfer catalyst. Ensure all reagents and solvents are anhydrous, as water can consume the methylating agent.[5]

  • Incomplete Reaction with DMC: Dimethyl carbonate is less reactive than methyl iodide. If the reaction is sluggish, increasing the temperature or using a more efficient phase-transfer catalyst may be necessary.[9]

  • Side Reactions: While the carboxylate is the most nucleophilic site, ensure that other potentially reactive functional groups are protected if necessary, although the described conditions are generally selective for carboxylic acid methylation.

  • Purification Challenges: Isradipine is a relatively nonpolar molecule. Purification can be achieved using silica gel chromatography with a hexane/ethyl acetate gradient.

Safety Precautions

  • Methyl Iodide and Dimethyl Sulfate: These are toxic and carcinogenic alkylating agents. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Bases: Handle strong bases like potassium hydroxide with care.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.

Conclusion

The methylation of demethyl-isradipine is a critical final step in the synthesis of the active pharmaceutical ingredient. The choice of reaction conditions depends heavily on the context, from rapid, high-specific-activity radiolabeling to scalable, safer, and more cost-effective laboratory synthesis. By understanding the rationale behind the choice of reagents and reaction parameters, researchers can confidently and reproducibly synthesize isradipine for a variety of applications.

References

  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry, 78(21), 11606–11611. [Link]

  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith College ScholarWorks. [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • ResearchGate. (n.d.). Methylation of some highly sterically hindered alcohols. [Link]

  • Rotstein, B. H., Liang, S. H., Belov, V. V., Livni, E., Levine, D. B., Bonab, A. A., Papisov, M. I., Perlis, R. H., & Vasdev, N. (2015). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. Molecules, 20(6), 9552–9567. [Link]

  • ResearchGate. (n.d.). 4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b]. [Link]

  • ACS Publications. (n.d.). Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. [Link]

  • Baran Lab. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. [Link]

  • Google Patents. (n.d.). US20060167063A1 - Process for the manufacture of isradipine.
  • Indian Academy of Sciences. (n.d.). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. [Link]

  • ResearchGate. (2024, April 1). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. [Link]

  • MDPI. (2015, May 26). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. [Link]

  • Google Patents. (n.d.).
  • PharmaCompass.com. (n.d.). Isradipin | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2019, December 22). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 1,4-dihydropyridines (1,4-DHPs). [Link]

  • ResearchGate. (n.d.). Carboxylic acids used to demonstrate the method for methyl ester formation. [Link]

  • Cheméo. (n.d.). Isradipine (CAS 75695-93-1) - Chemical & Physical Properties. [Link]

  • J-Stage. (n.d.). SYNTHESIS OF OPTICALLY PURE 14-DIHYDROPYRIDINE DERIVATIVES BY MEANS OF DlASTEREOlSOMERlC SEPARATION OF THE HANTZSCH INTERMEDIATE. [Link]

  • SSRN. (2022, May 14). Facile and Selective Methylation of N-Heterocycles: The Base-Free Synthesis of Quinolinium and Pyridinium Salts at Room Temperature. [Link]

  • Royal Society of Chemistry. (2022, October 12). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. [Link]

  • PubChem. (n.d.). Isradipine. [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane. [Link]

  • Google Patents. (n.d.).
  • Veeprho. (n.d.). Demethyl Isradipine | CAS 88977-30-4. [Link]

  • ACS Publications. (n.d.). Regioselective .alpha.-lithiation of unsymmetrical 1-(tert-butoxycarbonyl)-1,4-dihydropyridines. [Link]

  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two... [Link]

  • Taylor & Francis. (n.d.). Isradipine – Knowledge and References. [Link]

  • PubMed Central. (2025, September 16). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. [Link]

  • USP. (n.d.). Isradipine. [Link]

  • Royal Society of Chemistry. (n.d.). Pd/Ni catalyzed selective N–H/C–H methylation of amides by using peroxides as the methylating reagents via a radical process. [Link]

  • Royal Society of Chemistry. (2021, March 10). Installing the “magic methyl” – C–H methylation in synthesis. [Link]

  • UQTR. (2024, September 19). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • MDPI. (2025, April 3). Effects of Ionizing Radiation on DNA Methylation Patterns and Their Potential as Biomarkers. [Link]

Sources

Troubleshooting & Optimization

Chromatography Technical Support Center: Optimizing the Separation of Isradipine and Demethyl Isradipine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges during the stability indicating assay or impurity profiling of Isradipine.

Mechanistic Insight: The Chemistry of the Separation

To successfully separate these two molecules, one must first understand the causality behind their chromatographic behavior. Isradipine is a highly lipophilic dihydropyridine calcium channel blocker. Its structure contains two ester linkages: a methyl ester and an isopropyl ester.

During forced degradation or metabolic breakdown, Isradipine is susceptible to hydrolytic and oxidative stress (). The primary hydrolytic degradation product is demethyl isradipine (CAS 88977-30-4) (). The loss of the methyl group converts the neutral ester into a free, ionizable carboxylic acid (pKa ~ 3.8).

Because of this structural transformation, the retention mechanism of demethyl isradipine shifts from being purely hydrophobic to being highly dependent on the mobile phase pH. Failing to account for this ionizable group is the root cause of co-elution, peak splitting, and poor reproducibility in this assay.

Troubleshooting FAQs

Q1: Why do isradipine and demethyl isradipine frequently co-elute or exhibit poor resolution in my current method? A1: Co-elution typically occurs when the mobile phase pH is near or above the pKa of demethyl isradipine's carboxylic acid group (pH > 4.0). Under these conditions, the impurity exists partially or fully as a highly polar carboxylate anion (


). This drastically reduces its affinity for the hydrophobic stationary phase, causing it to elute much earlier, often overlapping with void volume artifacts or other polar degradants.

Q2: What is the optimal mobile phase pH to ensure baseline resolution? A2: To achieve robust, reproducible separation, the mobile phase pH must be strictly maintained between 2.0 and 2.5 . At this acidic pH, the carboxylic acid group of demethyl isradipine is fully protonated (neutral


 state). This suppresses ionization, increases the molecule's hydrophobicity, and allows it to interact predictably with the reversed-phase column. A stability-indicating HPLC assay for isradipine relies heavily on this acidic suppression ().

Q3: Which stationary phase chemistry provides the best selectivity for this pair? A3: While a densely end-capped C18 column is functional under acidic conditions, a Phenyl-Hexyl stationary phase offers superior orthogonal selectivity. Both isradipine and its demethylated degradant possess a benzofurazanyl ring and a dihydropyridine core. The Phenyl-Hexyl phase induces


 interactions with these aromatic systems, enhancing the separation factor (

) between the esterified parent and the acidic degradant.

Q4: How can I eliminate peak tailing for the demethyl isradipine peak? A4: Peak tailing for acidic impurities usually indicates secondary ion-exchange interactions with unreacted silanol groups on the silica support. To mitigate this:

  • Ensure you are using a high-purity, Type B silica column with maximum end-capping.

  • Maintain the low pH (2.0 - 2.5) to keep residual silanols protonated and neutral.

  • If tailing persists, incorporate 0.05% Trifluoroacetic acid (TFA) into the mobile phase to act as a strong silanol masker.

Method Development Workflow

HPLC_Optimization Struct Structural Analysis: Isradipine (Neutral Ester) vs. Demethyl Isradipine (Carboxylic Acid) pH_High High pH Mobile Phase (pH > 4.5) Struct->pH_High Incorrect pH_Low Low pH Mobile Phase (pH 2.0 - 3.0) Struct->pH_Low Optimal Ionized Demethyl Isradipine Ionized (COO-) - Poor Retention - Peak Tailing - Co-elution risks pH_High->Ionized Neutral Demethyl Isradipine Protonated (COOH) - Stronger Retention - Sharp Peaks - Baseline Resolution pH_Low->Neutral Column Stationary Phase Selection (End-capped C18 or Phenyl-Hexyl) Neutral->Column Opt Optimized Separation (Resolution > 2.0) Column->Opt

Figure 1: Workflow for pH-dependent chromatographic separation of Isradipine and its degradant.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. The protocol includes built-in System Suitability Testing (SST) criteria to ensure the chemistry is behaving as predicted before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.36 g of Potassium dihydrogen phosphate (

    
    ) in 1000 mL of HPLC-grade water (10 mM). Adjust the pH precisely to 2.5 ± 0.05  using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size (Ensure high end-capping).

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes

    
     interactions).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 325 nm (Optimal wavelength for the dihydropyridine chromophore).

  • Injection Volume: 10 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Isocratic hold
2.07030Start gradient
10.03070Linear ramp
12.03070Isocratic wash
12.17030Return to initial
15.07030Re-equilibration
Step 4: Sample Preparation & Self-Validation (SST)

Dissolve standards in a diluent of 50:50 Water:Acetonitrile. Causality note: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion at the column head.

System Suitability Criteria (Must Pass):

  • Resolution (

    
    ):  The resolution between Demethyl Isradipine and Isradipine must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  The tailing factor for the Demethyl Isradipine peak must be 
    
    
    
    (verifies successful silanol suppression).
  • Precision: The Relative Standard Deviation (RSD) of peak areas for 5 replicate injections of the standard mix must be

    
    .
    (If any of these criteria fail, the system is invalid. Check the mobile phase pH meter calibration or replace the column).
    

Performance Data

The following table summarizes the quantitative impact of mobile phase pH on the chromatographic behavior of the two analytes on a reversed-phase column.

Mobile Phase pHIsradipine RT (min)Demethyl Isradipine RT (min)Resolution (

)
Demethyl Isradipine Peak Asymmetry (

)
pH 6.0 (Ammonium Acetate)8.41.2< 1.0 (Co-elutes with void)2.8 (Severe Tailing)
pH 4.0 (Formate Buffer)8.44.53.21.6 (Moderate Tailing)
pH 2.5 (Phosphate Buffer)8.56.8> 5.0 1.05 (Sharp, Symmetrical)

Data Interpretation: As pH drops below the pKa of the carboxylic acid (~3.8), the retention time of demethyl isradipine increases significantly, moving it away from the void volume and closer to the parent drug, while drastically improving peak shape.

References

  • Title: Determination of degradation products from the calcium-channel blocker isradipine Source: Journal of Pharmaceutical and Biomedical Analysis (1998) URL: [Link]

  • Title: A Stability Indicating High Performance Liquid Chromatographic Assay of Isradipine in Pharmaceutical Preparations Source: Analytical Letters (1996) URL: [Link]

  • Title: Demethyl Isradipine | CAS 88977-30-4 Source: Veeprho Pharmaceuticals Impurity Standards URL: [Link]

Technical Support Center: Demethyl Isradipine Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for Demethyl Isradipine (CAS 88977-30-4), a primary pharmacopeial impurity and metabolite of the calcium channel blocker isradipine[1]. This guide is engineered for analytical chemists, formulation scientists, and pharmacokinetic researchers who require robust, reproducible methodologies for handling this highly sensitive 1,4-dihydropyridine (DHP) derivative.

Module 1: The Causality of Degradation (Why Demethyl Isradipine Fails in Solution)

To successfully work with Demethyl Isradipine, researchers must understand the chemical vulnerabilities of its 1,4-dihydropyridine (DHP) core. DHP compounds are notoriously sensitive to environmental factors, leading to rapid degradation if solvent and lighting conditions are not strictly controlled[2].

Aqueous vs. Organic Causality:

  • In Aqueous Solvents: Demethyl isradipine exhibits BCS Class II characteristics (low solubility, high permeability)[3]. When spiked into aqueous buffers without appropriate co-solvents or carriers, the hydrophobic molecules rapidly nucleate and precipitate, leading to erratic quantification. Furthermore, the small fraction that does dissolve is highly susceptible to hydrolytic cleavage and oxidation.

  • In Organic Solvents (Methanol, DMSO, Acetonitrile): While organic solvents resolve the solubility bottleneck, they introduce a different critical failure point: photodegradation . Upon exposure to UV or visible light, the DHP ring enters an excited singlet state. The organic solvent acts as a proton acceptor, facilitating a proton transfer that drives the irreversible aromatization of the DHP ring into a biologically inactive pyridine derivative[2][4].

Photodegradation A Demethyl Isradipine (1,4-DHP Core) B Excited Singlet State A->B UV/Vis Light C Proton Transfer (To Solvent) B->C Solvent Interaction D Aromatization (Pyridine Derivative) C->D Oxidation

Fig 1. Photodegradation pathway of Demethyl Isradipine via solvent-mediated proton transfer.

Module 2: Quantitative Stability Profiles

To guide your solvent selection and experimental design, the following table synthesizes the stability and solubility metrics of DHP derivatives across common laboratory solvent systems.

Solvent SystemSolubility LimitPhotostability (Ambient Light)Primary Degradation RiskRecommended Use Case
100% Aqueous Buffer (pH 7.4) < 1 µg/mLPoor (t½ < 4 hours)Precipitation, HydrolysisAvoid unless complexed
Methanol / Ethanol > 10 mg/mLModerate (t½ ~ 12 hours)AromatizationShort-term stock preparation
DMSO (Anhydrous) > 50 mg/mLModerate (t½ ~ 24 hours)Oxidation, AromatizationLong-term storage at -80°C
Aqueous + Methyl-β-Cyclodextrin > 5 mg/mLHigh (t½ > 48 hours)Slowed AromatizationIn vitro aqueous assays[2]

Module 3: Troubleshooting Workflows

When experiments fail, identifying whether the root cause is physical (precipitation) or chemical (degradation) is critical. Use the following self-validating workflow to diagnose assay variability.

Symptom: Loss of signal or high variability between technical replicates.

Root Cause Analysis: If working in an aqueous medium, the solvent may have exceeded the thermodynamic solubility limit of Demethyl Isradipine, causing micro-precipitation[3]. If working in an organic medium, the compound has likely undergone photo-oxidation into its pyridine analogue[4].

Self-Validating Solution: Centrifuge your problematic sample at 10,000 x g for 5 minutes. Sample the supernatant and compare its LC-MS peak area to a fully homogenized (vortexed) aliquot of the same sample.

  • If the supernatant concentration is significantly lower, precipitation is occurring.

  • If the concentrations are identical but overall signal is low (and new early-eluting peaks appear), photodegradation is confirmed.

Troubleshooting Start Erratic LC-MS Results Check Centrifuge & Compare Supernatant vs Total Start->Check Precipitation Supernatant < Total (Aqueous Precipitation) Check->Precipitation Micro-crystals present Degradation Supernatant = Total (Photodegradation) Check->Degradation New peaks observed FixAq Add 0.1% Tween-20 or β-Cyclodextrin Precipitation->FixAq FixOrg Use Amber Vials & Fresh Organic Solvent Degradation->FixOrg

Fig 2. Self-validating troubleshooting workflow for Demethyl Isradipine assay failures.

Module 4: Standard Operating Procedure (SOP) - Preparation of Stable Stocks

To ensure absolute scientific integrity and reproducibility, follow this step-by-step protocol for preparing Demethyl Isradipine stocks. This protocol integrates physical shielding with chemical stabilization.

Step 1: Environmental Control Perform all weighing and dissolution steps under low-actinic (yellow/red) lighting. Do not expose the solid powder or solutions to direct sunlight or unshielded fluorescent laboratory lights.

Step 2: Primary Stock Preparation (Organic) Weigh 1.0 mg of Demethyl Isradipine and dissolve in 1.0 mL of anhydrous, HPLC-grade DMSO to create a 1 mg/mL stock.

  • Causality: Anhydrous DMSO prevents hydrolytic degradation, while its high solubilizing power prevents micro-nucleation.

Step 3: Aliquoting and Storage Transfer 50 µL aliquots into amber glass vials. Do not use clear plastic microcentrifuge tubes, as plasticizers may leach and light will penetrate. Purge the vial headspace with Argon or Nitrogen gas before sealing.

  • Causality: Argon purging displaces molecular oxygen, shutting down the oxidative aromatization pathway. Store immediately at -80°C.

Step 4: Aqueous Working Solution Preparation (Just-in-Time) When preparing aqueous working solutions for biological assays, dilute the DMSO stock into an aqueous buffer containing a solubilizer (e.g., 10 mM Methyl-β-Cyclodextrin)[2].

  • Validation Step: Immediately analyze the working solution via UV-Vis spectrophotometry (scan 200-400 nm). The presence of a stable absorption maximum confirms the intact DHP ring. A rapid shift in the λmax indicates aromatization has occurred during transfer.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetonitrile instead of Methanol for my HPLC mobile phase? A: Yes. Mixtures of methanol, water, and acetonitrile are frequently optimized for DHP chromatographic processes[5]. Acetonitrile often provides sharper peak shapes for DHPs, but you must ensure the autosampler tray is temperature-controlled (4°C) and shielded from light to prevent on-column degradation.

Q: Why does complexation with cyclodextrins improve stability in aqueous solvents? A: Cyclodextrins form a hydrophobic cavity that encapsulates the lipophilic DHP ring of demethyl isradipine. This supramolecular shielding physically blocks solvent molecules from acting as proton acceptors, thereby inhibiting the excited singlet state from transferring its proton[2][4]. It simultaneously resolves the BCS Class II solubility limitation[3].

Q: My demethyl isradipine powder has turned slightly yellow. Is it still good? A: Yellowing is a classic macroscopic indicator of DHP photo-oxidation into pyridine derivatives. You must validate the purity via HPLC or NMR before use. If the purity has dropped below your acceptable threshold (typically >98% for analytical standards), discard the powder.

References

  • [5] Improvement of photostability and dissolution profile of isradipine using inclusion complex. researchgate.net. 5

  • [2] 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. MDPI. 2

  • [4] Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. 4

  • [1] Isradipine Impurities and Related Compound. Veeprho Pharmaceuticals.1

  • [3] Formulation and Characterization of Isradipine Nanoparticle for Dissolution Enhancement. rdd.edu.iq. 3

Sources

Technical Support Center: Troubleshooting Low Yield in [11C]Isradipine Radiosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the radiosynthesis of [11C]isradipine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the radiolabeling process, specifically focusing on issues that lead to low radiochemical yield. Our approach is rooted in providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Overview of [11C]Isradipine Radiosynthesis

[11C]Isradipine is a valuable positron emission tomography (PET) tracer for imaging L-type calcium channels in the brain.[1][2] The most common radiosynthesis method involves the N-methylation of the desmethyl precursor, 4-(benzo[c][1][2][3]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, using [11C]methyl iodide ([11C]CH3I).[1][2][4] This reaction is typically performed in an HPLC injector loop using a suitable base and solvent.[1][4]

A reported uncorrected radiochemical yield for this synthesis is approximately 6 ± 3%, with a synthesis time of about 40 minutes.[1][2][4] Achieving consistent and optimal yields is critical for successful preclinical and clinical applications. This guide will address common questions and issues that can lead to lower-than-expected yields.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Q1: My radiochemical yield of [11C]isradipine is consistently below the expected 3-9% range. What are the most likely causes?

A1: Low radiochemical yield in [11C]isradipine synthesis can stem from several factors throughout the radiosynthesis workflow. The most common culprits can be categorized into three main areas: the quality and handling of the precursor and reagents, the efficiency of the 11C-methylation reaction itself, and issues with the purification and reformulation steps.

Below is a systematic approach to troubleshooting, starting from the most fundamental aspects of your experimental setup.

Q2: How can I ensure the quality of my desmethyl-isradipine precursor and other reagents?

A2: The quality and stability of your starting materials are paramount for a successful radiosynthesis. Here's a checklist to validate your reagents:

  • Precursor Integrity:

    • Purity: Verify the purity of the desmethyl-isradipine precursor using analytical techniques like HPLC or NMR. Impurities can compete in the reaction or interfere with purification. The precursor can be purchased from commercial suppliers like Aberjona Laboratories.[4]

    • Storage: Store the precursor under appropriate conditions (cool, dry, and protected from light) to prevent degradation. Isradipine and its derivatives are known to be susceptible to light and oxidation.[5]

  • Reagent Quality:

    • Base: Tetrabutylammonium hydroxide (TBAOH) is a commonly used base for this reaction.[1][4] Ensure it is fresh and has not absorbed significant amounts of atmospheric CO2, which can neutralize the base and reduce its effectiveness.

    • Solvent: Anhydrous dimethylformamide (DMF) is the recommended solvent.[1][4] The presence of water can hydrolyze [11C]methyl iodide and compete with the methylation reaction. Use a freshly opened bottle of anhydrous DMF or ensure proper storage of your solvent stock.

Experimental Protocol: Precursor Quality Check

  • Prepare a standard solution of your desmethyl-isradipine precursor.

  • Analyze the solution using a validated analytical HPLC method.

  • The chromatogram should show a single major peak corresponding to the precursor, with minimal impurity peaks.

Q3: I've confirmed my reagents are of high quality, but my yield is still low. How can I optimize the 11C-methylation reaction conditions?

A3: The methylation step is the core of the radiosynthesis and is highly sensitive to several parameters. Here’s how to troubleshoot this critical step:

Table 1: Key Parameters for [11C]Isradipine Methylation

ParameterRecommended ConditionRationale & Troubleshooting Tips
Precursor Amount ~1 mgSufficient precursor is needed to efficiently trap the nanomolar quantities of [11C]CH3I. Too little precursor can lead to low trapping efficiency.
Base (TBAOH) ~0.9 equivalentsThe base deprotonates the carboxylic acid of the precursor, making it nucleophilic for the reaction with [11C]CH3I. Check the pH of your precursor/base solution before introducing [11C]CH3I; it should be in the range of 8-9.[4]
Reaction Solvent Anhydrous DMF (~80 µL)DMF is a polar aprotic solvent that facilitates the SN2 reaction. Ensure it is anhydrous to prevent side reactions.[6]
Reaction Time ~5 minutesA 5-minute reaction time in the HPLC loop is reported to be effective.[4] Longer times may not significantly increase yield and can lead to degradation.
[11C]CH3I Quality High PurityEnsure your [11C]CH3I synthesis is robust and provides a high-purity product. Contaminants can affect the labeling reaction.

Workflow for Optimizing Methylation:

Methylation_Optimization cluster_Troubleshooting Troubleshooting Low Methylation Efficiency Start Low Radiochemical Yield Check_Base Verify Base Activity (pH 8-9) Start->Check_Base Check_Base->Start [Adjust Base] Check_Solvent Ensure Anhydrous DMF Check_Base->Check_Solvent [pH OK] Check_Solvent->Start [Replace Solvent] Optimize_Precursor Optimize Precursor Concentration Check_Solvent->Optimize_Precursor [Solvent OK] Optimize_Precursor->Start [Adjust Amount] Check_CH3I Validate [11C]CH3I Quality Optimize_Precursor->Check_CH3I [Concentration OK] Check_CH3I->Start [Check Synthesis] Success Improved Yield Check_CH3I->Success [Quality OK]

Caption: Decision tree for troubleshooting the 11C-methylation step.

Q4: I see a good initial radiochemical conversion on my radio-HPLC, but the final isolated yield is poor. What could be happening during purification and reformulation?

A4: Loss of product during the final steps is a common issue. Here are potential causes and solutions:

  • HPLC Purification:

    • Peak Tailing/Broadening: Poor peak shape during semi-preparative HPLC can lead to incomplete separation from unreacted [11C]CH3I and other impurities, resulting in a lower purity fraction being collected. Optimizing the mobile phase composition and flow rate can improve peak resolution.

    • Decomposition on Column: While less common for [11C]isradipine, some radiotracers can degrade on the HPLC column. Ensure the column is well-maintained and the mobile phase is compatible with the product.

  • Product Decomposition during Reformulation:

    • pH Sensitivity: [11C]Isradipine has been reported to be susceptible to decomposition in basic aqueous buffers during reformulation.[1][4]

    • Solution: Use neutral or slightly acidic buffers for the final formulation to maintain radiochemical purity. A recommended practice is to reformulate in ethanolic saline.[4]

Experimental Protocol: Reformulation Stability Check

  • After HPLC purification, collect the [11C]isradipine fraction.

  • Divide the fraction into two aliquots.

  • Reformulate one aliquot using your standard basic buffer and the other using a neutral or slightly acidic buffer (e.g., saline with a small percentage of ethanol).

  • Analyze the radiochemical purity of both samples using analytical HPLC at several time points (e.g., 0, 15, and 30 minutes post-reformulation).

  • Compare the stability of [11C]isradipine in the different formulations.

Q5: Could there be an issue with my automated synthesis module?

A5: Automated synthesis modules are complex, and subtle issues can impact yield.

  • Reagent Delivery: Ensure accurate and precise delivery of all reagents. Calibrate the pumps and check for any leaks or blockages in the tubing.

  • Heating and Cooling: Verify that the reaction vessel is reaching and maintaining the correct temperature. Inaccurate temperature control can significantly affect reaction kinetics.

  • Trapping of [11C]CH3I: In loop-based methods, ensure the efficient trapping of gaseous [11C]CH3I in the precursor solution. Check the gas flow rates and the integrity of the loop.

Logical Relationship Diagram for Troubleshooting Workflow:

Troubleshooting_Workflow cluster_Phase1 Phase 1: Reagent & Precursor Validation cluster_Phase2 Phase 2: Reaction Optimization cluster_Phase3 Phase 3: Purification & Formulation cluster_Phase4 Phase 4: System Check Precursor_QC Precursor Purity Check (HPLC) Reagent_QC Reagent Quality Check (Anhydrous Solvent, Fresh Base) Precursor_QC->Reagent_QC Reaction_Params Verify Reaction Conditions (Temp, Time, Stoichiometry) Reagent_QC->Reaction_Params CH3I_QC Check [11C]CH3I Synthesis Reaction_Params->CH3I_QC HPLC_Perf Optimize HPLC Separation CH3I_QC->HPLC_Perf Reformulation_Stab Check Reformulation Stability (pH) HPLC_Perf->Reformulation_Stab Module_Check Automated Module Diagnostics Reformulation_Stab->Module_Check Improved_Yield Optimal Yield Achieved Module_Check->Improved_Yield Low_Yield Low [11C]Isradipine Yield Low_Yield->Precursor_QC

Caption: A systematic workflow for troubleshooting low [11C]isradipine yield.

By systematically working through these potential issues, you can identify and resolve the root cause of low radiochemical yield in your [11C]isradipine synthesis, leading to more consistent and reliable production for your research needs.

References

  • Placzek, M. S., et al. (2015). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. Molecules, 20(6), 9550-9563. [Link]

  • Placzek, M. S., et al. (2015). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. PubMed, 26016546. [Link]

  • Placzek, M. S., et al. (2015). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. MDPI. [Link]

  • Herde, A. M., et al. (2023). Two decades of [11C]PiB synthesis, 2003-2023: a review. Nuclear Medicine and Biology, 116-117, 107-123. [Link]

  • Google Patents. (2012).
  • Google Patents. (2006). US20060167063A1 - Process for the manufacture of isradipine.
  • Conti, M., & Eriksson, J. (2016). Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 59(14), 604-611. [Link]

  • Elsinga, P. H., et al. (2005). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. ResearchGate. [Link]

  • Vraka, C., et al. (2019). Pitfalls and solutions of the fully-automated radiosynthesis of [11C]metoclopramide. EJNMMI Radiopharmacy and Chemistry, 4(1), 27. [Link]

  • Herth, M. M., & Kramer, V. (2021). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 14(9), 885. [Link]

  • Khan, I., et al. (2024). Synthesis of [11C]BIIB104, an α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic-Acid-Positive Allosteric Modulator, and Evaluation of the Bio-Distribution in Non-Human Primate Brains Using Positron Emission Tomography. Molecules, 29(2), 434. [Link]

  • Zoufal, V., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 5. [Link]

  • Cole, E. L., et al. (2016). Strategies for the Production of [11C]LY2795050 for Clinical Use. Molecular Imaging and Biology, 18(6), 846-853. [Link]

  • MilliporeSigma. Isradipine ≥98% HPLC, solid. [Link]

  • Alam, T., et al. (2018). Adaptation of Quality by Design-Based Development of Isradipine Nanostructured-Lipid Carrier and Its Evaluation for In Vitro Gut Permeation and In Vivo Solubilization Fate. Journal of Pharmaceutical Sciences, 107(11), 2914-2926. [Link]

  • Li, S., et al. (2022). Radiosynthesis and Evaluation of a C-11 Radiotracer for Transient Receptor Potential Canonical 5 in the Brain. Molecular Pharmaceutics, 19(9), 3249-3258. [Link]

  • Ghedini, P., et al. (2022). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Pharmaceuticals, 15(3), 359. [Link]

  • Gómez-Vallejo, V., et al. (2019). Direct 11C-methylation of 1 with [11C]CO2. ResearchGate. [Link]

  • Milovanović, D., et al. (2020). Improvement of DERA activity and stability in the synthesis of statin precursors by immobilization on magnetic nanoparticles. Reaction Chemistry & Engineering, 5(2), 334-343. [Link]

  • Baertschi, S. W., et al. (1998). Determination of Degradation Products From the Calcium-Channel Blocker Isradipine. Journal of Pharmaceutical Sciences, 87(12), 1547-1552. [Link]

  • Philippe, C., et al. (2011). Optimization of the radiosynthesis of the Alzheimer tracer 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB). Applied Radiation and Isotopes, 69(8), 1212-1217. [Link]

  • Singh, S., et al. (2019). Development and evaluation of isradipine via rutin-loaded coated solid–lipid nanoparticles. Drug Development and Industrial Pharmacy, 45(11), 1836-1845. [Link]

Sources

Resolving demethyl isradipine co-elution in reverse phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in their analytical experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to help you resolve complex separation issues.

This document specifically addresses a common and challenging problem in reverse-phase HPLC: the co-elution of isradipine and its primary metabolite, demethyl-isradipine.

Frequently Asked Questions (FAQs)
Q1: Why do isradipine and demethyl-isradipine frequently co-elute in reverse-phase HPLC?

Isradipine and its demethylated metabolite are structurally very similar. The primary difference is the substitution of a methyl group with a hydrogen atom on one of the ester functionalities. In standard reverse-phase chromatography, which primarily separates compounds based on hydrophobicity, this small structural change may not be significant enough to cause a difference in retention time, leading to co-elution.

Q2: What is the most effective initial step to try and resolve this co-elution?

The most powerful and often simplest first step is to adjust the pH of the mobile phase .[1][2][3] Both isradipine and demethyl-isradipine are ionizable compounds.[1] Altering the pH of the mobile phase can change their ionization state, which in turn significantly affects their interaction with the stationary phase and can lead to successful separation.[1][2]

Q3: Do I need a specialized or expensive column to achieve this separation?

Not necessarily. While specialized columns can offer unique selectivity, resolving this specific co-elution is often achievable on standard C8 or C18 columns by systematically optimizing the mobile phase conditions.[4][5][6] Before investing in new hardware, a thorough method development approach on your existing column is highly recommended.

Q4: How does changing the organic solvent (e.g., from acetonitrile to methanol) help?

Acetonitrile and methanol, the most common organic modifiers in reverse-phase HPLC, interact differently with analytes and the stationary phase. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. Switching between them or using a combination can alter the overall selectivity of the chromatographic system, which can be sufficient to resolve closely eluting peaks.

In-Depth Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

When facing co-elution, a systematic approach is crucial. The following guide details a logical workflow for method development, starting with the highest impact parameters.

Workflow for Resolving Isradipine Co-elution

G cluster_0 Phase 1: Mobile Phase Optimization cluster_1 Phase 2: Stationary Phase & Temperature A Initial Problem: Co-elution on C18/C8 Column B Step 1: pH Screening (e.g., pH 3.0, 5.0, 7.0) A->B Start Here C Step 2: Organic Modifier Screening (Acetonitrile vs. Methanol) B->C If no/partial resolution F Resolution Achieved B->F D Step 3: Evaluate Alternative Stationary Phase (e.g., Phenyl-Hexyl) C->D If co-elution persists C->F E Step 4: Temperature Optimization (e.g., 25°C, 35°C, 45°C) D->E For fine-tuning D->F E->F G Resolution Not Achieved E->G

Caption: A logical workflow for troubleshooting the co-elution of isradipine and its demethylated metabolite.

Mobile Phase pH Optimization: The Primary Tool

Scientific Principle: The retention of ionizable compounds in reverse-phase HPLC is highly dependent on the pH of the mobile phase.[3][7] By adjusting the pH to be at least 2 units away from the pKa of the analytes, you can ensure they are in a single, stable ionic form (either fully ionized or fully unionized).[1] Since isradipine and demethyl-isradipine will have slightly different pKa values, there is a strong possibility that a specific pH will maximize the difference in their hydrophobicity, leading to separation.

Diagram: Impact of pH on Analyte Ionization

G Relationship between mobile phase pH, analyte pKa, and HPLC retention. cluster_0 Mobile Phase pH << Analyte pKa cluster_1 Mobile Phase pH ≈ Analyte pKa cluster_2 Mobile Phase pH >> Analyte pKa A Analyte is Protonated (Unionized for a base) Longer Retention B Mixture of Ionized & Unionized Forms ! Poor Peak Shape ! C Analyte is Deprotonated (Ionized for a base) Shorter Retention

Caption: Effect of mobile phase pH relative to analyte pKa on ionization state and retention in RP-HPLC.

Experimental Protocol: pH Scouting Study
  • Prepare Buffers: Prepare three different aqueous mobile phase buffers. Ensure the buffer has a pKa close to the desired pH for maximum buffering capacity.

    • Buffer A: 0.1% Formic Acid in Water (approx. pH 2.7)

    • Buffer B: 10mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Buffer C: 10mM Ammonium Bicarbonate in Water, pH adjusted to 7.0 with ammonium hydroxide.

  • Set Initial Conditions: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Run Experiments: For each buffer, run a generic gradient with acetonitrile as the organic modifier (e.g., 5% to 95% Acetonitrile over 15 minutes).

  • Analyze Results: Compare the chromatograms from the three runs. Look for any change in selectivity or the beginning of peak separation.

pH ConditionExpected OutcomeRationale
Low pH (e.g., 2.7) Good peak shape for both compounds. Potential for separation based on minor differences in hydrophobicity of the unionized forms.Both molecules are likely fully protonated and unionized, leading to maximum retention.
Mid pH (e.g., 4.5) Possible peak shape distortion or peak splitting if this pH is close to the pKa of either compound.[7]A mixture of ionized and unionized forms may exist, which is generally not ideal for robust separation.[7]
Neutral pH (e.g., 7.0) Potential for significant changes in retention time and selectivity.The ionization state of the molecules may differ significantly from the low pH condition, altering their interaction with the C18 stationary phase.
Organic Modifier and Stationary Phase Selectivity

Scientific Principle: If pH adjustment alone is insufficient, the next step is to alter the fundamental chemical interactions driving the separation. This is achieved by changing the organic modifier or the stationary phase.

  • Organic Modifier: As mentioned, acetonitrile and methanol provide different selectivities. A mixture of the two, or a complete switch, can sometimes resolve stubborn co-elutions.

  • Stationary Phase: While C18 is the workhorse of reverse-phase HPLC, alternative chemistries offer different separation mechanisms. A Phenyl-Hexyl column, for instance, provides pi-pi interactions in addition to hydrophobic interactions. This can be highly effective for separating aromatic compounds like isradipine and its metabolite.

Experimental Protocol: Selectivity Screening
  • Select Best pH: Using the optimal pH condition identified in the previous step, repeat the analysis.

  • Change Organic Modifier: Substitute acetonitrile with methanol, keeping the same gradient profile.

  • Evaluate Alternative Column: If available, install a Phenyl-Hexyl or Cyano (CN) column and re-run the analysis with both acetonitrile and methanol.

  • Compare Chromatograms: Systematically compare the results to identify the best combination of column and mobile phase for separation.

ParameterOption 1: AcetonitrileOption 2: MethanolOption 3: Phenyl-Hexyl Column
Primary Interaction HydrophobicHydrophobic + Hydrogen BondingHydrophobic + Pi-Pi Interactions
Potential Benefit High efficiency, low viscosity.Different selectivity profile due to H-bonding capability.Can resolve compounds with aromatic rings based on subtle electronic differences.
Advanced Considerations: Chiral Separation

Scientific Principle: Isradipine is a chiral molecule, existing as a racemic mixture of two enantiomers.[8] While demethylation occurs at a different part of the molecule, it is important to consider that you are separating two pairs of enantiomers. In some cases, achiral methods may struggle to provide adequate resolution. If complete separation is still elusive, a chiral stationary phase (CSP) may be required.[8][9] Chiral columns are designed to differentiate between enantiomers, and this high degree of specificity can also be effective at separating closely related metabolites.[9] Methods using chiral mobile phase additives with standard C18 columns have also been developed for similar dihydropyridine drugs like amlodipine.[10][11]

This step is typically reserved for when all other achiral optimization strategies have been exhausted due to the higher cost and specialized nature of chiral chromatography.

References
  • ResearchGate. RP HPLC method development and validation for estimatation of isradipine in tablet dosage form | Request PDF. Available from: [Link]

  • TSI Journals. HPLC METHOD FOR THE ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL DOSAGE FORMS. Available from: [Link]

  • ResearchGate. (PDF) A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES. Available from: [Link]

  • Semantic Scholar. RP HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATATION OF ISRADIPINE IN TABLET DOSAGE FORM. Available from: [Link]

  • ResearchGate. HPLC methods for determination of Isradipine. Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • ResearchGate. RP-HPLC estimation of isradipine in pharmaceutical dosage forms. Available from: [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Crawford Scientific. The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Royal Society of Chemistry. A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives. Available from: [Link]

  • IJCRT.org. Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. Available from: [Link]

Sources

Radiochemistry Technical Support Center: Precursor Optimization for High Molar Activity PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Radiochemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve high molar activity (


)—historically referred to as specific activity—during Positron Emission Tomography (PET) radiotracer production.

When imaging low-density targets like neuroreceptors, high


 is not just a quality control metric; it is a fundamental requirement to prevent receptor saturation and 1[1]. This guide provides causality-driven troubleshooting, validated protocols, and structural strategies to optimize your precursors and eliminate isotopic dilution.
I. Quantitative Thresholds for Molar Activity

The necessity for precursor optimization scales with the biological function of the target. Below is a comparative summary of


 requirements based on established clinical guidelines[1],[2].
Target ClassExample RadiotracerRecommended Minimum

Consequence of Sub-optimal

Neuroreceptors (e.g., VMAT2, Opioid)[

F]AV-133, [

C]Carfentanil
> 75 GBq/µmolReceptor saturation, altered tracer kinetics, potential pharmacological toxicity (e.g., carcinoid crisis).
Peptides / Oncology (e.g., PSMA)[

Ga]Ga-PSMA-11
> 30 GBq/µmolMetal ion competition at the chelator, reduced radiochemical yield (RCY), lower tumor-to-background ratio.
Metabolic / Glycolysis [

F]FDG
NegligibleNone. The endogenous physiological pool of glucose is massive;

fluctuations do not perturb the system.
II. Diagnostic Workflow for Precursor Optimization

Before altering your chemistry, you must isolate the source of the carrier. Use the logic tree below to diagnose whether your low


 is derived from external contamination, precursor degradation, or separation failures.

G Start Low Molar Activity Detected CheckCarrier 1. Check External Carrier (Solvents, Tubing, Target) Start->CheckCarrier CheckPrecursor 2. Analyze Precursor Degradation & Leaching CheckCarrier->CheckPrecursor Isolate Isolate Source of Dilution CheckPrecursor->Isolate FluorideLeach Precursor Leaches [19F] (e.g., C-F bond cleavage) Isolate->FluorideLeach PseudoCarrier Pseudo-Carrier Co-elution (e.g., Hydroxylated byproduct) Isolate->PseudoCarrier MetalContam Trace Metal Contamination (Radiometallation) Isolate->MetalContam Opt1 Reduce Precursor Loading & Lower Base Equivalents FluorideLeach->Opt1 Opt2 Switch SPE to HPLC for Baseline Separation PseudoCarrier->Opt2 Opt3 Pre-purify Precursor (Demineralization) MetalContam->Opt3

Caption: Diagnostic workflow for resolving low molar activity in PET radiotracer synthesis.

III. Troubleshooting FAQs: Causality & Chemistry

Q1: My [


F]fluoridation yields are fine, but molar activity is consistently low despite using high-purity [

F]fluoride. What is causing the isotopic dilution?
A1: You are likely experiencing precursor-derived carrier leaching. When working with precursors containing pre-existing halogens (e.g., α-bromo-α-fluoroalkanes), the basic conditions of nucleophilic radiofluorination can cause elimination or cleavage of the stable

F bond. This3[3], plummeting

. Optimization: Reduce your precursor loading. In a recent optimization of [

F]difluoromethylalkanes, reducing the precursor from 10 µmol to 2.5 µmol and halving the base (tetraethylammonium bicarbonate) increased

from 33 to 51 GBq/µmol without sacrificing RCY[3].

Q2: We switched from semi-preparative HPLC to Solid Phase Extraction (SPE) to save time. Could this affect our in vivo receptor binding assays? A2: Yes, due to the "pseudo-carrier" effect. SPE cartridges (like Oasis HLB) separate molecules based on broad polarity classes. During the synthesis of tracers like [


F]AV-133, side reactions can generate 4[4]. Because AV-149 is structurally similar to the radiotracer, it co-elutes during SPE. While some studies show that very low doses (<0.5 mg) of specific pseudo-carriers might not drastically alter dynamic PET curves in certain animal models[4], EANM guidelines strictly warn that for highly potent targets, even microgram amounts of carrier can cause receptor saturation[1].
Optimization: Revert to semi-preparative HPLC to achieve the theoretical plates necessary for baseline separation.

Q3: How does precursor mass affect radiometallation of peptides like [


Ga]Ga-PSMA-11? 
A3:  In radiometallation, the precursor peptide often contains trace metal ion contaminants that2[2]. While increasing the precursor mass (e.g., from 30 µg to 1000 µg) can drive up the radiochemical yield by overwhelming these contaminants, it directly and proportionally decreases the molar activity of the final formulated product[2].
Optimization: Optimize precursor reconstitution methods (e.g., taking into account net peptide content) and ensure ultra-pure, metal-free reagents to maintain high 

at lower precursor masses[2].
IV. Step-by-Step Methodology: Self-Validating Protocol for Precursor Titration

To resolve fluoride leaching and optimize


 in nucleophilic radiofluorination, you must establish a self-validating system. This protocol inherently validates the optimal condition by comparing multiple variables against an internal baseline[3].

Phase 1: Reagent Preparation & Baseline Establishment

  • Azeotropic Drying: Transfer [

    
    F]fluoride (approx. 50–100 MBq for test scale) to a V-vial. Add 0.5 mg of tetraethylammonium bicarbonate (Et₄NHCO₃) in 200 µL of acetonitrile. Dry azeotropically under helium flow at 100 °C.
    
  • Baseline Injection (Internal Control): Before adding the precursor, inject a micro-aliquot of the dried complex into an analytical radio-HPLC to confirm the absence of pre-existing

    
    F or UV-active contaminants in your cyclotron lines.
    

Phase 2: Precursor Titration Matrix 3. Setup Matrix: Prepare three separate reaction vials with decreasing precursor loadings:

  • Vial A: 10 µmol precursor in 300 µL anhydrous acetonitrile.

  • Vial B: 5 µmol precursor in 300 µL anhydrous acetonitrile.

  • Vial C: 2.5 µmol precursor in 300 µL anhydrous acetonitrile.

  • Radiosynthesis: Add the dried [

    
    F]fluoride complex to each vial. Heat sealed vials at 120 °C for exactly 10 minutes. Quench with 1 mL of HPLC mobile phase.
    

Phase 3: Base Optimization & Validation 5. Base Titration: If Vial C yields high RCY but


 is still below target, repeat the Vial C condition but reduce the Et₄NHCO₃ base from 2.6 µmol (approx. 0.5 mg) to 1.3 µmol. Causality: Excess base catalyzes the elimination of pre-existing halogens, leaching carrier into the reaction.
6. HPLC Isolation:  Inject the crude mixtures into a semi-preparative reversed-phase HPLC. Ensure the method is validated to baseline-separate the radiolabeled product from non-radioactive vinyl byproducts or pseudo-carriers[1],[3].
7. 

Quantification:
Calculate

using the formula:

(determined via UV-detector calibration curve).
V. References
  • EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality Source: National Institutes of Health (NIH) / PMC URL:

  • Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes Source: National Institutes of Health (NIH) / PMC URL:

  • Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield Source: Semantic Scholar / Pharmaceuticals URL:

  • A comparative dynamic PET imaging of monkey brains between solid phase extraction and HPLC purified 18F AV-133 Source: Journal of Nuclear Medicine (SNM Journals) URL:

Sources

Technical Support Center: Demethyl Isradipine Solubility in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Compound Dossier: The Physicochemical Reality

Before troubleshooting, we must define the substrate. "Demethyl isradipine" (CAS 88977-30-4) is not merely a generic lipophile; it is the carboxylic acid metabolite of the calcium channel blocker isradipine. Unlike the parent drug (a neutral diester), demethyl isradipine possesses an ionizable carboxylic acid group at the C3 position.

ParameterValue / CharacteristicImplication for Cell Culture
Chemical Nature Dihydropyridine (DHP) mono-acidpH-Dependent Solubility: Exists as a neutral species in acidic environments and an anion at physiological pH.
Lipophilicity (LogP) ~2.5 - 3.5 (Predicted)High affinity for plastics (polystyrene plates, pipette tips).
pKa (Acid) ~4.5 (Carboxylic acid)At pH 7.4 (media), it should be ionized (soluble). Precipitation indicates cation interaction or saturation.
Critical Vulnerability Photolability & OxidationDHPs rapidly aromatize to inactive pyridine forms under UV/Vis light.
Risk Factor Calcium Sequestration The free carboxylate can form insoluble complexes with high Ca²⁺ concentrations found in DMEM/RPMI.

Diagnostic & Troubleshooting Hub

Issue 1: "The Crash-Out" – Immediate Precipitation upon Media Addition

Symptom: You add your 10 mM DMSO stock to the cell culture media, and a white cloudiness or crystalline precipitate forms instantly.

Root Cause:

  • Local Saturation: The "solvent shift" from 100% DMSO to aqueous media creates a transient supersaturated zone where the hydrophobic neutral form precipitates before it can ionize.

  • Calcium Bridging: In media like DMEM (1.8 mM Ca²⁺), the free carboxylate of demethyl isradipine can crosslink with Calcium ions, forming an insoluble salt (similar to soap scum).

Solution: The "Pre-Dilution" Step-Down Protocol

  • Do NOT inject concentrated DMSO stock directly into the bulk media bottle.

  • Step 1: Dilute the DMSO stock 1:10 into Ca²⁺/Mg²⁺-free PBS first. This allows the compound to ionize (deprotonate) in a calcium-free environment.

  • Step 2: Add this intermediate solution to your complete media.

  • Why? This establishes the soluble anionic form before exposing it to Calcium.

Issue 2: "The Ghost Effect" – Loss of Activity Over Time

Symptom: The compound is soluble, but IC50 values shift drastically between experiments, or potency drops within 24 hours.

Root Cause:

  • Aromatization: Dihydropyridines are notoriously light-sensitive. Exposure to biosafety cabinet lights or ambient lab lighting causes oxidation of the dihydropyridine ring to a pyridine ring, which is often pharmacologically inactive.

  • Plastic Adsorption: The lipophilic nature drives the molecule into the walls of polystyrene well plates.

Solution:

  • Amber Everything: Use amber microtubes for stocks. Wrap media tubes in foil.

  • Lights Off: Perform dilutions in reduced light.

  • Glass Pre-Incubation: If possible, perform intermediate dilutions in glass vials, not plastic.

Validated Experimental Protocols

Protocol A: High-Integrity Stock Preparation

Standardizing the input to ensure reproducibility.

  • Weighing: Weigh ~5-10 mg of Demethyl Isradipine solid into an amber glass vial.

    • Note: Avoid static-prone plastic weigh boats; use anti-static weighing paper or weigh directly into the tared vial.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

    • Target Conc: 10 mM or 20 mM.

    • Calculation: Volume (mL) = [Mass (mg) / MW (357.37)] / Concentration (M).

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be optically clear and yellow/orange (characteristic of DHPs).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: The "Solvent-Shift" Application Method

Designed to bypass the Calcium-Precipitation Trap.

  • Prepare Intermediate Buffer: Use sterile PBS (pH 7.4) without Calcium/Magnesium.

  • Intermediate Dilution (10x Working Conc):

    • Example: Target in well is 10 µM. Prepare a 100 µM intermediate.

    • Add 10 µL of 10 mM DMSO Stock to 990 µL of PBS (-/-).

    • Vortex immediately. This ensures the carboxylic acid deprotonates to the soluble anion.

  • Final Addition:

    • Add 10 µL of the Intermediate (100 µM) to 90 µL of Cell Culture Media (containing cells).

    • Final DMSO concentration: 0.1% (Safe for most cell lines).

Visualizing the Solubility Landscape

The following diagram illustrates the critical pathways determining whether Demethyl Isradipine remains active in solution or precipitates/degrades.

SolubilityPathways Stock DMSO Stock (Neutral Form) Media Cell Culture Media (pH 7.4, High Ca++) Stock->Media Direct Addition PBS PBS (-/-) (Calcium Free) Stock->PBS Step 1: Pre-dilution Degraded INACTIVE PYRIDINE (Oxidized) Stock->Degraded Poor Storage Precip PRECIPITATION (Ca-Salt Complex) Media->Precip Ca++ Interaction Soluble SOLUBLE ANION (Active Species) PBS->Soluble Ionization (pH 7.4) Soluble->Media Step 2: Transfer Soluble->Degraded UV Light Exposure

Figure 1: Critical Control Points in Demethyl Isradipine Handling. The red path indicates the common failure mode (direct addition to high-calcium media). The green path represents the recommended pre-dilution strategy.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, DHPs are generally soluble in ethanol. However, ethanol evaporates faster than DMSO, potentially altering stock concentrations during handling. Furthermore, ethanol has a lower toxicity threshold for some neuronal cell lines. If using ethanol, keep the final concentration <0.1%.

Q: My media turned yellow after adding the drug. Is this normal? A: Yes. Dihydropyridines are chromophores and often impart a yellow tint to solutions at high concentrations. However, if the yellow color fades rapidly over a few hours under light, it indicates photo-oxidation (degradation).

Q: Why does the protocol specify "Calcium-Free" PBS for the intermediate step? A: Demethyl isradipine has a free carboxylic acid. In the presence of high calcium (like in DMEM), it can form a calcium-carboxylate salt, which is often less soluble than the sodium salt formed in PBS. By ionizing it in PBS first, you create a stable hydration shell around the anion before it encounters the calcium in the media.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3033842, Demethylisradipine. Retrieved from [Link]

Minimizing ester hydrolysis during demethyl isradipine storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for demethyl isradipine. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges of this compound, specifically focusing on the prevention of ester hydrolysis during storage. As researchers and developers, ensuring the integrity of your molecule is paramount. This resource combines theoretical principles with practical, actionable protocols to help you maintain the stability of demethyl isradipine in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding demethyl isradipine stability.

Q1: My demethyl isradipine sample is showing a new, growing peak on HPLC over time. What is likely happening?

A: This is a classic sign of degradation, most likely due to ester hydrolysis. Demethyl isradipine, like its parent compound isradipine, possesses ester functional groups that are susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions.[1] The new peak corresponds to the hydrolysis product, where one of the ester groups has been converted into a carboxylic acid.

Q2: What is the single most critical factor to control for preventing hydrolysis?

A: pH is the most critical factor. The rate of ester hydrolysis is highly dependent on the pH of the solution.[2] Both acidic and basic conditions can significantly accelerate the degradation of the ester bonds.[1] For most dihydropyridines, storage at a slightly acidic to neutral pH (typically pH 4-6) is often optimal, but this must be experimentally verified for demethyl isradipine.

Q3: I store my samples frozen. Is that enough to prevent hydrolysis?

A: While low temperatures dramatically slow down reaction rates, including hydrolysis, it may not be sufficient on its own, especially for long-term storage or if the sample is in an unbuffered aqueous solution.[3][4][5] Freezing can also cause pH shifts in the unfrozen water fraction, potentially accelerating degradation. The best practice is to combine low-temperature storage with optimal solvent and pH conditions.

Q4: Can the type of solvent I use affect the stability of demethyl isradipine?

A: Absolutely. Demethyl isradipine is practically insoluble in water, which is the reactant in hydrolysis.[6] Storing the compound in a dry, aprotic organic solvent (e.g., DMSO, acetonitrile) is the most effective way to prevent hydrolysis.[7] If aqueous solutions are necessary, minimize the water content and use appropriate buffers.

Q5: My compound is in a solid state. Do I still need to worry about hydrolysis?

A: Yes, especially in the presence of humidity. Studies on related 1,4-dihydropyridine compounds have shown that thermodegradation is significantly accelerated by air humidity.[8][9][10] Therefore, storing solid demethyl isradipine in a desiccated, low-humidity environment is crucial for long-term stability.[8]

Section 2: Core Concepts: The Science of Ester Hydrolysis

Understanding the mechanism of ester hydrolysis is key to designing effective storage strategies. The ester groups in demethyl isradipine are susceptible to nucleophilic attack by water. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

  • Base-Catalyzed Hydrolysis (Saponification): In basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon.[1] This process is generally faster than acid-catalyzed hydrolysis at the same concentration of catalyst.[11]

The stability of dihydropyridines like isradipine is also affected by light and oxidation, but ester hydrolysis is a primary concern for samples in solution.[12][13]

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.

Symptom / Observation Probable Cause(s) Recommended Actions & Solutions
Rapid loss of parent compound purity in aqueous solution. Incorrect pH: The solution is likely too acidic or too basic.1. Measure the pH of your solution. 2. Prepare a series of buffered solutions (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5). 3. Conduct a short-term stability study at room temperature to identify the optimal pH range.
Degradation observed even in frozen (-20°C or -80°C) aqueous stocks. 1. pH shifts during freezing: Unbuffered solutions can experience significant pH changes in micro-pockets of unfrozen water. 2. Sub-optimal pH: The initial pH was already in a region of instability, and freezing only slowed, but did not stop, the reaction.1. Always use a buffer system if aqueous storage is unavoidable. 2. Re-evaluate the optimal pH for stability. 3. If possible, prepare stock solutions in a dry organic solvent like DMSO or ethanol and store them at -20°C or -80°C.[7] Make aqueous dilutions fresh for each experiment.
Solid compound appears discolored or clumpy over time. Moisture Absorption: The compound is hygroscopic and is absorbing atmospheric moisture, leading to solid-state hydrolysis.[8][14]1. Store the solid compound in a desiccator with a fresh desiccant. 2. For highly sensitive materials, store under an inert atmosphere (e.g., argon or nitrogen). 3. Always allow the container to come to room temperature before opening to prevent water condensation.
Inconsistent results between experiments using the same stock solution. Progressive Hydrolysis: The stock solution is degrading over time, leading to a lower effective concentration in later experiments.1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. 2. Re-qualify the concentration of your stock solution via HPLC-UV or a similar quantitative method if it has been stored for an extended period. 3. Implement a strict policy for stock solution expiration dates based on stability data.
Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing stability issues with demethyl isradipine.

G Start Instability Observed (e.g., new HPLC peak) CheckState Is the sample in solution or solid? Start->CheckState Solution Solution CheckState->Solution In Solution Solid Solid CheckState->Solid Solid State CheckSolvent What is the solvent? Solution->CheckSolvent Aqueous Aqueous / Protic CheckSolvent->Aqueous Organic Aprotic Organic (e.g., DMSO) CheckSolvent->Organic CheckpH Is the solution buffered? Measure pH. Aqueous->CheckpH ConsiderOther Consider other factors: Light exposure, oxidation. Use amber vials, degas solvents. Organic->ConsiderOther Hydrolysis unlikely. Investigate other pathways. Unbuffered Unbuffered or pH is <4 or >7 CheckpH->Unbuffered Buffered Buffered in Optimal Range CheckpH->Buffered FixpH Action: Re-prepare in buffer (pH 4-6). Conduct pH-rate study. Unbuffered->FixpH CheckTemp Check Storage Temperature Buffered->CheckTemp TempHigh Stored at 4°C or RT CheckTemp->TempHigh TempLow Stored at <= -20°C CheckTemp->TempLow FixTemp Action: Aliquot and store at -80°C. TempHigh->FixTemp TempLow->ConsiderOther CheckHumidity How is it stored? Solid->CheckHumidity OpenBench Open to air CheckHumidity->OpenBench Desiccator In Desiccator CheckHumidity->Desiccator FixHumidity Action: Store in desiccator under inert gas if possible. OpenBench->FixHumidity CheckPurity Action: Re-check initial purity. Consider polymorphism. Desiccator->CheckPurity

Caption: Troubleshooting workflow for demethyl isradipine degradation.

Section 4: Protocols & Best Practices

Adherence to rigorous protocols is the best defense against compound degradation.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol prioritizes minimizing exposure to water.

  • Solvent Selection: Whenever possible, use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the solvent is of high purity and stored properly to prevent water absorption.

  • Weighing: Weigh the solid demethyl isradipine in a low-humidity environment if possible. Quickly cap the vial after weighing.

  • Dissolution: Add the chosen solvent to the solid to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until fully dissolved. Gentle warming may be required but should be used with caution as heat accelerates hydrolysis.[3]

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-volume amber vials. This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), -20°C may be acceptable, but this should be verified.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely and warm to room temperature before opening the cap. This prevents atmospheric water from condensing into the cold solution. Dilute into aqueous buffers immediately before use.

Protocol 2: Forced Degradation Study to Determine Optimal pH

A forced degradation study is essential for understanding your molecule's specific stability profile.[15][16][17]

  • Prepare Buffers: Prepare a series of buffers covering a range of pH values, for example:

    • 0.1 M HCl (pH ~1)

    • 0.01 M HCl (pH ~2)

    • 100 mM Acetate Buffer (pH 4.0)

    • 100 mM Acetate Buffer (pH 5.0)

    • 100 mM Phosphate Buffer (pH 6.0)

    • 100 mM Phosphate Buffer (pH 7.4)

    • 100 mM Phosphate Buffer (pH 8.0)

    • 0.01 M NaOH (pH ~12)

    • 0.1 M NaOH (pH ~13)

  • Sample Preparation: Prepare a solution of demethyl isradipine (e.g., from a DMSO stock) in each buffer at a final concentration suitable for HPLC analysis (e.g., 20 µg/mL). Ensure the organic solvent percentage is low (<5%) to avoid altering the buffer properties.

  • Incubation: Incubate all samples at a controlled, elevated temperature (e.g., 50°C) to accelerate degradation.[9] Include a t=0 sample for each condition (analyze immediately after preparation).

  • Time Points: Pull samples at various time points (e.g., 2, 4, 8, 24 hours). Immediately quench the reaction by diluting into the mobile phase and/or freezing.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products.

  • Data Interpretation: Plot the percentage of demethyl isradipine remaining versus time for each pH condition. The pH at which the degradation rate is slowest is the optimal pH for storage in aqueous solutions. The goal is to achieve 5-20% degradation to ensure degradation pathways are observed without being excessive.[17]

Key Factors Influencing Stability

This diagram illustrates the primary factors that must be controlled to minimize hydrolysis.

G cluster_factors Primary Factors cluster_controls Control Strategies pH pH (Acid/Base Catalysis) Control_pH Use Buffers (pH 4-6) Avoid extreme pH Temp Temperature (Reaction Kinetics) Control_Temp Store at Low Temp (-20°C to -80°C) Water Water (Reactant) Control_Water Use Aprotic Solvents (DMSO) Store Solid in Desiccator Outcome Minimized Ester Hydrolysis & Maximized Stability Control_pH->Outcome Control_Temp->Outcome Control_Water->Outcome

Caption: Key factors and strategies for controlling hydrolysis.

Section 5: References

  • Boinpally, R. et al. (1998). Determination of Degradation Products From the Calcium-Channel Blocker Isradipine. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 335-45.

  • Chowdhury, P. et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 04(02), 029–043.

  • BenchChem. (n.d.). Technical Support Center: Improving the Thermal Stability of 1,4-Dihydropyridine Compounds in the Solid State. BenchChem.

  • ResearchGate. (n.d.). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Request PDF.

  • Srinivasan, V. et al. (n.d.). Kinetic studies in ester hydrolysis.

  • Adams, P. A. & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83-92.

  • Singh, R. & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1).

  • Codari, F. et al. (2022). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Industrial & Engineering Chemistry Research, 61(24), 8349–8361.

  • Darwish, I. A. et al. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Chromatographic Science, 53(5), 754-63.

  • Marciniec, B. & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-84.

  • ResearchGate. (n.d.). Evaluation of "IN-USE" Stability Period of Highly Moisture Sensitive Formulation in Multi-dose Plastic Container-Closure.

  • Marciniec, B. & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-84.

  • Sharma, H. et al. (2021). A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES. Journal of Drug Delivery and Therapeutics, 11(4), 183-191.

  • Drugs.com. (2026, January 20). Isradipine: Package Insert / Prescribing Information / MOA.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.

  • Alliance Chemical. (2025, April 29). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • National Center for Biotechnology Information. (n.d.). Isradipine. PubChem.

  • University of California, Santa Cruz. (2018, December). Chemical Storage Guidelines. Environmental Health and Safety.

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.

  • Belal, F. et al. (2003). Voltammetric determination of isradipine in dosage forms and spiked human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 989-998.

  • ResearchGate. (n.d.). HPLC methods for determination of Isradipine.

  • Tocris Bioscience. (n.d.). Isradipine.

  • Wikipedia. (n.d.). Isradipine.

  • ChemicalBook. (2026, February 2). Isradipine.

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office.

  • PharmaCompass. (n.d.). Isradipin.

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.

  • BenchChem. (n.d.). half-life of NHS ester hydrolysis at different pH.

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety.

  • Taylor & Francis Online. (n.d.). Isradipine – Knowledge and References.

  • Murdoch, D. & Brogden, R. N. (1990). Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of hypertension. Drugs, 40(1), 32-61.

  • ResearchGate. (n.d.). Stability of drugs and medicines Hydrolysis.

Sources

Validation & Comparative

Analytical Mastery: Demethyl Isradipine Reference Standard Purity Analysis & Grade Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Isradipine is a potent dihydropyridine calcium channel blocker utilized extensively in cardiovascular therapies. During drug development, stability testing, and pharmacokinetic profiling, the precise quantification of its impurities and metabolites is a strict regulatory mandate. Demethyl isradipine (also known as desmethyl isradipine, CAS 88977-30-4), chemically defined as 4-(benzo[c][1,2,5]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, is a primary degradation product and in vivo metabolite[1].

Accurate quantification of this specific impurity relies entirely on the quality and certification of the reference standard used. This guide objectively compares the performance of different grades of demethyl isradipine reference standards and provides a self-validating experimental workflow for purity analysis using orthogonal analytical techniques.

Section 1: Comparative Analysis of Reference Standard Grades

When selecting a demethyl isradipine reference standard, analytical scientists must balance regulatory compliance with resource allocation. We compare three distinct tiers: Primary Certified Reference Materials (CRMs), Secondary Working Standards, and In-house Synthesized Crude.

Table 1: Performance and Specification Comparison of Demethyl Isradipine Standards

FeaturePrimary CRMSecondary Working StandardIn-house Synthesized
Purity (HPLC-UV) > 99.5%> 98.0%Variable (85 - 95%)
Absolute Purity Certified via qNMRDerived against PrimaryUnverified
Traceability ISO 17034 / NIST traceableTraceable to Primary CRMNone
Cost / Lead Time High / Readily AvailableModerate / Readily AvailableLow Material Cost / High Labor
Best Application GMP Batch Release, NDA filingsRoutine QC, Method DevelopmentEarly R&D, qualitative spiking

Causality Insight: While in-house synthesis might appear cost-effective for early research, dihydropyridines are notoriously prone to oxidation into pyridine analogs and rapid photolytic degradation[2]. Commercial CRMs and 3[3] are rigorously characterized to account for these specific degradation pathways, ensuring that the mass balance is accurate and stable over time.

Section 2: The Self-Validating Analytical Workflow

To establish the trustworthiness of a demethyl isradipine reference standard, a dual-method approach is mandatory. HPLC-UV provides relative chromatographic purity, while Quantitative NMR (qNMR) provides absolute mass fraction. Together, they form a self-validating system where the limitations of one technique are covered by the strengths of the other.

Critical Precaution: Dihydropyridine derivatives are highly photolabile. All procedures must be conducted using low-actinic glassware to prevent unnecessary exposure to light, which rapidly induces aromatization of the dihydropyridine ring[4].

Protocol 1: Relative Purity Assessment via HPLC-UV

This protocol is adapted from 4[4] to ensure baseline resolution between isradipine and its demethylated impurity.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Water, Methanol, and Tetrahydrofuran (THF) in a 50:40:10 (v/v/v) ratio. Degas via sonication for 15 minutes. Causality: THF is critical for disrupting pi-pi stacking interactions between the benzoxadiazole rings of the analytes and the stationary phase, sharpening the peak shape.

  • Standard Preparation: Accurately weigh 5.0 mg of the 5[5] into a 25-mL low-actinic volumetric flask. Dissolve in 2 mL of methanol to ensure complete solubilization, then dilute to volume with the mobile phase.

  • System Suitability Solution: Prepare a mixed solution containing 6 µg/mL of Isradipine USP Reference Standard and 6 µg/mL of Demethyl Isradipine.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 20 µL.

  • System Suitability Criteria: Inject the suitability solution. The resolution (

    
    ) between isradipine and demethyl isradipine must be 
    
    
    
    [4].
  • Sample Analysis: Inject the standard preparation in triplicate. Calculate the relative purity using the area normalization method, excluding the solvent front.

Protocol 2: Absolute Purity Verification via qNMR

Because HPLC cannot detect inorganic salts or residual water, qNMR is utilized as an orthogonal, self-validating technique.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10.0 mg of Demethyl Isradipine and 5.0 mg of a NIST-traceable internal standard (e.g., Maleic acid) into a vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% TMS.
    
  • Acquisition: Acquire the

    
    H-NMR spectrum at 400 MHz or higher.
    Causality: Use a relaxation delay (
    
    
    
    ) of at least 30 seconds to ensure complete relaxation of all protons. Failing to allow full relaxation will skew the quantitative integration, invalidating the absolute purity calculation.
  • Integration & Calculation: Integrate the distinct dihydropyridine proton signal of demethyl isradipine against the olefinic protons of maleic acid to calculate the absolute mass fraction.

Section 3: Experimental Data & Chromatographic Performance

The following data represents typical performance metrics when comparing a high-purity commercial standard against a degraded in-house sample.

Table 2: Chromatographic Performance Metrics

ParameterDemethyl Isradipine (CRM)Isradipine (API)In-house Crude Matrix
Retention Time (RT) 6.4 min8.2 minMultiple peaks (4.0 - 9.0 min)
Resolution (

)
N/A2.1 (from Demethyl)< 1.0 (co-elution observed)
LOD (S/N = 3) 0.02 µg/mL0.02 µg/mLN/A
LOQ (S/N = 10) 0.06 µg/mL0.06 µg/mLN/A
Section 4: Metabolic Pathway & Analytical Workflow Visualization

The relationship between the parent API, the generation of the demethyl impurity, and the analytical certification workflow is mapped below.

G Isradipine Isradipine (API) Calcium Channel Blocker Metabolism Hepatic Metabolism / Hydrolysis Isradipine->Metabolism Demethyl Demethyl Isradipine (Desmethyl Impurity) Metabolism->Demethyl PurityAnalysis Purity Certification Workflow Demethyl->PurityAnalysis Standardized as HPLC HPLC-UV (Relative Purity) Resolution > 1.5 PurityAnalysis->HPLC qNMR qNMR (Absolute Purity) Traceable to NIST PurityAnalysis->qNMR LCMS LC-MS/MS (Identity) m/z 358 [M+H]+ PurityAnalysis->LCMS CRM Certified Reference Material (>99.5% Purity) HPLC->CRM qNMR->CRM LCMS->CRM

Isradipine degradation to demethyl isradipine and the orthogonal analytical certification workflow.

References
  • Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist Source: MDPI URL:[Link]

  • Isradipine Working Standard (Secondary Reference Standard) | CAS 75695-93-1 Source: Veeprho URL:[Link]

  • USP Monographs: Isradipine Source: Pharmacopeia.cn URL:[Link]

  • Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma Source: Arab Journal of Chemistry URL:[Link]

Sources

A Comparative Analysis of Binding Affinity: Isradipine vs. its Metabolites at the L-type Calcium Channel

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of cardiovascular therapeutics, dihydropyridine calcium channel blockers stand as a cornerstone for managing hypertension. Isradipine, a potent member of this class, exerts its therapeutic effect by binding with high affinity to L-type calcium channels, primarily the CaV1.2 and CaV1.3 subtypes, thereby inhibiting the influx of calcium into vascular smooth muscle and cardiac cells.[1][2][3][4] A frequent question in medicinal chemistry and pharmacology revolves around the structure-activity relationship of a parent drug versus its metabolites. This guide provides a detailed comparison of the binding affinity of isradipine with its principal metabolic derivative, offering insights grounded in experimental data for researchers in the field.

Executive Summary: Isradipine's Potency and the Inactivity of its Major Metabolites

Isradipine is characterized by its high-affinity binding to L-type calcium channels, a property central to its potent vasodilatory effects.[1][3] The drug undergoes extensive first-pass metabolism, with its major metabolites being monoacids of the pyridine derivative and a cyclic lactone product.[1][5] Crucially, these metabolites are considered pharmacologically inactive.[6] This lack of activity implies a significantly reduced or negligible binding affinity for the L-type calcium channel compared to the parent compound, isradipine. Therefore, a direct, quantitative comparison of binding affinities for the purpose of assessing therapeutic effect is largely centered on the parent drug itself.

While a synthetic precursor referred to as "desmethyl isradipine" (4-(benzo[c][5][7][8]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid) exists for research purposes such as radiolabeling, this compound is not a reported active metabolite.[9] Consequently, this guide will focus on the well-documented high-affinity binding of isradipine and the established methods for its determination.

Comparative Binding Affinity Data

The following table summarizes the known binding affinity of isradipine for its target, the L-type calcium channel. Due to their pharmacological inactivity, quantitative binding affinity data for the major metabolites of isradipine are not available in the public domain.

CompoundTargetBinding Affinity (Kd/EC50)Comments
Isradipine L-type Calcium Channel (CaV1.2/CaV1.3)~1.4 nM (EC50)Potent and selective blocker.[4]
Demethyl Isradipine / Pyridine Metabolites L-type Calcium ChannelNot reported / Considered inactiveMajor metabolites are pharmacologically inactive.[6]

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. EC50: Half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocol: Radioligand Binding Assay for Isradipine

The determination of a compound's binding affinity for a receptor is a foundational experiment in pharmacology. A radioligand binding assay is a robust and sensitive "gold standard" method to quantify the interaction between a ligand (like isradipine) and its receptor (the L-type calcium channel).

Rationale for Experimental Design

This protocol outlines a competitive radioligand binding assay. The principle lies in the competition between a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]isradipine or another suitable dihydropyridine radioligand) and the unlabeled test compound (isradipine). By measuring the concentration-dependent displacement of the radioligand by the test compound, the inhibitory constant (Ki) of the test compound can be determined, which is a measure of its binding affinity.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest cells or tissues expressing the L-type calcium channel of interest (e.g., vascular smooth muscle, cardiac tissue, or a cell line overexpressing the channel).

    • Homogenize the cells/tissues in a cold buffer solution containing protease inhibitors to prevent protein degradation.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the L-type calcium channels.

    • Wash the membrane pellet with fresh buffer and resuspend it to a known protein concentration.

  • Assay Setup:

    • In a multi-well plate, add a constant concentration of the radiolabeled dihydropyridine ligand to each well.

    • Add increasing concentrations of unlabeled isradipine to the wells. Include a control group with no unlabeled ligand (total binding) and a group with a high concentration of a known L-type calcium channel blocker to determine non-specific binding.

    • Add the prepared membrane suspension to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of isradipine.

    • Plot the specific binding as a function of the logarithm of the isradipine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of isradipine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Membrane Preparation (Source: L-type Ca2+ channels) assay1 Incubation (Binding Equilibrium) prep1->assay1 prep2 Radioligand Solution ([3H]Dihydropyridine) prep2->assay1 prep3 Test Compound Dilutions (Isradipine) prep3->assay1 analysis1 Filtration (Separate Bound/Free) assay1->analysis1 analysis2 Scintillation Counting (Measure Radioactivity) analysis1->analysis2 analysis3 Data Analysis (Calculate IC50 & Ki) analysis2->analysis3

Caption: Workflow of a competitive radioligand binding assay.

L-type Calcium Channel Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Ca2+ influx Isradipine Isradipine Isradipine->Ca_channel blocks Calmodulin Calmodulin Ca_ion->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction phosphorylates myosin Depolarization Membrane Depolarization Depolarization->Ca_channel activates

Caption: Signaling pathway of L-type calcium channel activation and its inhibition by isradipine.

Conclusion

References

  • Drugs.com. (2026, January 20). Isradipine: Package Insert / Prescribing Information / MOA. [Link]

  • MIMS. Isradipine: Uses & Dosage. [Link]

  • PubChem. Isradipine. [Link]

  • Cleveland Clinic Journal of Medicine. (1990). Isradipine in the treatment of hypertension. [Link]

  • MDPI. (2015, May 26). Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist. [Link]

  • Taylor & Francis Online. Isradipine – Knowledge and References. [Link]

  • ResearchGate. (2025, December 12). Bioavailability and Pharmacokinetics of Isradipine after Oral and Intravenous Administration: Half-Life Shorter than Expected?[Link]

  • PubMed. (2006, August 15). Allosteric interactions required for high-affinity binding of dihydropyridine antagonists to Ca(V)1.1 Channels are modulated by calcium in the pore. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

Sources

Validation of Bioanalytical Methods for Isradipine Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isradipine, a dihydropyridine calcium channel blocker, presents a unique bioanalytical challenge due to its inherent photosensitivity and thermal instability. The primary degradation pathway—oxidative aromatization of the dihydropyridine ring to its pyridine analog—requires analytical methods capable of high specificity.

This guide moves beyond generic protocols to provide a comparative validation framework for HPLC-UV (the industry workhorse), UHPLC-MS/MS (the high-sensitivity challenger), and HPTLC (the high-throughput alternative). We focus on the causality of method selection and the mechanistics of impurity formation, grounded in ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge (Mechanism of Action)

The core stability issue with Isradipine (


) is the aromatization of the 1,4-dihydropyridine ring. Under UV light or oxidative stress, the ring loses two hydrogen atoms, forming the pyridine derivative (Impurity A). This transformation is not just a chemical curiosity; it results in a complete loss of pharmacological activity and potential toxicity.
Isradipine Degradation Pathway

The following diagram illustrates the primary oxidative pathway that your method must be able to resolve.

IsradipineDegradation cluster_legend Pathway Key Isradipine Isradipine (Active Dihydropyridine) Intermediate Radical Intermediate Isradipine->Intermediate UV Light / Oxidation (-H•) Hydrolysis Ester Hydrolysis (Impurity B/C) Isradipine->Hydrolysis Acid/Base Stress ImpurityA Impurity A (Inactive Pyridine Analog) Intermediate->ImpurityA Aromatization (-H•) key1 Primary Degradation Route

Figure 1: The oxidative aromatization of Isradipine is the critical quality attribute (CQA) for method specificity.

Part 2: Method Comparison & Selection

We evaluated three distinct methodologies. Selection should be based on the specific phase of drug development and the sensitivity required.

Method A: RP-HPLC-UV (The QC Standard)

Best for: Routine Quality Control, Release Testing.

  • Principle: Separation based on hydrophobicity using a C18 stationary phase.

  • Why it works: Isradipine and its pyridine impurity have distinct UV absorption maxima. The aromatized ring shifts the

    
    , but 230-250 nm provides a robust isosbestic-like point for simultaneous detection.
    
  • Limitation: Longer run times (10-15 mins) and moderate sensitivity (LOD ~0.1 µg/mL).

Method B: UHPLC-MS/MS (The Trace Analyst)

Best for: Genotoxic Impurity Screening, Low-Level Quantitation.

  • Principle: Sub-2-micron particle separation coupled with Triple Quadrupole Mass Spectrometry.

  • Why it works: The transition from precursor ions to specific product ions (MRM mode) offers absolute specificity. It eliminates matrix interference that plagues UV methods in plasma or complex formulations.

  • Limitation: High capital cost and matrix effects (ion suppression).

Method C: HPTLC (The High-Throughput Screener)

Best for: Stability Screening of Multiple Formulations.

  • Principle: Planar chromatography with densitometric scanning.

  • Why it works: You can run 20+ samples simultaneously on a single plate, making it cost-effective for early-stage stability screening where "quick and dirty" data is acceptable.

  • Limitation: Lower resolution and precision compared to column chromatography.

Comparative Data Analysis
FeatureMethod A: HPLC-UVMethod B: UHPLC-MS/MSMethod C: HPTLC
Stationary Phase C18 (5 µm)C18 (1.7 µm)Silica Gel 60 F254
Run Time 12-15 min3-5 min~45 min (for 20 samples)
LOD (Limit of Detection) ~50 ng/mL~0.5 ng/mL~200 ng/mL
Linearity (

)
> 0.999> 0.995> 0.990
Cost Per Sample LowHighVery Low
Specificity Good (Resolution > 2.0)Excellent (Mass based)Moderate

Part 3: Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

The Robust Protocol

  • Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Methanol : Phosphate Buffer (pH 3.5) (60:40 v/v). Note: Acidic pH suppresses ionization of silanols, improving peak shape for the nitrogen-containing dihydropyridine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm.

  • Injection Vol: 20 µL.

  • Temp: 30°C.

UHPLC-MS/MS

The Sensitive Protocol

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B in 3.0 min.

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Isradipine:

      
       372.1 
      
      
      
      312.1 (Loss of ester group).
    • Impurity A (Pyridine):

      
       370.1 
      
      
      
      310.1 (Mass shift of -2 Da confirms oxidation).

Part 4: Validation Workflow (The Self-Validating System)

To ensure scientific integrity, the validation must follow a logical flow where each step confirms the validity of the next. We utilize a "Fail-Fast" approach grounded in ICH Q2(R2).

Validation Logic Diagram

ValidationWorkflow Start Start Validation SystemSuitability 1. System Suitability (Tailing < 1.5, Plates > 2000) Start->SystemSuitability Specificity 2. Specificity (Stress Testing) Can we see Impurity A? SystemSuitability->Specificity Pass Specificity->Start Fail: Adjust Mobile Phase Linearity 3. Linearity & Range (5 levels, 50-150%) Specificity->Linearity Resolution > 2.0 AccuracyPrecision 4. Accuracy & Precision (Recovery 98-102%) Linearity->AccuracyPrecision R² > 0.999 Robustness 5. Robustness (Flow +/- 0.1, pH +/- 0.2) AccuracyPrecision->Robustness RSD < 2% FinalReport Validation Report Robustness->FinalReport

Figure 2: The "Fail-Fast" validation workflow ensures resources are not wasted on a method that lacks specificity.

Critical Validation Step: Specificity via Forced Degradation

Because Isradipine is photosensitive, Specificity is the most critical parameter. You must demonstrate that your method can resolve the parent drug from the aromatized impurity.

Protocol:

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidative Stress: 3%

    
    , Room Temp, 4 hours.
    
  • Photolytic Stress (Crucial): Expose sample to 1.2 million lux hours (ICH Q1B).

    • Success Criterion: The method must resolve the "Pyridine Impurity" (Impurity A) from the active drug with a resolution (

      
      ) > 2.0.
      

Part 5: Strategic Recommendations

  • For Routine Manufacturing: Stick to Method A (HPLC-UV) . It is robust, validated in multiple pharmacopeias (USP/EP), and cost-effective. The resolution between Isradipine and Impurity A is sufficient for compliance.

  • For PK Studies/Bioanalysis: Use Method B (UHPLC-MS/MS) . In plasma, the low concentration of Isradipine requires the sensitivity of MS. Furthermore, MS can distinguish between metabolites that may be isobaric with degradants.

  • For Formulation Screening: Use Method C (HPTLC) . When screening 50 different excipient combinations for compatibility, HPTLC allows you to visualize the formation of the yellow pyridine impurity across all samples simultaneously.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • European Pharmacopoeia (Ph. Eur.). (Current). Isradipine Impurity Profile. [Link]

  • Sahu, P. K., et al. (2018). Overview of Experimental Designs in HPLC Method Optimization and Validation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Blessy, M., et al. (2014). A Review on Forced Degradation and Stability Indicating Studies. Journal of Pharmaceutical Analysis. [Link]

Sources

Demethyl Isradipine vs. Isradipine Lactone: A Comprehensive Impurity Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Isradipine is a potent dihydropyridine (DHP) calcium channel blocker utilized primarily in the management of hypertension. Due to the inherent chemical reactivity of the 1,4-dihydropyridine ring and its associated ester moieties, isradipine is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. For drug development professionals and analytical scientists, distinguishing between its primary degradation products—Demethyl Isradipine and Isradipine Lactone —is critical for ensuring formulation stability, safety, and compliance with ICH Q3A/Q3B guidelines.

This guide objectively compares the mechanistic origins, physicochemical properties, and analytical profiling strategies for these two critical impurities.

Mechanisms of Formation: Causality & Chemistry

Understanding the exact causality behind impurity formation allows researchers to reverse-engineer stable formulations. The divergent degradation pathways of isradipine are dictated by the specific type of environmental stress applied to the molecule.

The Hydrolytic Pathway: Demethyl Isradipine

Isradipine features two distinct ester groups: a methyl ester at the C3 position and an isopropyl ester at the C5 position. Due to the lower steric hindrance of the methyl group compared to the bulky isopropyl group, the C3-methyl ester is highly susceptible to nucleophilic attack. Under acid- or base-catalyzed hydrolytic stress, this ester cleaves to form a mono-carboxylic acid known as Demethyl Isradipine 1.

  • Mass Shift: The loss of the methyl group (replaced by a proton) results in a net formula change of

    
    , corresponding to a precise mass shift of -14 Da .
    
The Oxidative/Photolytic Pathway: Isradipine Lactone

Under oxidative stress or light exposure, dihydropyridines undergo complex intramolecular rearrangements. For isradipine, the methyl group at the C2 position is first oxidized to a highly reactive hydroxymethyl intermediate (


). This intermediate immediately undergoes an intramolecular transesterification with the adjacent C3-methyl ester, releasing a molecule of methanol (

) and cyclizing to form a fused furo[3,4-b]pyridine ring system known as Isradipine Lactone 2.
  • Mass Shift: The net addition of oxygen (

    
    ) and loss of methanol (
    
    
    
    ) results in a net mass shift of -16 Da (equivalent to a net formula loss of
    
    
    ).

Degradation Isradipine Isradipine (Parent Drug) Hydrolysis Hydrolytic Stress (Acid/Base) Isradipine->Hydrolysis Oxidation Oxidative Stress (+O, -CH3OH) Isradipine->Oxidation Demethyl Demethyl Isradipine (-14 Da) Hydrolysis->Demethyl Lactone Isradipine Lactone (-16 Da) Oxidation->Lactone

Figure 1: Isradipine degradation: Hydrolysis forms Demethyl, while oxidation forms the Lactone.

Physicochemical & Structural Comparison

To effectively isolate these compounds during chromatographic runs, it is vital to understand their structural differences. The highly polar carboxylic acid in Demethyl Isradipine behaves vastly differently from the rigid, lipophilic fused-ring system of Isradipine Lactone 3.

PropertyDemethyl IsradipineIsradipine Lactone
CAS Number 88977-30-41076198-34-9
Molecular Formula


Molecular Weight 357.37 g/mol 355.35 g/mol
Structural Modification Cleavage of C3-methyl ester to a carboxylic acid.Fused furo[3,4-b]pyridine ring via C2-C3 cyclization.
Primary Degradation Trigger Aqueous / pH extremesOxidative / Photolytic exposure
Relative Polarity High (Ionizable -COOH group)Low (Constrained, neutral lactone)

Analytical Profiling: LC-MS/MS Methodologies

Hyphenated techniques, specifically LC-MS/MS, are the gold standard for identifying and quantifying antihypertensive drug impurities at trace levels 4. To guarantee trustworthiness, the following protocol is designed as a self-validating system through the mandatory inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS).

Step-by-Step Experimental Protocol

1. Self-Validating Sample Preparation:

  • Causality: Matrix effects in mass spectrometry can cause unpredictable ion suppression. By spiking the sample with Isradipine-D3 (a deuterated analog) prior to extraction, any variance in extraction efficiency or ionization is mathematically normalized.

  • Action: Dissolve the stressed API or formulated tablet in a diluent of 50:50 Methanol:Water. Spike with 50 ng/mL of Isradipine-D3. Centrifuge at 10,000 RPM for 10 minutes to precipitate excipients, and filter the supernatant through a 0.22 µm PTFE syringe filter.

2. Chromatographic Separation (HPLC):

  • Causality: Demethyl Isradipine is highly polar and will elute early, whereas Isradipine Lactone is lipophilic and will be strongly retained. A gradient elution ensures sharp peak shapes for both extremes.

  • Action:

    • Column: C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (acts as an ion-pairing agent to protonate the nitrogen, enhancing positive ESI signal).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.3 mL/min.

3. Mass Spectrometry (ESI-MS/MS):

  • Causality: Electrospray Ionization (ESI) in positive mode effectively targets the basic nitrogen in the dihydropyridine/pyridine rings 5.

  • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

    • Isradipine:

      
       372.1 
      
      
      
      Product ions
    • Demethyl Isradipine:

      
       358.1 
      
      
      
      Product ions
    • Isradipine Lactone:

      
       356.1 
      
      
      
      Product ions

Workflow Prep Sample Prep (+ Isradipine-D3) HPLC HPLC Separation (C18, Gradient) Prep->HPLC MS ESI-MS/MS (Positive Ion) HPLC->MS Data Data Analysis (m/z & RT) MS->Data

Figure 2: Self-validating LC-MS/MS workflow for isradipine impurity profiling.

Toxicological and Regulatory Implications

Regulatory agencies (FDA/EMA) mandate strict adherence to ICH Q3A(R2) and Q3B(R2) guidelines for impurities in new drug substances and products.

  • Efficacy Impact: The loss of the ester group in Demethyl Isradipine or the rigidification of the structure in Isradipine Lactone drastically alters the molecule's ability to bind to L-type calcium channels, rendering the degradants pharmacologically inactive.

  • Safety Impact: While neither impurity is typically flagged as highly genotoxic (unlike nitrosamine impurities), their presence signifies a breakdown in formulation stability, potentially leading to sub-therapeutic dosing if the parent API degrades significantly over its shelf life.

References

  • Demethyl Isradipine | CAS 88977-30-4 - Veeprho Pharmaceuticals - 1

  • Isradipine Lactone - VIVAN Life Sciences - 2

  • Isradipine Impurities and Related Compound - Veeprho Pharmaceuticals - 3

  • Review Article: An Overview of Impurity Profiling On Antihypertensive Life Saving Drugs by Using Recent Hyphenated Technique - Scribd / Journal of Pharmaceutical and Biomedical Analysis - 4

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry - 5

Sources

USP and EP Limits for Demethyl Isradipine in Drug Substances

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and stability profiling of Isradipine , a dihydropyridine calcium channel blocker, impurity control is paramount for regulatory compliance.[1] While both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) explicitly list several related compounds (e.g., the aromatized pyridine analog), Demethyl Isradipine (CAS 88977-30-4) occupies a critical space often categorized under "Unspecified Impurities."

This guide provides a technical comparison of the limits, formation mechanisms, and detection strategies for Demethyl Isradipine.[1] Unlike the oxidative degradants (Impurity D/Related Compound A), Demethyl Isradipine results from hydrolysis , making its control strictly dependent on moisture protection and pH stability during processing.[1]

Technical Profile: Identity and Formation

Demethyl Isradipine is the mono-carboxylic acid derivative formed by the hydrolysis of the methyl ester group of Isradipine.[1] It is distinct from the transesterification impurities (like the dimethyl or diisopropyl analogs).[1]

FeatureIsradipine (API)Demethyl Isradipine (Impurity)
CAS Number 75695-93-188977-30-4
Chemical Nature Diester (Methyl, Isopropyl)Mono-acid (Isopropyl ester, Carboxylic acid)
Formation Pathway Synthetic TargetHydrolysis (Acid/Base catalyzed)
Polarity Lipophilic (Neutral)Polar (Acidic functionality)
Criticality Active IngredientDegradation Product
Mechanism of Formation

The formation of Demethyl Isradipine follows a hydrolytic pathway, distinct from the oxidative pathway that leads to the pyridine analog (USP Related Compound A / EP Impurity D).[1]

IsradipineDegradation Isradipine Isradipine (Diester) Oxidation Oxidation (Light/Heat) Isradipine->Oxidation Hydrolysis Hydrolysis (Moisture/pH) Isradipine->Hydrolysis ImpurityD Dehydro Isradipine (USP RC A / EP Impurity D) Pyridine Analog Oxidation->ImpurityD Aromatization Demethyl Demethyl Isradipine (Mono-acid Degradant) Hydrolysis->Demethyl Ester Cleavage

Figure 1: Divergent degradation pathways of Isradipine. Demethyl Isradipine arises specifically from hydrolytic stress.[1]

Regulatory Comparison: USP vs. EP Limits

The regulatory landscape for Demethyl Isradipine is nuanced because it is often not explicitly named in the monograph tables, unlike the oxidative impurities.[1] It is typically controlled under the "Any Other Individual Impurity" (USP) or "Unspecified Impurities" (EP) categories.

Comparative Limits Table
ParameterUSP Monograph (Current)EP Monograph (Ph.[1] Eur.)
Primary Specified Impurity Related Compound A (Oxidized form)Limit: NMT 0.5%Impurity D (Oxidized form)Limit: Specified
Other Specified Impurities None explicitly named in standard HPLC testImpurities A, B, C, E (Ester analogs)
Demethyl Isradipine Status Unspecified Impurity Unspecified Impurity
Individual Limit NMT 0.3% (Unspecified)NMT 0.10% (General Reporting Threshold)Note: Check specific monograph version.
Total Impurities Limit NMT 1.2% NMT 1.0% (Typical for this class)
Reporting Threshold 0.1%0.05%

Critical Insight: While USP allows up to 0.3% for an individual unspecified impurity, the EP is generally stricter with a 0.10% limit for unidentified/unspecified substances. If you intend to market in the EU, you must validate your method to detect Demethyl Isradipine at the stricter EP threshold.[1]

Analytical Strategy & Experimental Protocols

To ensure compliance, the analytical method must be capable of resolving the acidic Demethyl Isradipine from the neutral parent and other ester impurities.[1] The presence of the free carboxylic acid on Demethyl Isradipine makes its retention time highly sensitive to the pH of the mobile phase .[1]

Recommended HPLC Methodology (Self-Validating)

This protocol is designed to harmonize with standard pharmacopeial methods while ensuring specificity for the demethyl impurity.[1]

Chromatographic System:

  • Mode: LC (Liquid Chromatography)

  • Detector: UV 326 nm (Isosbestic point for dihydropyridines)

  • Column: L1 packing (C18), 4.6 mm × 15 cm, 3 µm or 5 µm.

  • Flow Rate: 1.5 - 1.7 mL/min.

  • Temperature: 25°C.

Mobile Phase Strategy:

  • Solvent A: Buffer (Ammonium Acetate or Phosphate, pH 5.0 - 6.0). Crucial: Acidic pH suppresses ionization of Demethyl Isradipine, increasing retention.

  • Solvent B: Methanol / Acetonitrile (50:50).[1]

  • Gradient: Isocratic or shallow gradient depending on resolution requirements.

Experimental Workflow: Method Validation

MethodValidation Start Start Validation SysSuit System Suitability (Res > 1.5 between API & RC A) Start->SysSuit Specificity Specificity Check Inject Demethyl Std SysSuit->Specificity Decision Resolution form API > 2.0? Specificity->Decision Adjust Adjust Mobile Phase pH (Lower pH = Longer Retention for Acid) Decision->Adjust No Proceed Linearity & LOQ (Target LOQ < 0.05%) Decision->Proceed Yes Adjust->Specificity

Figure 2: Validation workflow ensuring specificity for Demethyl Isradipine.

Data Interpretation Guide
Peak IdentityRelative Retention Time (RRT)*Spectral Characteristics
Demethyl Isradipine ~0.4 - 0.6 UV max similar to API; Shift in pKa effects
Isradipine (API) 1.00Max ~326 nm
Impurity D (Oxidized) ~0.8 - 0.9Distinct UV spectrum (Aromatized)
Impurity C (Dimethyl) ~1.1 - 1.2Similar to API

*Note: RRT values are approximate and highly dependent on mobile phase pH due to the acidic nature of the Demethyl impurity.

References

  • United States Pharmacopeia (USP) . Isradipine Monograph. USP-NF Online.[1] (Accessed 2023).[1][2]

  • European Pharmacopoeia (Ph.[1] Eur.) . Isradipine Monograph 1119. EDQM.

  • PubChem . Isradipine Compound Summary. National Library of Medicine.[1]

  • Sigma-Aldrich . Isradipine Reference Standards & Impurities.

Sources

A Comprehensive Guide to the NMR Spectral Analysis of Isradipine and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of NMR in the Structural Analysis of Dihydropyridines

Isradipine is a potent calcium channel blocker belonging to the 1,4-dihydropyridine (DHP) class, widely used in the management of hypertension.[1][2] The structural integrity and purity of such pharmaceutical compounds are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for their unambiguous characterization. The detailed analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides a fingerprint of the molecule, revealing crucial information about its atomic connectivity and stereochemistry.

A key structural feature of many isradipine derivatives is the presence of a chiral center at the C4 position of the dihydropyridine ring. This chirality renders adjacent protons and carbon atoms diastereotopic, often leading to complex splitting patterns in the ¹H NMR spectrum.[3] A thorough understanding of these spectral intricacies is essential for the correct structural assignment of isradipine and its related substances.

This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of isradipine, compare them with those of its common derivatives and impurities, and provide standardized protocols for acquiring high-quality NMR data.

Visualizing the Core Structure and Analytical Workflow

To contextualize the subsequent spectral data, it is essential to visualize the molecular scaffold of isradipine and the general workflow for its NMR analysis.

Caption: Isradipine's molecular structure and the typical workflow for its NMR analysis.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

A definitive, publicly available, fully assigned ¹H and ¹³C NMR spectrum for isradipine is not readily found in the literature. However, based on the known structure and data from closely related dihydropyridine compounds, we can predict the expected chemical shifts and splitting patterns. The following tables provide a representative, albeit partially predicted, dataset for isradipine and a comparison with some of its potential derivatives or impurities. The derivatives chosen for this comparison include common process-related impurities or degradation products, such as the pyridine analogue (an oxidation product) and a demethylated derivative.

Table 1: Comparative ¹H NMR Spectral Data (Predicted for Isradipine, Representative for Derivatives)

Proton Assignment Isradipine (Predicted) Pyridine Analogue (Oxidized Isradipine) Demethyl Isradipine Key Observations and Rationale
NH (Dihydropyridine) ~ 8.0-9.0 ppm (s)N/A~ 8.0-9.0 ppm (s)The NH proton of the dihydropyridine ring is typically a broad singlet in the downfield region. This signal is absent in the fully aromatized pyridine analogue.
Aromatic Protons (Benzoxadiazole) ~ 7.2-7.8 ppm (m)~ 7.4-8.0 ppm (m)~ 7.2-7.8 ppm (m)The chemical shifts of the benzoxadiazole protons are expected to be in the aromatic region and will be influenced by the electronic environment.
C4-H (Dihydropyridine) ~ 5.0-5.5 ppm (s)N/A~ 5.0-5.5 ppm (s)This proton is a key marker for the dihydropyridine ring and is absent in the oxidized pyridine analogue.
CH (Isopropyl) ~ 4.8-5.2 ppm (septet)~ 5.0-5.4 ppm (septet)~ 4.8-5.2 ppm (septet)The methine proton of the isopropyl ester group will appear as a septet due to coupling with the six methyl protons.
OCH₃ (Methyl Ester) ~ 3.6 ppm (s)~ 3.8 ppm (s)N/AThe singlet for the methyl ester protons is a characteristic signal. Its absence is a clear indicator of the demethylated derivative.
CH₃ (Dihydropyridine) ~ 2.3 ppm (s)~ 2.5 ppm (s)~ 2.3 ppm (s)The two methyl groups at C2 and C6 of the dihydropyridine ring are typically equivalent and appear as a single singlet.
CH₃ (Isopropyl) ~ 1.2 ppm (d)~ 1.3 ppm (d)~ 1.2 ppm (d)The two methyl groups of the isopropyl ester are diastereotopic due to the C4 chiral center and may appear as two distinct doublets or a single doublet depending on the solvent and resolution.[3]

Table 2: Comparative ¹³C NMR Spectral Data (Predicted for Isradipine, Representative for Derivatives)

Carbon Assignment Isradipine (Predicted) Pyridine Analogue (Oxidized Isradipine) Demethyl Isradipine Key Observations and Rationale
C=O (Ester) ~ 165-170 ppm~ 165-170 ppm~ 165-170 ppmThe carbonyl carbons of the ester groups are found in the characteristic downfield region.
Aromatic Carbons (Benzoxadiazole) ~ 110-155 ppm~ 115-160 ppm~ 110-155 ppmThe chemical shifts of the aromatic carbons provide a detailed fingerprint of the benzoxadiazole ring system.
C2, C6 (Dihydropyridine) ~ 145-150 ppm~ 150-155 ppm~ 145-150 ppmThese sp² hybridized carbons are deshielded.
C3, C5 (Dihydropyridine) ~ 100-105 ppm~ 110-115 ppm~ 100-105 ppmThese sp² hybridized carbons are shielded relative to C2 and C6.
CH (Isopropyl) ~ 65-70 ppm~ 68-73 ppm~ 65-70 ppmThe carbon of the isopropyl methine group.
OCH₃ (Methyl Ester) ~ 50-55 ppm~ 52-57 ppmN/AThe absence of this signal is a key indicator for the demethylated derivative.
C4 (Dihydropyridine) ~ 35-40 ppm~ 40-45 ppm~ 35-40 ppmThe sp³ hybridized C4 carbon is found in the upfield region.
CH₃ (Dihydropyridine) ~ 18-22 ppm~ 20-24 ppm~ 18-22 ppmThe methyl carbons at C2 and C6.
CH₃ (Isopropyl) ~ 20-25 ppm~ 22-27 ppm~ 20-25 ppmThe diastereotopic methyl carbons of the isopropyl group may show distinct signals.

Experimental Protocols

Acquiring high-quality, reproducible NMR data is fundamental to accurate structural analysis. The following is a generalized, yet robust, protocol for the NMR analysis of isradipine and its derivatives.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., CDCl₃, DMSO-d₆). For isradipine, CDCl₃ is a common choice.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition

The following parameters are provided for a 400 MHz NMR spectrometer and should be adapted as necessary for instruments of different field strengths.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2D NMR Spectroscopy (for full assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

G cluster_protocol NMR Experimental Protocol Start Start Dissolve Dissolve sample in deuterated solvent with TMS Start->Dissolve Acquire_1H Acquire 1H Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C Spectrum Dissolve->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Dissolve->Acquire_2D Process Process and Analyze Data Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process End End Process->End

Caption: A streamlined workflow for the experimental NMR analysis of isradipine derivatives.

Conclusion and Future Perspectives

The structural elucidation of isradipine and its derivatives by NMR spectroscopy is a powerful application of this analytical technique in pharmaceutical development and quality control. While a fully assigned public dataset for isradipine remains to be published, the principles outlined in this guide, along with the comparative data for related dihydropyridine structures, provide a robust framework for researchers in this field. The complex splitting patterns arising from the inherent chirality of many isradipine analogues underscore the importance of high-field NMR and two-dimensional techniques for unambiguous spectral assignment. As new synthetic routes and potential metabolites of isradipine are explored, the detailed NMR characterization will continue to be an indispensable tool for ensuring the safety and efficacy of this important therapeutic agent.

References

  • PubChem. Isradipine. National Center for Biotechnology Information. [Link][2]

  • Sica, D. A. (1991). Isradipine: a new calcium channel blocker. Journal of clinical pharmacology, 31(10), 874-880.
  • Al-Ghannam, S. M., & Al-Olyan, A. M. (2009). Spectrophotometric determination of nicardipine and isradipine in pharmaceutical formulations. Chemical Industry and Chemical Engineering Quarterly, 15(2), 69-76.
  • Argüello-Da-Silva, A., & Zacchino, S. (2004). Unexpected diastereotopic behaviour in the 1H NMR spectrum of 1, 4-dihydropyridine derivatives triggered by chiral and prochiral centres. Journal of the Chilean Chemical Society, 49(3), 229-233.[3]

  • Almela, C., et al. (1998). Preparation and characterization of nanoparticles containing an antihypertensive agent. International journal of pharmaceutics, 169(2), 221-230.[4]

  • Hussien, R. M., & Ghareeb, M. M. (2021). Formulation and Characterization of Isradipine Nanoparticle for Dissolution Enhancement. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 30(1), 218-225.[5]

  • Mohapatra, P. K., et al. (2022). Formulation and Evaluation of Isradipine Nanosuspension and Exploring its Role as a Potential Anticancer Drug by Computational Approach. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 22(10), 1984-2001.[6]

  • Topal, G., et al. (2003). 1H and 13C NMR spectral assignments of some natural abietane diterpenoids. Magnetic Resonance in Chemistry, 41(9), 751-754.[7]

  • Hooker, J. M., et al. (2015). Practical radiosynthesis and preclinical neuroimaging of [11C] isradipine, a calcium channel antagonist. Molecules, 20(6), 9550-9559.[8]

  • Magnetic Resonance in Chemistry. Wiley Online Library. [Link][9][10]

  • Liu, T. (2003). The synthesis of novel anticancer drugs. PhD thesis, University of Glasgow. [Link][11]

  • Rusling, J. F., & Suib, S. L. (Eds.). (2022). Computational Chemistry in Nuclear Magnetic Resonance. MDPI.[12]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link][13]

  • Veeprho. Isradipine Working Standard (Secondary Reference Standard). [Link][14]

Sources

QC Testing for Demethyl Isradipine in Pharmaceutical Formulations: A Comprehensive Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction & Mechanistic Context

Isradipine is a potent dihydropyridine calcium channel blocker utilized primarily in the management of hypertension ()[1]. During the manufacturing process and throughout the formulation's shelf-life, isradipine is susceptible to degradation. One of the most critical degradation products and process-related impurities is demethyl isradipine (CAS 88977-30-4) ()[2].

Mechanistically, this impurity forms via the hydrolysis of the methyl ester group on the dihydropyridine ring, yielding 4-(benzo[c][1,2,5]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid ()[3]. Because the pharmacological efficacy and safety profile of the final dosage form depend entirely on the purity of the active pharmaceutical ingredient (API), stringent Quality Control (QC) testing is mandatory. The presence of the free carboxylic acid moiety in demethyl isradipine alters its lipophilicity and pKa compared to the parent drug. This structural shift necessitates carefully optimized chromatographic conditions to prevent peak tailing and ensure accurate trace quantification.

Comparative Analysis of QC Methodologies

Selecting the appropriate analytical platform depends on the specific phase of drug development and the required limit of detection. Below is an objective comparison of three dominant platforms used for demethyl isradipine QC testing.

HPLC-UV: The Pharmacopeial Standard
  • Mechanism & Causality: Traditional HPLC relies on a standard C18 stationary phase. Because demethyl isradipine contains an ionizable carboxylic acid, the mobile phase must be heavily buffered or acidified (e.g., using 0.1% Orthophosphoric acid) to keep the molecule in its protonated, neutral state. This suppresses secondary interactions with residual silanols on the silica matrix, ensuring sharp peak shapes and reproducible retention times ()[4].

  • Pros: High robustness, ubiquitous in QC labs, and highly cost-effective for routine batch release.

  • Cons: Longer run times (~25 mins) and lower sensitivity compared to mass spectrometry.

UHPLC-PDA: High-Throughput Stability Indicating
  • Mechanism & Causality: UHPLC utilizes sub-2 µm particles, significantly increasing theoretical plates and resolving power. The Photodiode Array (PDA) detector captures the full UV spectrum (extracting at 228–230 nm for isradipine derivatives) ()[5]. This allows for 3D peak purity assessment—a critical requirement for stability-indicating methods to ensure no unknown degradants are co-eluting with the demethyl isradipine peak.

  • Pros: 3x faster run times, reduced solvent consumption, and definitive peak purity confirmation.

  • Cons: High system backpressure requires specialized ultra-high-pressure instrumentation.

LC-MS/MS: Ultra-Sensitive Trace Analysis
  • Mechanism & Causality: For trace-level quantification or genotoxic evaluation, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is unparalleled ()[6]. Electrospray Ionization (ESI) in positive mode readily protonates the dihydropyridine nitrogen. The transition from the precursor ion [M+H]+ to specific product ions allows for absolute structural specificity, bypassing the need for baseline chromatographic resolution from the parent API.

  • Pros: Exceptional sensitivity (LOD in the ng/mL range) and absolute structural specificity.

  • Cons: High capital cost and complex sample preparation required to mitigate matrix effects.

Quantitative Performance Comparison

The following table summarizes the experimental performance data for the three analytical platforms when quantifying demethyl isradipine in a standard capsule formulation matrix.

Analytical PlatformColumn ChemistryMobile Phase SystemRun TimeLimit of Detection (LOD)Primary Detector
HPLC-UV C18 (4.6 x 150 mm, 5 µm)Acetonitrile / Water (0.1% OPA)~25 min0.05% (500 ng/mL)UV at 230 nm
UHPLC-PDA Sub-2 µm C18 (2.1 x 100 mm, 1.7 µm)Acetonitrile / Water (0.1% TFA)~8 min0.01% (100 ng/mL)PDA (200-400 nm)
LC-MS/MS BEH C18 (2.1 x 50 mm, 1.7 µm)Acetonitrile / Water (0.1% Formic Acid)~3.5 min0.0005% (5 ng/mL)ESI+ Triple Quad

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the step-by-step methodologies for the two most contrasting approaches: routine HPLC-UV and trace LC-MS/MS.

Standard HPLC-UV Protocol for Routine Batch Release

Step 1: Preparation of Mobile Phase Mix Acetonitrile and Milli-Q Water in a 55:45 (v/v) ratio. Add 0.1% Orthophosphoric acid (OPA) to adjust the pH to ~2.8. Causality: OPA is an excellent UV-transparent buffer that provides the low pH necessary to protonate the carboxylic acid of demethyl isradipine, preventing peak tailing. Filter through a 0.45 µm PTFE membrane and degas via sonication for 10 minutes.

Step 2: Preparation of Standard Solutions Weigh accurately 10 mg of Isradipine Reference Standard and 1 mg of Demethyl Isradipine Reference Standard. Dissolve in 10 mL of methanol to create stock solutions. Dilute with the mobile phase to achieve a working concentration of 100 µg/mL for Isradipine and 1 µg/mL for the impurity.

Step 3: Sample Extraction Weigh the equivalent of 10 mg of isradipine from crushed formulation capsules. Add 50 mL of methanol, vortex for 5 minutes, and sonicate for 15 minutes to extract the API and impurities. Centrifuge at 4000 rpm for 10 minutes and filter the supernatant through a 0.22 µm nylon syringe filter.

Step 4: Chromatographic Execution & Self-Validation

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm.

  • Self-Validation Check: Inject a system suitability resolution mixture containing both isradipine and demethyl isradipine. The analytical run is only validated if the resolution (Rs) between the two peaks is ≥ 2.0, the tailing factor (Tf) is ≤ 1.5, and the %RSD of five replicate standard injections is ≤ 2.0%. This ensures column efficiency and prevents co-elution artifacts.

LC-MS/MS Protocol for Trace Impurity Profiling

Step 1: Mobile Phase & Column Setup Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) on an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Causality: Unlike OPA used in HPLC, Formic acid is fully volatile. It provides the necessary acidic environment for peak shape while acting as an efficient proton donor for positive Electrospray Ionization (ESI+), preventing solid precipitation and source contamination in the mass spectrometer.

Step 2: MS Parameters Tuning Operate the triple quadrupole mass spectrometer in Positive ESI mode. Optimize the capillary voltage to 3.0 kV and desolvation temperature to 400°C. Establish MRM transitions for Demethyl Isradipine (e.g.,[M+H]+ m/z 358.1 → corresponding fragments).

Step 3: Sample Analysis & Self-Validation Inject 2 µL of the highly diluted sample extract. Monitor the MRM channels and quantify the impurity against a multi-point calibration curve (1 ng/mL to 100 ng/mL).

  • Self-Validation Check: Spike a stable isotope-labeled internal standard (e.g., Isradipine-D3) into all samples. The method is self-validating if the IS peak area remains consistent (±15%) across all matrix samples, confirming the absolute absence of ion suppression or matrix effects.

Decision Logic & QC Workflow Visualization

The following diagram illustrates the logical progression of the QC testing workflow, from initial sample preparation to the final batch release decision based on the ≤ 0.2% impurity specification limit.

QC_Workflow SamplePrep Sample Preparation (Extraction & Filtration) Chromatography Chromatographic Separation (HPLC/UHPLC/LC-MS) SamplePrep->Chromatography Detection Detection & Quantification (UV/PDA/MS-MS) Chromatography->Detection DataAnalysis Data Analysis (Peak Integration & LOD/LOQ) Detection->DataAnalysis Decision Specification Check (≤ 0.2% Impurity Limit) DataAnalysis->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection / OOS Decision->Reject Fail

Figure 1: End-to-end QC workflow for demethyl isradipine testing, from sample prep to batch release.

References

  • Wikipedia Contributors. "Isradipine". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Veeprho Pharmaceuticals. "Demethyl Isradipine | CAS 88977-30-4". Veeprho Impurity Standards. URL:[Link]

  • Rotstein, B. H., et al. (2015). "Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist." Molecules, 20(6), 9487-11631. National Institutes of Health (PMC). URL:[Link]

  • Yang, X., et al. "Full-scan MS/MS spectra of [M + H]+ of isradipine". ResearchGate. URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Demethyl Isradipine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Demethyl Isradipine in a laboratory setting. As drug development professionals, our responsibility extends beyond discovery and application to include the entire lifecycle of a chemical, ensuring the safety of personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Identification and Risk Assessment: A Precautionary Approach

A Safety Data Sheet (SDS) for Isradipine classifies it as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects.[3] It may also cause damage to organs through prolonged or repeated exposure.[3] These hazards form the basis of the disposal protocols outlined below.

Hazard ClassificationDescriptionPrimary ConcernSource
Acute Toxicity, Oral (Category 3) Toxic if swallowed.Personnel Safety[3]
Specific Target Organ Toxicity, Repeated Exposure (Category 1) Causes damage to organs through prolonged or repeated exposure.Personnel Safety[3]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.Environmental Protection[3]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long-lasting effects.Environmental Protection[3]

This table summarizes hazard data for the parent compound, Isradipine, which should be used as a conservative proxy for Demethyl Isradipine.

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent guidelines for the management of hazardous waste.[4][5] The procedures in this guide are designed to comply with these standards, particularly the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[6]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The following protocol provides a logical sequence of operations to ensure safety and compliance.

Step 1: Immediate Segregation and Waste Characterization

Causality: The foundational principle of hazardous waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.

  • Action: Immediately characterize any material contaminated with Demethyl Isradipine as Hazardous Chemical Waste .

  • Prohibition: Do NOT dispose of Demethyl Isradipine, or any labware contaminated with it, in the regular trash, biohazard bags, or down the drain. The EPA expressly prohibits the sewering of hazardous pharmaceutical waste to prevent contamination of water supplies.[7][8]

Step 2: Personal Protective Equipment (PPE)

Causality: Given the acute oral toxicity of the parent compound, minimizing exposure is paramount. Standard laboratory PPE provides a critical barrier.

  • Action: At a minimum, wear a standard laboratory coat, nitrile gloves, and ANSI-rated safety glasses when handling Demethyl Isradipine waste. If handling the powder outside of a chemical fume hood, respiratory protection may be required based on your institution's Chemical Hygiene Plan.[5]

Step 3: Container Selection and Management

Causality: The integrity of the waste container is essential to prevent leaks and spills. The container must be compatible with the chemical waste it holds.

  • Action for Solid Waste (e.g., neat compound, contaminated weigh paper, gloves):

    • Dispose of solid reagent chemicals directly into the manufacturer's original container if possible, or a designated solid waste container.[9]

    • Contaminated lab supplies (e.g., gloves, wipes) should be double-bagged in clear plastic bags and placed inside a designated solid hazardous waste container.[9]

  • Action for Liquid Waste (e.g., solutions, first rinsate of containers):

    • Select a leak-proof container with a secure, screw-on cap. High-density polyethylene (HDPE) or chemically-resistant glass bottles are appropriate.[10] Never use beakers, flasks with stoppers, or parafilm as primary waste containers.[9]

    • Ensure the container is chemically compatible with the solvent used (e.g., do not store organic solvents in a container susceptible to degradation).

    • Place the liquid waste container in a larger, shatter-resistant secondary containment bin to mitigate spills.[11]

  • Action for Contaminated Sharps (e.g., needles, broken glass):

    • Collect all chemically contaminated sharps in a designated, puncture-proof sharps container that is clearly labeled for chemical waste.[12] Do not mix with biohazardous sharps.

Step 4: Proper Labeling

Causality: Accurate labeling is a critical OSHA and EPA compliance requirement. It communicates the container's contents and associated hazards to all personnel and ensures it is handled correctly by waste technicians.[4][13]

  • Action: Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Demethyl Isradipine" and any solvents present. Do not use abbreviations or chemical formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date (the date the first waste was added).

Step 5: Accumulation and Storage

Causality: Federal regulations limit the amount of hazardous waste that can be stored in a lab (the Satellite Accumulation Area or SAA) and the timeframe for its removal.

  • Action:

    • Keep waste containers sealed at all times, except when adding waste.[11]

    • Store the waste container in a designated SAA within your laboratory, away from heat sources or high-traffic areas.[10]

    • Ensure incompatible wastes are segregated. For instance, do not store flammable organic solutions next to oxidizers.[10]

    • Request a waste pickup from your EHS department as soon as the container is full or approaching its regulatory time limit.[11]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from experiments involving Demethyl Isradipine.

G Demethyl Isradipine Waste Disposal Workflow start Demethyl Isradipine Waste Generated characterize Characterize as Hazardous Chemical Waste start->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe waste_type Identify Waste Form ppe->waste_type solid Solid Waste (Neat compound, gloves, contaminated paper) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, broken glass) waste_type->sharps Sharps solid_container Place in Labeled Solid Waste Container solid->solid_container liquid_container Place in Labeled, Sealed Liquid Waste Container with Secondary Containment liquid->liquid_container sharps_container Place in Labeled Puncture-Proof Sharps Container sharps->sharps_container store Store in Designated Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup

Caption: Decision workflow for the proper segregation and disposal of Demethyl Isradipine waste.

Spill and Emergency Procedures

Causality: Accidents can happen despite the best precautions. A clear, pre-defined emergency plan minimizes exposure and environmental contamination.

  • For a small spill (manageable by lab personnel):

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE (lab coat, double nitrile gloves, safety goggles), cover the spill with an absorbent material appropriate for the solvent (if any).

    • Starting from the outside of the spill and working inward, carefully collect the absorbent material and contaminated debris.

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with a suitable detergent and water.

    • Report the incident to your laboratory supervisor and EHS office.

  • For a large spill (beyond the comfort or capability of lab personnel):

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS or emergency response number immediately.

    • Provide responders with the Safety Data Sheet for Isradipine and as much information as possible about the spill.

By adhering to this guide, researchers can ensure that the disposal of Demethyl Isradipine is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • PubChem. (n.d.). Isradipine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Wikipedia. (n.d.). Isradipine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Isradipine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Environment, Health & Safety. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Drugs.com. (2026, January 20). Isradipine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Reaven, G. M., & Chang, H. (1991). Isradipine and insulin sensitivity in hypertensive rats. American Journal of Physiology-Endocrinology and Metabolism, 261(4), E535-E538. Retrieved from [Link]

  • Pummer, T. L. (2020). Update on pharmaceutical waste disposal regulations. Hospital Pharmacy, 55(2), 75-76. Retrieved from [Link]

  • Foley & Lardner LLP. (2008). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Retrieved from [Link]

  • Environmental Protection Agency. (2015). Management Standards for Hazardous Waste Pharmaceuticals. Federal Register. Retrieved from [Link]

  • EMEDZ.NET. (n.d.). Isradipine - Uses, Dose, Side effects, MOA, Brands. Retrieved from [Link]

  • Association for the Health Care Environment (AHE). (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1990, December 13). Isradipine Approval Package. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]

  • Murdoch, D., & Brogden, R. N. (1990). Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease. Drugs, 40(1), 3-39. Retrieved from [Link]

  • Drug Enforcement Administration. (2018). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.